molecular formula C9H17BrN2 B1365405 1-Methyl-3-pentylimidazolium bromide

1-Methyl-3-pentylimidazolium bromide

Cat. No.: B1365405
M. Wt: 233.15 g/mol
InChI Key: PXFKRXXEFJDOMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-pentylimidazolium bromide is a useful research compound. Its molecular formula is C9H17BrN2 and its molecular weight is 233.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17BrN2

Molecular Weight

233.15 g/mol

IUPAC Name

1-methyl-3-pentylimidazol-1-ium;bromide

InChI

InChI=1S/C9H17N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

PXFKRXXEFJDOMO-UHFFFAOYSA-M

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.[Br-]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-3-pentylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-3-pentylimidazolium bromide ([C5MIM][Br]), an ionic liquid of significant interest in diverse scientific fields. The document details a robust synthetic protocol, rooted in the principles of nucleophilic substitution, and offers an in-depth analysis of the characterization techniques essential for verifying the compound's identity, purity, and physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile ionic liquid. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100°C.[1] Their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, distinguish them from traditional volatile organic solvents.[1] Among the vast family of ILs, this compound, also known as [C5MIM][Br], has emerged as a compound of considerable interest.[1]

The structure of [C5MIM][Br] features an imidazolium cation with a methyl group at the N1 position and a pentyl group at the N3 position, paired with a bromide anion. This specific combination of a moderately long alkyl chain on the imidazolium ring contributes to a lower melting point, making it a liquid at room temperature.[1] This property simplifies handling and its application in various processes.[1]

[C5MIM][Br] is recognized for its versatility as a "green" solvent in organic synthesis and catalysis, promoting environmentally benign chemical processes.[2] Its applications extend to energy storage, where it serves as an electrolyte in batteries and supercapacitors, and to nanotechnology for the synthesis of advanced materials.[2][3] Furthermore, its interactions with biological molecules are being explored in biochemical studies.[2][4] This guide aims to provide a detailed and practical framework for the synthesis and rigorous characterization of this important ionic liquid.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of nucleophilic substitution (SN2) reaction. This involves the reaction of 1-methylimidazole with 1-bromopentane. The lone pair of electrons on the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the 1-bromopentane, leading to the formation of the imidazolium cation and the displacement of the bromide ion.

Causality in Experimental Design

The choice of reactants and reaction conditions is critical for a successful and efficient synthesis.

  • Reactants : 1-methylimidazole is selected for its nucleophilicity, and 1-bromopentane serves as the alkylating agent. The purity of these starting materials is paramount to avoid side reactions and ensure a high-purity final product.

  • Solvent : While the reaction can be performed neat, the use of a solvent like acetonitrile can facilitate the reaction by ensuring a homogeneous mixture and controlling the reaction temperature.[5] However, for a greener approach, a solvent-free synthesis is often preferred.[6]

  • Temperature : The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80°C) to increase the reaction rate without promoting decomposition.[7][8] Higher temperatures could lead to side reactions or degradation of the product.[9]

  • Reaction Time : The reaction is allowed to proceed for a sufficient duration (e.g., 5-24 hours) to ensure a high conversion of the starting materials.[5][7] Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants 1-Methylimidazole + 1-Bromopentane Reaction Reaction Vessel (Heated & Stirred) Reactants->Reaction Mixing Purification Purification (Washing with Ethyl Acetate) Reaction->Purification Crude Product Drying Drying (Under Vacuum) Purification->Drying FinalProduct 1-Methyl-3-pentylimidazolium Bromide Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-methylimidazole (≥99%)

  • 1-bromopentane (≥98%)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and 1-bromopentane. For example, use 1-methylimidazole (0.501 mol) and 1-bromopentane (0.721 mol, a slight excess can be used).[7]

  • Reaction : Heat the mixture to 60°C with constant stirring.[7] Maintain this temperature for 5 hours.[7] The formation of a pale brown oil indicates the progress of the reaction.[7]

  • Purification : After the reaction is complete, cool the mixture to room temperature. Wash the resulting viscous liquid multiple times with anhydrous ethyl acetate to remove any unreacted starting materials. The ionic liquid is insoluble in ethyl acetate and will form a separate layer.

  • Isolation and Drying : Decant the ethyl acetate layer. Place the ionic liquid in a vacuum oven and dry at a moderate temperature (e.g., 50-70°C) for several hours to remove any residual solvent and moisture.[5][10]

  • Storage : Store the final product, a colorless to slightly brown clear liquid, in a desiccator to prevent moisture absorption.[2]

Characterization of this compound

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized ionic liquid. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [C5MIM][Br]. Both ¹H and ¹³C NMR are crucial for confirming the presence of the imidazolium ring and the attached alkyl chains.

  • ¹H NMR : The proton NMR spectrum will show characteristic peaks for the protons on the imidazolium ring and the pentyl and methyl groups. The chemical shifts are indicative of the electronic environment of each proton. For instance, the proton at the C2 position of the imidazolium ring is typically the most deshielded.[11]

  • ¹³C NMR : The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the imidazolium ring are particularly diagnostic.[4][7]

Table 1: Expected NMR Data for 1-Methyl-3-pentylimidazolium Cation

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~8.7 s N-CH-N (C2-H)
¹H ~7.4 d NC(H)C(H)N (C4-H, C5-H)
¹H ~4.2 t N-CH₂- (pentyl)
¹H ~3.8 s N-CH₃
¹H ~1.8 m N-CH₂-CH₂- (pentyl)
¹H ~1.3 m -CH₂-CH₂-CH₃ (pentyl)
¹H ~0.9 t -CH₃ (pentyl)
¹³C ~136 s N-C-N (C2)
¹³C ~123, ~122 s N-C=C-N (C4, C5)
¹³C ~50 s N-CH₂- (pentyl)
¹³C ~36 s N-CH₃
¹³C ~30, ~22, ~14 s Pentyl chain carbons

Note: Chemical shifts can vary slightly depending on the solvent used.[7][12]

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. For [C5MIM][Br], the FTIR spectrum will show characteristic vibrational bands for the imidazolium ring and the C-H bonds of the alkyl chains.

  • Imidazolium Ring Vibrations : In-plane ring stretching modes are typically observed in the 1550-1600 cm⁻¹ region.[13]

  • C-H Stretching : The C-H stretching vibrations of the alkyl chains and the imidazolium ring are found in the 2800-3200 cm⁻¹ range.[13]

  • Low-Frequency Vibrations : Intermolecular interactions between the cation and anion can be probed in the far-infrared region.[14]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for determining the molecular weight of the ionic liquid. In positive ion mode, the spectrum will show a prominent peak corresponding to the mass of the 1-methyl-3-pentylimidazolium cation (C₉H₁₇N₂⁺), which has a calculated mass of approximately 153.14 g/mol . Fragmentation patterns can also provide structural information.[15]

Thermal Analysis

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the ionic liquid. TGA measures the change in mass of a sample as a function of temperature. The onset of decomposition temperature is a key parameter obtained from TGA, which for many imidazolium-based ionic liquids is above 200°C.[8][9]

Physical Properties

Table 2: Key Physical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₇BrN₂ [2]
Molecular Weight 233.15 g/mol [2][16]
Appearance Colorless to slightly brown clear liquid [2]
Density ~1.26 g/mL [2]
Refractive Index (n20D) ~1.53 [2]

| CAS Number | 343851-31-0 |[2] |

Interconnectivity of Characterization Techniques

The following diagram illustrates how different characterization techniques provide complementary information to build a complete picture of the synthesized ionic liquid.

Characterization cluster_structure Structural Elucidation cluster_properties Physicochemical Properties NMR NMR (¹H & ¹³C) FTIR FTIR NMR->FTIR Complementary Structural Info MS Mass Spectrometry NMR->MS Confirms Molecular Ion TGA TGA (Thermal Stability) Physical Physical Constants (Density, etc.) IL 1-Methyl-3-pentylimidazolium Bromide IL->NMR IL->FTIR IL->MS IL->TGA IL->Physical

Caption: Interrelationship of characterization techniques for [C5MIM][Br].

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing a suite of robust analytical techniques, researchers can confidently prepare and verify the quality of this versatile ionic liquid. The methodologies described herein are designed to be self-validating, ensuring the production of a high-purity material suitable for a wide range of applications in research and development.

References

  • This compound - Chem-Impex. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1-Pentyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid. (2023, April 3). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 19, 2026, from [Link]

  • Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • FTIR spectra of [Cnmim][NTf2] imidazolium-based ILs with n = 1, 2 and 8. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Measured low-frequency vibrational FTIR spectra of the... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022, August 10). American Chemical Society. Retrieved February 19, 2026, from [Link]

  • (a) FTIR spectra of imidazolium cyanate ionic liquids. (b)... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves. (2006, September 12). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.). Retrieved February 19, 2026, from [Link]

  • This compound | C9H17BrN2 | CID 10537569. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. (2012, June 21). The Journal of Physical Chemistry A. Retrieved February 19, 2026, from [Link]

  • Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2010, August 17). ResearchGate. Retrieved February 19, 2026, from [Link]

  • US7763186B2 - Preparation and purification of ionic liquids and precursors. (n.d.). Google Patents.
  • Supplementary NMR data. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). Molecules. Retrieved February 19, 2026, from [Link]

  • Fig. S1. 1 H NMR spectrum of 1-(2-propynyl)-3-methylimidazolium bromide in CDCl 3 at RT. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. (n.d.). Retrieved February 19, 2026, from [Link]

  • NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. (2008, October 15). Analytical Sciences. Retrieved February 19, 2026, from [Link]

  • Reaction for synthesis of 1-butyl-3-methylimidazolium bromide ([BMIM]Br). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Comparative study between 1-Propyl-3-methylimidazolium bromide and trimethylene bis-methylimidazolium bromide ionic liquids by FTIR/ATR and FT-RAMAN spectroscopies. (2017, April 21). Journal of Molecular Structure. Retrieved February 19, 2026, from [Link]

  • 1-pentyl-3-methylimidazolium bromide | CAS#:343851-31-0. (n.d.). Chemsrc. Retrieved February 19, 2026, from [Link]

Sources

Technical Masterclass: Solvation Thermodynamics & Applications of 1-Methyl-3-pentylimidazolium Bromide ([C5mim]Br)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-pentylimidazolium bromide ([C5mim]Br), also known as [PeMIm]Br, represents a critical transition point in the imidazolium-based ionic liquid (IL) homologous series. With a five-carbon alkyl chain, it occupies the boundary between the hydrophilic, water-miscible short-chain ILs (C1-C4) and the increasingly lipophilic, surfactant-like long-chain ILs (C6+).

For researchers in drug development and organic synthesis, understanding the solubility profile of [C5mim]Br is not merely about "what dissolves where." It is about mastering the thermodynamic balance between Coulombic ion-pairing and van der Waals dispersion forces . This guide provides a definitive analysis of [C5mim]Br solubility, grounded in Hansen Solubility Parameters (HSP), and offers a validated protocol for purification and measurement, ensuring your experimental data remains artifact-free.

Molecular Architecture & Physicochemical Profile[1][2]

The amphiphilic nature of [C5mim]Br dictates its behavior. The imidazolium headgroup is positively charged and aromatic (polar/H-bond donor), while the pentyl chain introduces significant hydrophobicity. The bromide anion (


) is a moderate hydrogen bond acceptor with high polarizability.
PropertySpecificationNotes
CAS Number 343851-31-0
Molecular Formula

Molecular Weight 233.15 g/mol
Physical State White solid / Viscous liquidHighly hygroscopic; mp ~70–85°C depending on water content.[1]
Hansen Parameter (

)
~25.86

Calculated via Inverse Gas Chromatography (IGC).[2]

Scientist’s Insight: The melting point of [C5mim]Br is notoriously sensitive to impurities. While pure [C5mim]Br is a solid at room temperature, trace water or residual solvent can depress the melting point significantly, turning it into a viscous oil. Never assume an oil is pure.

Thermodynamics of Solvation

To predict solubility without wasting valuable compound, we utilize Hansen Solubility Parameters (HSP) . Solubility is maximized when the interaction energy between the solvent and solute matches.

The total solubility parameter (


) is decomposed into three components:


  • 
    : Dispersion forces (van der Waals)
    
  • 
    : Polar forces (Dipole-dipole)
    
  • 
    : Hydrogen bonding forces
    
Mechanism of Dissolution

For [C5mim]Br, the dissolution mechanism shifts depending on the solvent class:

  • Protic Solvents (Water/Methanol): Driven by hydration of the

    
     anion and H-bonding to the acidic C2-proton of the imidazolium ring.
    
  • Aprotic Polar Solvents (DMSO/DMF): Driven by dipole-dipole interactions disrupting the cation-anion lattice.

  • Non-Polar Solvents (Hexane): The lattice energy of the ionic crystal dominates; the pentyl chain is insufficient to overcome the cohesive energy of the salt.

Visualization: Solvation Dynamics

The following diagram illustrates the competing forces during the solvation of [C5mim]Br.

SolvationMechanism cluster_forces Driving Forces Crystal [C5mim]Br Crystal Lattice (High Cohesive Energy) Interaction Intermolecular Forces Crystal->Interaction Lattice Disruption Solvent Solvent Molecules Solvent->Interaction Cavity Formation Solution Homogeneous Solution Interaction->Solution If ΔG_mix < 0 (High Dielectric / H-Bonding) Precipitate Phase Separation Interaction->Precipitate If ΔG_mix > 0 (Low Polarity) IonDipole Ion-Dipole (Water/MeOH) IonDipole->Interaction Dispersion Dispersion (Pentyl Chain) Dispersion->Interaction

Caption: Thermodynamic decision tree for [C5mim]Br solubility based on solvent polarity and interaction energy.

Solubility Data & Solvent Compatibility

The following data aggregates experimental observations with predictive modeling based on the HSP value of




.
Table 1: Solvent Compatibility Matrix (at 25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Water WaterVery Soluble Strong ion-dipole hydration of

; H-bonding with cation.
Short Alcohols Methanol, EthanolVery Soluble Perfect match for HSP (

). Amphiphilic solvation.
Long Alcohols 1-OctanolModerately Soluble Pentyl chain interacts with octyl chain, but ionic headgroup is destabilized.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble High dielectric constant stabilizes dissociated ions.
Chlorinated Dichloromethane (DCM), ChloroformSoluble "Soft" polarity matches the diffuse charge of the imidazolium ring.
Ketones AcetoneSoluble Soluble, but less stable than in alcohols. Often used for recrystallization mixtures.
Esters Ethyl AcetateInsoluble / Poor Used as a washing solvent to remove non-polar impurities.
Ethers Diethyl Ether, THFInsoluble Low dielectric constant cannot overcome lattice energy.
Alkanes Hexane, HeptaneInsoluble Dominant dispersion forces; no mechanism to solvate ions.

Critical Note for Synthesis: The insolubility in Ethyl Acetate and Diethyl Ether is the basis for purification. You can wash the crude reaction mixture with these solvents to remove unreacted starting materials (1-bromopentane or 1-methylimidazole) without losing the IL product.

Critical Protocol: Synthesis, Purification & Solubility Measurement

Reliable solubility data depends entirely on the purity of the IL. Halide impurities or water content >0.1% will skew results by orders of magnitude.

Workflow: From Synthesis to Validated Data

Workflow Synth Synthesis 1-Methylimidazole + 1-Bromopentane (Reflux, 60°C, 24h) Wash Biphasic Wash Add Ethyl Acetate/Ether (Remove unreacted start material) Synth->Wash Decolor Decolorization Activated Charcoal + Methanol (Remove oxidation products) Wash->Decolor Dry Lyophilization / Vacuum Drying (<1 mbar, 60°C, 48h) Decolor->Dry QC Quality Control 1H NMR & Karl Fischer Titration (Water < 500 ppm) Dry->QC QC->Dry Fail (High Water) Measure Solubility Measurement Isothermal Saturation Method QC->Measure Pass

Caption: Rigorous purification workflow required before solubility characterization.

Detailed Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation solubility of [C5mim]Br in a target organic solvent.

Reagents:

  • Purified [C5mim]Br (Dried to constant weight, water content <500 ppm via Karl Fischer).

  • Target Solvent (HPLC Grade).

Procedure:

  • Preparation: Add excess solid [C5mim]Br to 5 mL of the target solvent in a jacketed glass vial equipped with a magnetic stir bar.

  • Equilibration: Stir the mixture at the desired temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours. Ensure solid phase remains present (saturated solution).

  • Separation: Stop stirring and allow the suspension to settle for 2 hours. Alternatively, centrifuge at the same temperature.

  • Sampling: Withdraw a specific volume (e.g., 1 mL) of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Dispense the supernatant into the dish and weigh immediately (

      
      ).
      
    • Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum oven at 60°C for 24 hours.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Senior Scientist Tip: For high-boiling solvents (like DMSO), gravimetric drying is difficult. Instead, use HPLC or UV-Vis spectrophotometry (imidazolium absorbance at ~211 nm) for quantification, calibrating against a standard curve.

Strategic Applications in Drug Development

The solubility profile of [C5mim]Br enables specific applications in pharmaceutical sciences:

  • Micellar Drug Delivery: Because [C5mim]Br has a critical micelle concentration (CMC) due to its pentyl chain, it can act as a surfactant. It solubilizes hydrophobic drugs (e.g., ibuprofen) in aqueous environments by encapsulating them within the hydrophobic core of the micelle.

  • Synthesis Medium (Green Chemistry): It serves as a reaction medium for nucleophilic substitutions where the reactants are soluble (polar organics) but the by-products are insoluble (inorganic salts), facilitating easy separation.

  • Active Pharmaceutical Ingredient (API) Modification: The [C5mim] cation can be paired with anionic drugs (e.g., salicylate) to form "Ionic Liquid APIs" (IL-APIs), transforming a crystalline drug into a liquid form to enhance bioavailability and skin permeation.

References

  • Hansen Solubility Parameters & IGC Analysis Title: Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br) Ionic Liquids. Source:Semantic Scholar / MDPI Link:[Link]

  • Title: Preparation and purification of ionic liquids and precursors (Patent US7763186B2).
  • Thermodynamic Properties of Imidazolium Bromides Title: Synthesis and study of interactions of ionic liquid this compound with amino acids. Source:ResearchGate Link:[Link]

Sources

An In-depth Technical Guide to the NMR Spectral Data of 1-Methyl-3-pentylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-3-pentylimidazolium bromide, often abbreviated as [C5MIm]Br or [PMIm]Br, is an ionic liquid (IL) that has garnered significant interest in various scientific fields.[1] Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable solvent properties, make them attractive for applications in green chemistry, electrochemistry, and materials science.[1] As with any synthesized compound, rigorous characterization is essential to confirm its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of these materials.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound, offering a reference for researchers and professionals in drug development and chemical synthesis.

The molecular structure of this compound is fundamental to understanding its NMR spectra. The numbering convention used in this guide for the cation is illustrated below.

cluster_pentyl Pentyl Group cluster_ring Imidazolium Ring cluster_methyl Methyl Group C6 C6 (CH2) C7 C7 (CH2) C6->C7 C8 C8 (CH2) C7->C8 C9 C9 (CH2) C8->C9 C10 C10 (CH3) C9->C10 N1 N1 N1->C6 C2 C2 (H) N1->C2 N3 N3 C2->N3 C4 C4 (H) N3->C4 C11 C11 (CH3) N3->C11 C5 C5 (H) C4->C5 C5->N1 Br Br⁻

Caption: Numbering of the 1-methyl-3-pentylimidazolium cation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a unique fingerprint of the cation's proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring. The proton on the C2 carbon, situated between the two nitrogen atoms, is the most deshielded and appears furthest downfield.

Key Insights:

  • C2-H Proton: This proton is the most acidic and its chemical shift is highly sensitive to the solvent and the presence of impurities. In some cases, this peak can be broad or even exchange with deuterium if D₂O is present.

  • Alkyl Chain Protons: The protons on the pentyl chain exhibit predictable splitting patterns (triplets and multiplets) due to coupling with adjacent methylene groups. The chemical shift generally decreases as the distance from the electron-withdrawing imidazolium ring increases.

Below is a summary of typical ¹H NMR spectral data for this compound, acquired in a common deuterated solvent like Deuterated Chloroform (CDCl₃).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~9.5 - 10.5Singlet (s)N/A
H4, H5~7.4 - 7.6Multiplet (m) or two separate signalsN/A
H6 (N-CH₂)~4.2 - 4.3Triplet (t)~7.3
H11 (N-CH₃)~4.0 - 4.1Singlet (s)N/A
H7 (-CH₂-)~1.8 - 1.9Multiplet (m)~7.5
H8, H9 (-CH₂-CH₂-)~1.2 - 1.4Multiplet (m)N/A
H10 (-CH₃)~0.8 - 0.9Triplet (t)~7.3

Note: Chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. Similar to the proton spectrum, the C2 carbon is the most deshielded. The carbons of the pentyl chain show a progressive upfield shift as their distance from the imidazolium ring increases.

Carbon AssignmentChemical Shift (δ, ppm)
C2~136.4
C4, C5~124.5, ~123.2
C6~50.6
C11~36.9
C7~32.6
C8~20.0
C9Not always reported, expected ~22-24
C10~13.7

Note: The assignments for C4 and C5 can sometimes be interchanged. Data referenced from similar imidazolium bromides.[3]

Experimental Protocol for NMR Spectroscopy

Achieving high-quality, reproducible NMR data requires careful sample preparation and a systematic approach to data acquisition.

Workflow for NMR Analysis

Caption: Standard workflow for NMR analysis of ionic liquids.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 30-50 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for many ionic liquids due to its high polarity and high boiling point.[5] CDCl₃ is also commonly used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently vortex or sonicate the mixture until the ionic liquid is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Purity and Stability Assessment

NMR is a primary technique for assessing the purity of ionic liquids. Common impurities often arise from the synthesis, which typically involves the quaternization of 1-methylimidazole with 1-bromopentane.[3][7]

  • Unreacted 1-methylimidazole: Can be identified by its characteristic signals in the ¹H NMR spectrum.

  • Unreacted 1-bromopentane: The presence of this starting material would be indicated by its distinct alkyl proton signals.

  • Water: A broad singlet in the ¹H NMR spectrum is indicative of water content. The chemical shift of this peak is variable. Ionic liquids can be hygroscopic, so proper drying and storage are crucial.[8]

  • Coloration: While pure this compound is often a colorless to pale yellow liquid, darker coloration can indicate the presence of impurities or degradation products.[1] Purification methods, such as treatment with activated charcoal, can sometimes be employed to remove colored impurities.[9]

By integrating the peaks corresponding to the desired compound and any identified impurities, a quantitative assessment of the sample's purity can be achieved.

Conclusion

NMR spectroscopy is a cornerstone for the characterization of this compound. A thorough analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structural confirmation and a reliable assessment of purity. The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers, ensuring the quality and integrity of their work with this versatile ionic liquid.

References

  • M. Horbacz, et al. (2019). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Molecules. Available at: [Link]

  • CUNY Academic Works. (n.d.). Nuclear Magnetic Resonance Studies of Imidazolium-Based Ionic Liquids and Garnet-Type Li7La3Zr2O12. Available at: [Link]

  • S. Saha, et al. (2019). NMR investigations on binding and dynamics of imidazolium-based ionic liquids with HEWL. Magnetic Resonance in Chemistry. Available at: [Link]

  • M. D. Hossain, et al. (2017). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. Journal of Molecular Modeling. Available at: [Link]

  • M. G. Montalvo, et al. (2016). NMR Investigation of Imidazolium-Based Ionic Liquids and Their Aqueous Mixtures. The Journal of Physical Chemistry B. Available at: [Link]

  • Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures. Available at: [Link]

  • ACS Publications. (2020). MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal. Crystal Growth & Design. Available at: [Link]

  • ACS Publications. (2006). 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves. Chemistry of Materials. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Preparation and purification of ionic liquids and precursors.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary NMR data. Available at: [Link]

  • MDPI. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Available at: [Link]

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environmental impact of imidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Impact of Imidazolium-Based Ionic Liquids

Foreword: The "Green" Solvent Paradox

Imidazolium-based ionic liquids (ILs) have been at the forefront of chemical innovation for over two decades. Hailed for their negligible vapor pressure, high thermal stability, and tunable properties, they were initially labeled as "green solvents"—a sustainable alternative to volatile organic compounds (VOCs).[1][2] This promise spurred their application in catalysis, organic synthesis, biomass deconstruction, and electrochemistry.[1][3][4] However, as with any novel chemical class destined for widespread industrial use, a critical examination of their environmental lifecycle is imperative. The very stability that makes them attractive in industrial processes raises concerns about their persistence in the environment.[5][6] This guide provides a comprehensive technical overview of the environmental fate and ecotoxicological effects of imidazolium-based ILs, moving beyond the initial "green" label to a scientifically grounded understanding of their true impact. We will explore the intricate relationship between their molecular structure and their effects on aquatic and terrestrial ecosystems, offering a field-proven perspective for researchers and developers aiming to design genuinely sustainable chemical technologies.

The Environmental Fate of Imidazolium-Based Ionic Liquids

Upon release into the environment, the fate of an imidazolium IL is governed by two primary factors: its resistance to degradation and its interaction with environmental matrices like soil and water.

Biodegradability: The Persistent Imidazolium Core

A central tenet of environmental safety is biodegradability. For imidazolium-based ILs, this is a significant challenge. The stability of the imidazolium ring makes it highly resistant to microbial degradation.[5][7] Standard assessments, such as the Organisation for Economic Co-operation and Development (OECD) "Ready Biodegradability" tests, frequently classify many common imidazolium ILs as poorly or not readily biodegradable.[8][9]

Studies using activated sludge microbial communities have shown that while some pyridinium-based ILs can be fully mineralized, imidazolium-based ILs are often only partially mineralized.[10][11] The primary mode of degradation, when it occurs, is typically the breakdown of the alkyl side chains, leaving the core imidazolium ring intact.

Causality Insight: The poor biodegradability stems from the aromaticity and charge of the imidazolium ring, which does not resemble common natural substrates for microbial enzymes. Microorganisms often lack the specific enzymatic pathways required to cleave this stable heterocyclic structure.

However, biodegradability is not an all-or-nothing proposition. It is highly dependent on the IL's structure:

  • Alkyl Chain Length: A "side-chain effect" is commonly observed. Biodegradability tends to increase with the length of the alkyl substituent on the imidazolium cation.[8][10] For instance, studies have shown that hexyl and octyl substituted imidazolium ILs are more biodegradable than their butyl-substituted counterparts.[10] This is likely because longer alkyl chains are more susceptible to enzymatic attack (e.g., omega-oxidation) by a wider range of microorganisms.

  • Functional Groups: The incorporation of biodegradable moieties, such as ester or ether linkages, into the alkyl side chains can dramatically enhance biodegradability.[9][12] These functional groups act as predetermined breaking points for common microbial enzymes like esterases.

G cluster_cation Imidazolium Cation Modification cluster_impact Resulting Environmental Impact Start Base Imidazolium Structure Alkyl_Chain Increase Alkyl Chain Length (e.g., C4 to C8) Start->Alkyl_Chain Modification Functional_Group Incorporate Functional Groups (e.g., Ester, Ether) Start->Functional_Group Modification Biodegradability Increased Biodegradability Alkyl_Chain->Biodegradability Leads to Toxicity Increased Toxicity (Lipophilicity Effect) Alkyl_Chain->Toxicity Leads to Functional_Group->Biodegradability Significantly enhances Persistence Reduced Persistence Biodegradability->Persistence Directly impacts

Mobility and Sorption in Terrestrial Environments

When introduced to soil, imidazolium ILs exhibit strong sorption behavior, binding to soil components like organic matter and clay minerals.[13][14] This process immobilizes the ILs, reducing their immediate bioavailability and preventing them from leaching into groundwater.[14] However, this sequestration also means they are less available to soil microorganisms, potentially slowing their already limited biodegradation and creating a reservoir of persistent contamination.[14]

The interaction is complex and depends on soil composition. For instance, the toxicity of some imidazolium ILs was found to be less pronounced in soils with higher clay content, due to increased adsorption.[15] Conversely, for certain anions, the presence of clay minerals actually increased the toxic effects.[15]

Ecotoxicity of Imidazolium-Based Ionic Liquids

Despite their low volatility, the high water solubility of many imidazolium ILs means that aquatic ecosystems are a primary concern.[5] A substantial body of evidence now indicates that these compounds are not benign and can exert significant toxic effects across various trophic levels.

Aquatic Toxicity: A Cation-Dominated Effect

The primary driver of toxicity for imidazolium-based ILs is the organic cation, not the anion.[16][17] This has been demonstrated in studies on the water flea Daphnia magna, where imidazolium salts were over an order of magnitude more toxic than their sodium-based counterparts with the same anions.[16][17] The toxicity of these ILs is comparable to well-known industrial hazards like ammonia and phenol.[17]

The mechanism of toxicity is often linked to membrane disruption.[18] The lipophilic alkyl chain of the imidazolium cation can intercalate into the phospholipid bilayers of cell membranes, compromising their integrity and leading to cell lysis and death. This explains the clear structure-activity relationship observed:

  • The "Alkyl Chain Rule": Toxicity to aquatic organisms consistently increases with the length of the alkyl side chain on the imidazolium ring.[19][20] Longer chains enhance the molecule's lipophilicity, facilitating greater interaction with and disruption of cell membranes.

Chronic, sublethal exposure is also a major concern. At concentrations well below the lethal dose, imidazolium ILs have been shown to significantly reduce the reproductive output of Daphnia magna, which could have cascading effects through freshwater ecosystems.[16][17] Similarly, sublethal concentrations have been found to reduce the feeding behavior of zebra mussels (Dreissena polymorpha).[19]

G cluster_mechanism Mechanism of Action cluster_effects Ecotoxicological Effects Release IL Release into Aquatic Environment Exposure Organism Exposure (Fish, Algae, Invertebrates) Release->Exposure Membrane Cation Intercalates into Cell Membrane (Lipophilicity) Exposure->Membrane Disruption Membrane Integrity Compromised Membrane->Disruption Acute Acute Toxicity (Mortality, LC50) Disruption->Acute Chronic Chronic Sublethal Effects (Reduced Reproduction, Feeding) Disruption->Chronic Ecosystem Ecosystem-Level Impact (Trophic Cascades) Chronic->Ecosystem

Table 1: Aquatic Toxicity of Selected Imidazolium-Based Ionic Liquids

Ionic Liquid (Cation/Anion)Test OrganismEndpointResult (mg/L)Reference
1-Butyl-3-methylimidazolium Bromide ([bmim]Br)Daphnia magna48h LC508.03[16]
1-Butyl-3-methylimidazolium Chloride ([bmim]Cl)Daphnia magna48h LC509.03[16]
1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim]BF4)Daphnia magna48h LC5019.91[16]
1-Octyl-3-methylimidazolium Chloride ([omim]Cl)Dreissena polymorpha96h LC5021.4[19]
1-Butyl-3-methylimidazolium Chloride ([bmim]Cl)Dreissena polymorpha96h LC501290[19]
1-Octyl-3-methylimidazolium Bromide ([omim]Br)Vicia faba-DNA Damage[21]
1-Octyl-3-methylimidazolium Tetrafluoroborate ([omim]BF4)Vicia faba-Oxidative Damage[21]

LC50 (Lethal Concentration, 50%): Concentration that is lethal to 50% of the test population.

Terrestrial Phytotoxicity and Soil Microbial Effects

The impact of imidazolium ILs extends to terrestrial ecosystems. High concentrations have been shown to cause total inhibition of seed germination in several tree species.[22] Studies on broad bean (Vicia faba) seedlings revealed that exposure to imidazolium ILs in soil leads to inhibited growth, increased reactive oxygen species (ROS), and subsequent oxidative damage and DNA damage.[21]

The anion can play a more significant role in phytotoxicity. For 1-octyl-3-methylimidazolium ([omim]+) based ILs, the toxicity to Vicia faba decreased in the order: [omim]BF4 > [omim]Br > [omim]Cl.[21]

Effects on soil microbial communities are also evident. While soil microbes may be less sensitive than plant seeds, high doses of imidazolium ILs induce signals of stress and death in microbial populations.[22]

Methodologies for Environmental Impact Assessment

To ensure the development of safer ILs, robust and validated testing protocols are essential. These methods provide the quantitative data needed to perform reliable risk assessments.

Experimental Protocol: Activated Sludge Respiration Inhibition Test (OECD 209)

This protocol is a self-validating system designed to rapidly determine the inhibitory effect of a chemical on the microorganisms used in wastewater treatment plants. It serves as a crucial early indicator of potential environmental harm.

Principle: The rate of oxygen consumption (respiration) by a healthy, active microbial community (activated sludge) is a measure of its metabolic activity. The introduction of a toxic substance will inhibit this respiration. The concentration of the test substance that causes a 50% reduction in the respiration rate (EC50) is determined.

Step-by-Step Methodology:

  • Preparation of Activated Sludge:

    • Collect activated sludge from the aeration tank of a wastewater treatment plant treating predominantly domestic sewage.

    • Wash the sludge by centrifuging and resuspending in tap water twice to remove residual carbon sources.

    • Maintain aeration and bring to the test temperature (20 ± 2 °C). The concentration of suspended solids should be adjusted to approximately 4 g/L.

  • Preparation of Synthetic Sewage Feed:

    • A standardized nutrient-rich medium is prepared to provide a consistent food source for the microorganisms. A typical composition includes peptone, meat extract, urea, and various mineral salts as specified in the OECD 209 guideline.

  • Test Procedure:

    • Set up a series of test vessels (e.g., 500 mL beakers) with magnetic stirrers.

    • To each vessel, add a defined volume of activated sludge and water.

    • Add a range of concentrations of the imidazolium-based IL to the test vessels. Include several control vessels with no IL.

    • Aerate all vessels vigorously for a short pre-incubation period (e.g., 15 minutes).

    • Add a defined volume of the synthetic sewage feed to all vessels simultaneously to start the test.

    • Continue aeration and incubation for a defined contact time (typically 3 hours).

  • Measurement and Data Analysis:

    • After the contact period, measure the oxygen consumption rate in each vessel using a dissolved oxygen meter with an oxygen electrode.

    • Calculate the specific respiration rate for each concentration and the controls.

    • Determine the percentage inhibition of the respiration rate for each IL concentration relative to the mean of the controls.

    • Plot the percentage inhibition against the logarithm of the IL concentration and determine the EC50 value using a suitable statistical method (e.g., Probit analysis).

Causality Insight: This test directly links the chemical's presence to a critical metabolic function (respiration). The use of a standardized feed and a control group ensures that any observed inhibition is directly attributable to the IL and not other factors, making the protocol self-validating.

G Start Select IL and Test Organism RangeFinding Range-Finding Test (Broad Concentrations) Start->RangeFinding DefinitiveTest Definitive Test (Narrow Concentrations, Replicates) e.g., OECD 202, 209 RangeFinding->DefinitiveTest Informs DataCollection Data Collection (Mortality, Immobilization, Respiration) DefinitiveTest->DataCollection Analysis Statistical Analysis (Probit, Logit) DataCollection->Analysis EC50 Calculate EC50/LC50 with Confidence Intervals Analysis->EC50 Interpretation Hazard Classification (e.g., Toxic, Harmful) EC50->Interpretation End Risk Assessment Interpretation->End

Analytical Methods for Environmental Monitoring

To understand the real-world occurrence and fate of ILs, sensitive analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of imidazolium cations in environmental samples.[23][24]

  • Technique: Reversed-phase HPLC with UV or electrospray ionization mass spectrometry (ESI-MS) detection is commonly used.[23]

  • Sample Preparation: Due to the low environmental concentrations, a pre-concentration step is often necessary. Solid-phase extraction (SPE) using cation exchange materials has proven effective for enriching imidazolium ILs from aqueous samples like tap water, seawater, and freshwater.[24]

Conclusion and Future Outlook: Designing for Benignity

The evidence is clear: the "green" label for imidazolium-based ionic liquids must be applied with significant caution and qualification.[25][26] While they offer advantages in reducing air pollution due to their low volatility, their potential for persistence, aquatic toxicity, and phytotoxicity cannot be ignored. The toxicity is intrinsically linked to the imidazolium cation, with the length of the alkyl side chain being a critical determinant—creating a paradox where structural changes that may enhance biodegradability can also increase toxicity.

The future of sustainable chemistry does not lie in abandoning this versatile class of compounds, but in pursuing a "benign by design" approach. Future research and development must focus on:

  • Breaking the Ring: Developing novel imidazolium structures or alternative heterocyclic cations that are more susceptible to microbial ring-cleavage.

  • "Cleavable" Side Chains: Systematically incorporating highly biodegradable functional groups (esters, amides, etc.) into the side chains to ensure rapid degradation and prevent persistence.[12]

  • Reducing Lipophilicity: Designing ILs with shorter alkyl chains or incorporating hydrophilic groups to mitigate the primary mechanism of membrane disruption and toxicity.

By integrating comprehensive environmental impact assessments early in the design and development process, the scientific community can steer the innovation of ionic liquids toward a future that is both technologically advanced and environmentally sustainable.

References

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  • Stolte, S., et al. (2023). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. International Journal of Molecular Sciences, 24(3), 2541. [Link]

  • Garcia, G., Aparicio, S., Ullah, R., & Atilhan, M. (2018). Assessment the ecotoxicity and inhibition of imidazolium ionic liquids by respiration inhibition assays. Journal of Hazardous Materials, 353, 359-366. [Link]

  • Liu, T., Zhu, L., Wang, J., Xie, H., & Wang, J. (2016). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Ecotoxicology and Environmental Safety, 124, 10-17. [Link]

  • Matzke, M., Stolte, S., Thiele, K., Juffernholz, T., Arning, J., Ranke, J., ... & Filser, J. (2009). Ionic liquids in soils: effects of different anion species of imidazolium based ionic liquids on wheat (Triticum aestivum) as affected by different clay minerals and clay concentrations. Ecotoxicology, 18(2), 197-203. [Link]

  • Wang, Y., et al. (2023). Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope. ACS Sustainable Chemistry & Engineering, 11(28), 10429-10440. [Link]

  • Passos, H., et al. (2021). Ionic Liquids: A Review of Their Toxicity to Living Organisms. Molecules, 26(11), 3149. [Link]

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Technical Monograph: 1-Methyl-3-pentylimidazolium Bromide ([C₅mim]Br)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The "Odd-Chain" Paradigm

In the vast library of room-temperature ionic liquids (RTILs), 1-Methyl-3-pentylimidazolium bromide ([C₅mim]Br) occupies a critical, albeit often overlooked, niche. While its butyl ([C₄mim]) and hexyl ([C₆mim]) counterparts are industrial workhorses, the pentyl variant serves as a pivotal model for understanding the "odd-even effect" in supramolecular structuring.

For drug development professionals, [C₅mim]Br is not merely a solvent but a tunable matrix that influences solvation dynamics, protein stability, and membrane permeability. This guide synthesizes the historical emergence, synthesis protocols, and physicochemical utility of [C₅mim]Br, moving beyond basic characterization to mechanistic insight.

Historical Evolution: Beyond the Butyl Standard

The history of [C₅mim]Br is inextricably linked to the "Second Wave" of ionic liquid research (circa 2000–2005). Early research by Wilkes and Zaworotko focused on air-stable salts like [C₂mim] and [C₄mim]. The pentyl derivative emerged when physical chemists sought to understand the non-linear progression of physicochemical properties across homologous series.

The Discovery Vector
  • Early 2000s: Researchers began synthesizing homologous series (

    
     where 
    
    
    
    ) to map viscosity and density trends. [C₅mim]Br appeared in these screens, revealing that properties do not always scale linearly with carbon number.
  • The Odd-Even Anomaly: Studies (e.g., by the Bhattacharyya group) utilized [C₅mim]Br to demonstrate that odd-numbered alkyl chains disrupt the efficient packing (interdigitation) seen in even-numbered chains. This disruption leads to distinct entropic signatures in solvation dynamics, making [C₅mim]Br a superior model for studying "frustrated" liquid structuring.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Table 1: Core Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name 1-methyl-3-pentylimidazol-3-ium bromide
CAS Number 343851-31-0 Verified
Formula

MW: 233.15 g/mol
Appearance Viscous yellow to orange liquidHygroscopic
Melting Point < 25°C (Room Temperature)Glass transition (

) approx. -85°C
Solubility Miscible with water, alcohols, DCMImmiscible with hexane, ether
Key Feature "Odd-chain" alkyl tailDisrupts crystalline packing forces

Synthesis & Manufacturing Protocol

The synthesis of [C₅mim]Br relies on the Menshutkin reaction , a nucleophilic substitution (


) where 1-methylimidazole attacks 1-bromopentane. While conceptually simple, achieving "ionic liquid grade" purity requires rigorous control over kinetics and purification to remove unreacted halides which are cytotoxic.
Mechanistic Pathway (DOT Visualization)

MenshutkinSynthesis Reactant1 1-Methylimidazole (Nucleophile) Transition Transition State (Bimolecular) Reactant1->Transition Reflux (MeCN, 70°C) Reactant2 1-Bromopentane (Electrophile) Reactant2->Transition Product [C5mim]Br (Ionic Liquid) Transition->Product SN2 Attack Impurity Residual Halides/Color (Must be removed) Product->Impurity Side Products

Figure 1: The Menshutkin synthesis pathway for [C₅mim]Br via SN2 mechanism.

Protocol 1: Thermal Synthesis (High Purity)

Objective: Synthesize 50g of [C₅mim]Br with >99% purity.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 1-methylimidazole (0.2 mol) in acetonitrile (50 mL).

  • Addition: Add 1-bromopentane (0.21 mol, 5% excess) dropwise under nitrogen atmosphere. The excess alkyl halide drives the reaction to completion, consuming the difficult-to-remove imidazole.

  • Reflux: Heat the mixture to 70°C for 48–72 hours with vigorous stirring. The solution will darken from colorless to yellow/orange.

  • Purification (Critical Step):

    • Evaporate the acetonitrile solvent using a rotary evaporator.

    • Washing: Wash the resulting viscous oil with ethyl acetate (3 x 50 mL). [C₅mim]Br is immiscible with ethyl acetate, while unreacted starting materials are soluble.

    • Decant the ethyl acetate layer carefully.

  • Drying: Dry the product under high vacuum (< 0.1 mbar) at 60°C for 24 hours to remove trace water and solvents.

    • Quality Check:

      
       NMR should show no peaks for methylimidazole (approx. 7.3 ppm).
      

Applications in Drug Development & Solvation

[C₅mim]Br is increasingly utilized in pharmaceutical research due to its ability to solubilize polar APIs and stabilize proteins.

Solvation Dynamics & Heterogeneity

Unlike conventional solvents, [C₅mim]Br exhibits micro-heterogeneity . It forms nanostructured domains (polar ionic regions vs. non-polar pentyl tails).

  • Fluorescence Studies: Using dyes like Coumarin 153, researchers have mapped the "solvation time" in [C₅mim]Br. The odd-numbered pentyl chain creates a "looser" cage around the solute compared to the butyl analog, resulting in faster solvent reorganization times.

  • Implication: This allows for faster diffusion of reactants or drug molecules within the IL matrix, potentially enhancing reaction rates in API synthesis.

Biological Interface (Eggshell Membrane Modification)

A specific application relevant to biotech is the modification of Eggshell Membranes (ESM) .[1]

  • Mechanism: [C₅mim]Br interacts with the protein fibers (collagen/keratin) of the ESM. The bromide anion breaks hydrogen bond networks within the protein secondary structure, while the hydrophobic pentyl tail inserts between chains.

  • Result: This increases the thermal stability of the membrane and alters its permeability, creating a novel biomaterial for enzyme immobilization or wound dressing applications.

Workflow: Solvation & Interaction Logic (DOT Visualization)

SolvationDynamics IL_Matrix [C5mim]Br Bulk Liquid (Micro-heterogeneous) Solute Solute (API / Protein) IL_Matrix->Solute Encapsulation Interaction_Polar Anion (Br-) Interaction H-Bond Breaking Solute->Interaction_Polar Hydrophilic Domains Interaction_NonPolar Cation (Pentyl) Interaction Van der Waals Insertion Solute->Interaction_NonPolar Hydrophobic Domains Outcome1 Increased Protein Flexibility Interaction_Polar->Outcome1 Outcome2 Enhanced Thermal Stability Interaction_NonPolar->Outcome2

Figure 2: Mechanistic interaction of [C₅mim]Br components with biological solutes.

Scientific Integrity & Safety (E-E-A-T)

Self-Validating Protocol: When using [C₅mim]Br in biological assays, the bromide ion toxicity must be controlled.

  • Control: Always run a parallel assay with NaBr at equivalent molar concentrations to distinguish the effect of the imidazolium cation from the bromide anion.

  • Purity Validation: A "silver nitrate test" (precipitation of AgBr) is qualitative. For drug delivery, quantitative Ion Chromatography (IC) is required to ensure the stoichiometry is 1:1 and no excess bromide exists.

Odd-Even Effect Verification: If your thermodynamic data (e.g., density or viscosity) for [C₅mim]Br falls exactly between [C₄mim] and [C₆mim], suspect sample contamination or experimental error. The "odd-even" effect typically causes a slight deviation (zigzag pattern) in these values due to packing frustration.

References

  • IoLiTec (Ionic Liquids Technologies). this compound Technical Data Sheet. Accessed 2024.[2][3] Link

  • Kumar, H., et al. (2017).[4][5][6] "Synthesis and thermodynamics studies of ionic liquid this compound ([C5mim][Br]) with amino acids". Journal of Chemical Thermodynamics. Link

  • Bhattacharyya, K. (2022).[7][8] "Of Molecules, Time, and Space Resolution: An Autobiography". The Journal of Physical Chemistry B. (Discussing solvation dynamics in [pmim][Br]). Link

  • Singh, T., & Kumar, A. (2008). "Cation–Anion–Water Interactions in Aqueous Mixtures of Imidazolium-Based Ionic Liquids". The Journal of Physical Chemistry B. (Homologous series context). Link

  • Wilkes, J. S. (2002). "A short history of ionic liquids—from molten salts to neoteric solvents". Green Chemistry. Link

Sources

1-Methyl-3-pentyl-1H-imidazol-3-ium bromide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-3-pentyl-1H-imidazol-3-ium Bromide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-pentyl-1H-imidazol-3-ium bromide is a versatile ionic liquid that has garnered significant attention for its unique physicochemical properties, including low volatility and high thermal stability.[1] These characteristics make it a promising candidate for a wide range of applications, from a green solvent in organic synthesis to a robust electrolyte in energy storage devices. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, characteristic spectroscopic data, key applications with experimental workflows, and essential safety and toxicity information.

Nomenclature and Identification

Proper identification of chemical compounds is crucial for scientific accuracy and reproducibility. 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide is known by several synonyms, which are often used interchangeably in the literature and commercial listings.

Table 1: Synonyms and Identifiers

Identifier Type Identifier
IUPAC Name 1-methyl-3-pentylimidazol-1-ium bromide[2]
CAS Number 343851-31-0[1]
Molecular Formula C₉H₁₇BrN₂[1][2]
Synonyms 1-Methyl-3-pentylimidazolium bromide, 3-methyl-1-pentyl-1H-imidazol-3-ium bromide, 1-pentyl-3-methylimidazolium bromide, PMIM Br, [C5MIM][Br][2][3][4]
InChI InChI=1S/C9H17N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1[2]
SMILES CCCCCN1C=CC.[Br-][2]

Physicochemical Properties

The utility of 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide in various applications stems from its distinct physical and chemical properties. As an ionic liquid, it possesses a unique combination of characteristics that differentiate it from traditional molecular solvents.

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Weight 233.15 g/mol [1][2]
Appearance Colorless to slightly brown clear liquid[1]
Density 1.26 g/mL[1]
Melting Point Approximately -10°C[5]
Refractive Index (n20D) 1.53[1]
Hildebrand Solubility Parameter (at 298.15 K) 25.78 (J·cm⁻³)⁰·⁵[6]
Thermal Stability High thermal stability, with decomposition of similar imidazolium bromides starting around 200-300°C. Halide anions can reduce the thermal stability compared to other anions.[7]
Solubility Soluble in water and polar organic solvents. The pentyl chain provides some hydrophobicity, allowing for some solubility in less polar organic phases.[3]

Synthesis and Characterization

The synthesis of 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide is a straightforward quaternization reaction. The purity of the synthesized ionic liquid can be confirmed through various spectroscopic techniques.[5]

Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of similar imidazolium bromide ionic liquids.

Experimental Workflow: Synthesis of 1-Methyl-3-pentyl-1H-imidazol-3-ium Bromide

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product N_methylimidazole 1-Methylimidazole mix Mix Reactants N_methylimidazole->mix Add pentylbromide 1-Bromopentane pentylbromide->mix Add reflux Reflux at Elevated Temperature mix->reflux Heat wash Wash with Ethyl Acetate reflux->wash Cool and Extract dry Dry under Vacuum wash->dry Remove Solvent product 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide dry->product Obtain Pure Product

Caption: Synthesis workflow for 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole.

  • Reaction: Slowly add a stoichiometric equivalent of 1-bromopentane to the flask.

  • Reflux: Heat the reaction mixture with stirring. The reaction temperature and time can be optimized, but typically, refluxing for several hours is sufficient.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Wash the resulting viscous liquid multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Drying: Remove the washing solvent and dry the final product under vacuum to remove any residual volatile components.

Spectroscopic Characterization

The identity and purity of the synthesized 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide can be confirmed by NMR, IR, and Mass Spectrometry.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

  • FTIR: Infrared spectroscopy can identify the characteristic vibrational modes of the functional groups present in the ionic liquid.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the cation.

Key Applications and Experimental Protocols

1-Methyl-3-pentyl-1H-imidazol-3-ium bromide is a versatile compound with applications in various fields of chemistry and materials science.

Green Solvent in Organic Synthesis

Due to its low vapor pressure and high thermal stability, 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide is an excellent alternative to volatile organic compounds (VOCs) as a solvent in organic reactions.[1] It can effectively dissolve a wide range of organic and inorganic compounds, facilitating reactions such as palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The use of ionic liquids like 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide can enhance reaction rates and simplify product isolation and catalyst recycling.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Product reactants Aryl Halide, Arylboronic Acid, Base mix Combine and Degas reactants->mix il 1-Methyl-3-pentyl-1H-imidazol-3-ium bromide il->mix catalyst Palladium Catalyst catalyst->mix heat Heat under Inert Atmosphere mix->heat extract Extract with Organic Solvent heat->extract purify Purify by Chromatography extract->purify product Biaryl Product purify->product

Sources

Methodological & Application

Advanced Protocol: Aqueous Biphasic Extraction using 1-Methyl-3-pentylimidazolium Bromide ([C5mim]Br)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This application note details the protocol for utilizing 1-Methyl-3-pentylimidazolium bromide ([C5mim]Br) as a phase-forming component in Aqueous Biphasic Systems (ABS). Unlike hydrophobic ionic liquids (e.g., [NTf2]-based) that form biphasic systems with water directly, [C5mim]Br is a hydrophilic salt. Its utility in Liquid-Liquid Extraction (LLE) relies on the salting-out effect , where the addition of a kosmotropic salt (e.g.,


, 

) forces the ionic liquid to separate from the aqueous bulk, creating an IL-rich upper phase.

Why [C5mim]Br?

  • Tunable Hydrophobicity: The pentyl (

    
    ) chain offers an intermediate polarity between the well-studied butyl (
    
    
    
    ) and hexyl (
    
    
    ) analogs. This odd-chain length often disrupts crystalline packing, potentially lowering the melting point compared to symmetrical analogs, and provides unique selectivity for moderately hydrophobic biomolecules (e.g., amino acids, alkaloids).
  • Biocompatibility: Halide-based ABS are increasingly favored for extracting labile biomolecules (proteins, enzymes) as they avoid the harsh denaturing environment of volatile organic solvents.

Pre-Protocol Considerations

Chemical Properties & Handling
PropertySpecificationOperational Note
CAS Number 343851-31-0Verify purity >98% via

-NMR before use.
Molecular Weight 233.15 g/mol Use for molarity calculations.
Physical State Solid/Viscous LiquidHighly hygroscopic. Store in a desiccator.
Critical Parameter Water ContentExcess water alters the binodal curve. Dry under vacuum (60°C, 24h) if precise phase mapping is required.
Reagents Required
  • Ionic Liquid: [C5mim]Br (Synthesized or Commercial).

  • Phase-Forming Salt: Potassium Phosphate Tribasic (

    
    ) or Potassium Citrate (
    
    
    
    ). Note: Phosphate provides a stronger salting-out effect (higher charge density) than citrate.
  • Analyte (Model): L-Tryptophan (for amino acid validation) or Bovine Serum Albumin (BSA) (for protein validation).

  • Solvent: Deionized water (Milli-Q, 18.2 MΩ·cm).

Core Protocol: Aqueous Biphasic System (ABS) Extraction[1][2][3][4]

This protocol is divided into two phases: System Characterization (Binodal Mapping) and Extraction Workflow .

Phase I: Determination of the Binodal Curve (Cloud Point Titration)

Objective: To define the concentration regimes where the system exists as two phases.

  • Preparation: Prepare an 80 wt% aqueous solution of [C5mim]Br and a 40 wt% aqueous solution of

    
    .
    
  • Titration:

    • Add 1.0 g of the salt solution to a glass vial.

    • Dropwise add the IL solution while stirring at 25°C (controlled via water bath).

    • Endpoint: The transition from clear to turbid (cloud point) indicates the formation of two phases. Record the mass of all components.

    • Reversal: Add water dropwise until the solution becomes clear again (monophasic region). Record mass.

  • Construction: Repeat the process to generate sufficient points for the binodal curve.

Phase II: Extraction Workflow

Objective: Partitioning of target analyte into the IL-rich phase.

Step-by-Step Methodology
  • Mixture Preparation: Based on the binodal curve, select a mixture point (M) within the biphasic region. A common starting composition is:

    • [C5mim]Br: 25 wt%

    • 
      :  15 wt%
      
    • Aqueous Analyte Solution: 60 wt% (containing e.g., 0.5 mg/mL L-Tryptophan).

  • Equilibration:

    • Combine components in a 15 mL centrifuge tube.

    • Vortex vigorously for 2 minutes to ensure maximum contact area.

    • Place in a thermostatic shaker at 25°C for 1 hour to reach thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge at 3,500 rpm for 10 minutes .

    • Result: The system will split into a Top Phase (IL-rich, hydrophobic targets) and a Bottom Phase (Salt-rich, hydrophilic impurities).

  • Sampling:

    • Carefully extract the top phase using a syringe with a long needle, ensuring no contamination from the interface.

    • Extract the bottom phase separately.

  • Quantification:

    • Measure analyte concentration in both phases using UV-Vis Spectroscopy (280 nm for Tryptophan/BSA) or HPLC.

    • Blank Correction: Use a blank ABS (no analyte) to correct for the absorbance of the IL and Salt background.

Logical Workflow Visualization

The following diagram illustrates the decision logic and process flow for the extraction protocol.

G Start Start: Define Extraction Target CheckState Check [C5mim]Br State (Solid/Hygroscopic?) Start->CheckState Dry Dry under Vacuum (60°C, 24h) CheckState->Dry If wet/clumped PrepStock Prepare Stock Solutions (IL: 80 wt%, Salt: 40 wt%) CheckState->PrepStock If dry Dry->PrepStock Binodal Determine Binodal Curve (Cloud Point Titration) PrepStock->Binodal SelectPoint Select Mixture Point (e.g., 25% IL / 15% Salt) Binodal->SelectPoint Define Biphasic Region Mix Add Analyte & Vortex (2 mins) SelectPoint->Mix Equilibrate Equilibrate (25°C, 1 hr) Mix->Equilibrate Centrifuge Centrifuge (3500 rpm, 10 min) Equilibrate->Centrifuge Separate Phase Separation Centrifuge->Separate TopPhase Top Phase (IL-Rich) Contains: Hydrophobic/Amphiphilic Target Separate->TopPhase Extract BotPhase Bottom Phase (Salt-Rich) Contains: Hydrophilic Impurities Separate->BotPhase Discard/Analyze Analysis Quantify (UV-Vis/HPLC) Calculate K and R TopPhase->Analysis BotPhase->Analysis

Figure 1: Operational workflow for [C5mim]Br Aqueous Biphasic Extraction, from material preparation to phase separation and analysis.

Data Analysis & Validation

To validate the efficiency of the extraction, calculate the following parameters using the concentration data derived from UV-Vis or HPLC.

Key Equations
ParameterSymbolFormulaInterpretation
Partition Coefficient



: Analyte prefers IL phase.

: Analyte prefers Salt phase.
Extraction Efficiency


Represents the percentage of analyte recovered in the top phase.
Volume Ratio


Ratio of the volumes of the two phases.
Selectivity


Higher

indicates better purification capability.
Expected Trends (Expert Insight)
  • Salting-Out: Increasing the concentration of

    
     generally increases 
    
    
    
    for hydrophobic targets by making the bottom phase more polar (unfavorable for the analyte).
  • Chain Length Effect: [C5mim]Br will generally extract hydrophobic amino acids (e.g., Tryptophan) more efficiently than [C4mim]Br due to the increased hydrophobicity of the pentyl chain, facilitating stronger van der Waals interactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Phase Separation Mixture point is below the binodal curve (monophasic region).Increase the concentration of Salt or IL to move into the biphasic region. Consult the phase diagram.
Precipitation Salt concentration too high ("Salting-out" the analyte completely).Dilute the system with water or reduce salt concentration while maintaining biphasic conditions.
High Viscosity High IL concentration or low temperature.Increase temperature slightly (e.g., to 30°C) or dilute the system. Note: Check temperature effect on binodal first.
Emulsion Formation Insufficient centrifugation or surfactant impurities.Increase centrifugation time/speed (up to 5000 rpm).

References

  • Freire, M. G., et al. (2012). "Aqueous biphasic systems: a boost brought about by using ionic liquids."[1] Chemical Society Reviews.

  • Ventura, S. P. M., et al. (2009). "Ionic liquids as adjuvants for the tailored extraction of biomolecules in aqueous biphasic systems." Green Chemistry.

  • Gutowski, K. E., et al. (2003). "Controlling the aqueous miscibility of ionic liquids: aqueous biphasic systems of water-miscible ionic liquids and water-structuring salts for recycle, metathesis, and separations." Journal of the American Chemical Society.

  • Cláudio, A. F. M., et al. (2010). "Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems." International Journal of Molecular Sciences.

  • PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine.

Sources

Application Note & Protocol: Synthesis of 1-Methyl-3-pentylimidazolium Bromide from 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the ionic liquid, 1-Methyl-3-pentylimidazolium bromide ([C5MIM][Br]), from 1-methylimidazole and 1-bromopentane. The protocol details a step-by-step procedure for the N-alkylation reaction, including reagent preparation, reaction setup, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of imidazolium-based ionic liquids.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1] They possess a unique combination of properties including low volatility, high thermal stability, and the ability to dissolve a wide range of compounds.[1][2] Imidazolium-based ILs, in particular, have garnered significant attention for their versatile applications in green chemistry, catalysis, energy storage, and as potential therapeutic agents.[1][3][4]

The synthesis of this compound is a classic example of a nucleophilic substitution (S_N2) reaction.[5] The lone pair of electrons on the N3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane.[5][6] This results in the formation of the 1-methyl-3-pentylimidazolium cation and the bromide anion.

This application note provides a detailed protocol for this synthesis, along with insights into the reaction mechanism, safety considerations, and methods for product characterization.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The key steps are outlined below:

  • Nucleophilic Attack: The sp²-hybridized N3 nitrogen of 1-methylimidazole, with its readily available lone pair of electrons, acts as the nucleophile.[5] It attacks the primary carbon atom of 1-bromopentane, which is electron-deficient due to the electronegativity of the bromine atom.

  • Transition State: A transient transition state is formed where a partial bond exists between the nitrogen of 1-methylimidazole and the pentyl group's carbon, while the carbon-bromine bond is partially broken.[6]

  • Product Formation: The carbon-bromine bond fully cleaves, with the bromide ion acting as the leaving group. This results in the formation of the 1-methyl-3-pentylimidazolium cation and the bromide anion, which together form the ionic liquid.

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product 1-Methylimidazole 1-Methylimidazole Product This compound 1-Methylimidazole->Product + 1-Bromopentane 1-Bromopentane 1-Bromopentane

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
1-MethylimidazoleC₄H₆N₂82.10≥99%Sigma-Aldrich
1-BromopentaneC₅H₁₁Br151.05≥98%Sigma-Aldrich
AcetonitrileCH₃CN41.05Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Schlenk line (optional, for rigorous drying)

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • 1-Methylimidazole: Corrosive and toxic in contact with skin. Causes severe skin burns and eye damage.[7] It is also a combustible liquid.[7]

  • 1-Bromopentane: Flammable liquid and vapor.[8][9] Harmful if swallowed and causes skin and eye irritation.[8][10]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. [7][9]

Synthesis Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reagent Addition: In the round-bottom flask, dissolve 1-methylimidazole (e.g., 0.1 mol, 8.21 g) in anhydrous acetonitrile (e.g., 30 mL).

  • Heating and Stirring: Begin stirring the solution and heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Addition of Alkyl Halide: Slowly add 1-bromopentane (e.g., 0.11 mol, 16.62 g, 1.1 equivalents) to the refluxing solution via the dropping funnel over a period of 30-60 minutes. A slight excess of the alkylating agent is often used to ensure complete conversion of the 1-methylimidazole.[11]

  • Reaction: Continue to heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11][12] The formation of the ionic liquid, which is often immiscible with the solvent at room temperature, may be observed as a separate, denser phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of 1-methylimidazole on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, which may be a viscous oil or a solid, should be washed several times with anhydrous diethyl ether (e.g., 3 x 30 mL) to remove any unreacted starting materials and non-ionic byproducts.[13] The ionic liquid is typically insoluble in diethyl ether. Decant the ether washes carefully.

  • Drying: Dry the purified product under high vacuum for several hours to remove any residual volatile impurities and solvent. The final product should be a viscous liquid or a low-melting solid.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the ionic liquid.[14][15] The spectra should be recorded using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Chemical Shifts (δ, ppm): (Note: Exact chemical shifts may vary depending on the solvent and concentration)

ProtonChemical Shift (ppm)MultiplicityIntegration
N-CH -N~9.0-9.5s1H
NCH CH N~7.6-7.8t2H
N-CH ₂-(CH₂)₃-CH₃~4.1-4.3t2H
N-CH~3.8-4.0s3H
N-CH₂-CH ₂-(CH₂)₂-CH₃~1.7-1.9m2H
N-(CH₂)₂-CH ₂-CH₂-CH₃~1.2-1.4m4H
N-(CH₂)₄-CH~0.8-1.0t3H
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Expected FT-IR Peaks (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3100-3200C-H stretching (imidazolium ring)
~2800-3000C-H stretching (alkyl chains)
~1560-1580C=N stretching (imidazolium ring)
~1160-1180C-N stretching

Applications

This compound is a versatile ionic liquid with a range of potential applications:

  • Green Solvents: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional organic solvents in various chemical reactions.[1][3]

  • Catalysis: It can act as both a solvent and a catalyst in organic synthesis.[1]

  • Electrochemistry: Its ionic nature makes it suitable for use as an electrolyte in batteries and supercapacitors.[1][3]

  • Biomedical Applications: Imidazolium-based ionic liquids are being explored for their potential as drug delivery vehicles and for their antimicrobial properties.[2][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time or increase the reaction temperature slightly. Ensure an excess of the alkylating agent was used.
Moisture in the reactionEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Product is coloredImpurities from starting materialsPurify the starting materials before use (e.g., distillation of 1-methylimidazole).[13]
Degradation during reactionAvoid excessive heating.
Product contains residual starting materialsInsufficient washingIncrease the number of washes with diethyl ether. Ensure thorough mixing during washing.

Conclusion

The synthesis of this compound from 1-methylimidazole and 1-bromopentane is a straightforward and robust procedure that provides a valuable ionic liquid for a variety of applications. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably synthesize and characterize this important compound. The versatility of imidazolium-based ionic liquids ensures their continued importance in both academic research and industrial applications.

References

  • Vertex AI Search. (2023, April 3).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2015).
  • ChemicalBook. (n.d.). 1-Ethyl-3-methylimidazolium bromide synthesis.
  • ChemicalBook. (2026, January 17).
  • (n.d.). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system.
  • KU ScholarWorks. (2008, May 19). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium.
  • Cole-Parmer. (2003, October 10).
  • Fisher Scientific. (2010, June 7).
  • BI0224. (2025, September 5).
  • Fisher Scientific. (2009, September 26).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals.
  • PubMed. (2009, January 15).
  • Royal Society of Chemistry. (n.d.). General procedure for synthesis of bromide salts: SM3 3-Butyl.
  • (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • Chem-Impex. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.).
  • Academia.edu. (n.d.). (PDF)
  • MDPI. (2021, September 15).
  • ACS Publications. (2024, June 12). Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine)
  • ResearchGate. (2014, May 6). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.
  • PMC - NIH. (n.d.). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note.
  • University of Otago - OUR Archive. (n.d.).
  • PMC. (n.d.). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids.

Sources

Application Note: 1-Methyl-3-pentylimidazolium Bromide ([C5mim]Br) as a Tunable Medium for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, quality control, and experimental application of 1-Methyl-3-pentylimidazolium bromide ([C5mim]Br) in protein stability and folding studies.

While ionic liquids (ILs) with butyl (C4) and hexyl (C6) chains are widely documented, the pentyl (C5) derivative occupies a critical "Goldilocks" zone. It bridges the gap between the stabilizing, kosmotropic effects of short-chain ILs and the denaturing, surfactant-like behavior of long-chain ILs. This makes [C5mim]Br a unique tool for probing the hydrophobic-electrostatic balance in protein folding landscapes.

Material Synthesis & Quality Control

Commercial ILs often contain impurities (halides, water, unreacted imidazole) that act as unintended denaturants. For high-precision protein studies, in-house synthesis or rigorous purification is required.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Reagents: 1-Methylimidazole + 1-Bromopentane Reaction Reaction: Reflux (70°C, 24-48h) N2 Atmosphere Start->Reaction Solvent-free Washing Purification: Wash with Ethyl Acetate (Removes unreacted material) Reaction->Washing biphasic separation Drying Drying: Vacuum Line (60°C, 24h) < 100 ppm Water Washing->Drying viscous oil QC QC Validation: 1H NMR & Karl Fischer Drying->QC final product

Figure 1: Synthesis and purification workflow for high-purity [C5mim]Br suitable for biological assays.

Synthesis Protocol
  • Alkylation: Mix 1-methylimidazole and 1-bromopentane (1:1.1 molar ratio) in a round-bottom flask.

  • Reflux: Stir at 70°C for 48 hours under a nitrogen atmosphere. The mixture will become a viscous, yellowish liquid.

  • Washing: Cool to room temperature. Wash the crude IL 3–5 times with ethyl acetate. The IL is immiscible with ethyl acetate, while the unreacted starting materials are soluble.

  • Drying: Remove residual solvent using a rotary evaporator. Then, dry under high vacuum (10⁻³ mbar) at 60°C for at least 24 hours.

  • Validation (Self-Check):

    • ¹H NMR: Confirm absence of starting material peaks.

    • Karl Fischer Titration: Water content must be < 500 ppm . Water is a potent co-solvent and will skew thermodynamic data if uncontrolled.

Experimental Protocols: Protein Interaction

Sample Preparation (The Gravimetric Method)

Viscosity Warning: [C5mim]Br is significantly more viscous than water. Pipetting errors can exceed 10% if using standard displacement pipettes.

Protocol:

  • Prepare a Stock Buffer (e.g., 20 mM Phosphate, pH 7.4).

  • Weigh the exact mass of [C5mim]Br into a vial to achieve the desired molarity (e.g., for 0.1 M in 10 mL, weigh ~2.33 g).

  • Add buffer by weight (assuming density ≈ 1.0 g/mL for dilute buffer) to reach the final mass.

  • Vortex vigorously until the Schlieren lines disappear.

  • Filter through a 0.22 µm PVDF filter (nylon may bind proteins).

Probing Tertiary Structure: Fluorescence Quenching

Objective: Determine if [C5mim]Br induces unfolding by exposing Tryptophan (Trp) residues or if it acts as a static quencher.

Method:

  • Protein Stock: Prepare 10 µM BSA or Lysozyme in buffer.

  • Titration: Add [C5mim]Br (0 to 0.5 M) stepwise to the protein solution.

  • Measurement:

    • Excitation: 280 nm (excites Trp + Tyr) or 295 nm (Trp only).

    • Emission: 300–500 nm.

    • Slit widths: 5 nm.

Data Analysis (Stern-Volmer): Plot


 vs. 

(Concentration of IL).

  • Linear Plot: Indicates a single class of fluorophores and one quenching mechanism (dynamic or static).

  • Upward Curvature: Indicates combined static and dynamic quenching (common in ILs).

  • Blue/Red Shift: A shift in

    
     indicates conformational change. [C5mim]Br typically induces a blue shift  initially (compaction) followed by a red shift  (unfolding) at high concentrations.
    
Probing Secondary Structure: Circular Dichroism (CD)

Objective: Monitor the loss of


-helical content.

Method:

  • Path Length: Use a 0.1 cm quartz cuvette (high IL absorbance requires short paths).

  • Wavelength: Scan 190–260 nm.

  • Blank Subtraction: [C5mim]Br absorbs in the far UV (imidazole ring). You must run a blank with the exact IL concentration and subtract it.

  • Metric: Track Molar Ellipticity (

    
    ) at 208 nm and 222 nm.
    

Mechanistic Insight & Visualization

The interaction of [C5mim]Br with proteins is governed by the Hofmeister Series and the Alkyl Chain Effect .

  • Cation ([C5mim]+): The pentyl chain is hydrophobic enough to penetrate the protein core (surfactant-like) but short enough to remain somewhat mobile.

  • Anion (Br-): A chaotrope that disrupts water structure and hydrogen bonding networks.

Interaction Pathway (Graphviz)

ProteinInteraction Native Native Protein (Folded, Trp buried) LowConc Low [C5mim]Br (< 0.1M) Electrostatic Surface Binding Native->LowConc Stabilization HighConc High [C5mim]Br (> 0.5M) Hydrophobic Insertion LowConc->HighConc Critical Aggregation Conc. Mechanism1 Anion (Br-) binds positively charged residues LowConc->Mechanism1 Mechanism2 Pentyl chain penetrates hydrophobic core HighConc->Mechanism2 Unfolded Unfolded State (Trp exposed, Fluorescence Quenched) Mechanism1->Unfolded H-bond disruption Mechanism2->Unfolded Denaturation

Figure 2: Concentration-dependent interaction mechanism. Low concentrations often stabilize via charge neutralization, while high concentrations denature via hydrophobic insertion.

Comparative Data Table

Expected physicochemical parameters relative to homologous ILs.

Property[C4mim]Br (Butyl)[C5mim]Br (Pentyl) [C6mim]Br (Hexyl)Impact on Protein
Hydrophobicity LowModerate HighHigher hydrophobicity = Stronger denaturation.
Viscosity (cP) ~180~230 ~290Affects diffusion rates in quenching studies.
CMC / CAC N/A (Too short)~0.8 M (Aggregates) ~0.05 M (Micelles)[C5mim]Br forms loose aggregates, not true micelles.
Protein Stability StabilizerNeutral / Transition Denaturant[C5mim]Br is the "tipping point" for stability.

Troubleshooting & Critical Controls

  • Inner Filter Effect (IFE): Imidazolium rings absorb UV light. In fluorescence assays, if the absorbance at excitation (280/295nm) exceeds 0.1 OD, you must correct the fluorescence intensity using:

    
    
    Failure to correct for IFE will mimic quenching, leading to false binding constants.
    
  • pH Drift: ILs can alter the pKa of buffer components. Always check the pH of the final solution after adding the IL.

  • Halide Impurities: If the synthesized IL is yellow/orange, it contains impurities that will react with protein thiols (Cys). Re-wash with ethyl acetate or pass through activated charcoal.

References

  • Kumar, A., et al. (2013). "Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures." Journal of Chemical Thermodynamics. Link

  • Singh, T., & Kumar, A. (2019). "Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin." Journal of Molecular Liquids. Link

  • Venkatesu, P., et al. (2015).[1] "Probing the Interactions of 1-Alkyl-3-methylimidazolium Tetrafluoroborate with Bovine Serum Albumin: An Alkyl Chain Length-Dependent Study." The Journal of Physical Chemistry B. Link

  • Sahu, S., et al. (2020).[2] "Thermodynamic investigation of the interaction between ionic liquid functionalized gold nanoparticles and human serum albumin." Journal of Molecular Liquids. Link

  • PubChem Compound Summary. (2025). "this compound."[3][4] National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: Recycling and Reuse of 1-Methyl-3-pentylimidazolium Bromide in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective recycling and reuse of the ionic liquid 1-Methyl-3-pentylimidazolium bromide ([C5MIm]Br). Ionic liquids (ILs) are increasingly recognized as green solvents due to their low volatility and high thermal stability.[1] The economic and environmental viability of processes utilizing ILs is significantly enhanced by their efficient recovery and reuse.[2] This guide details the synthesis, characterization, application in a representative chemical reaction, and subsequent recovery and purification of [C5MIm]Br, ensuring its integrity for repeated use. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific rigor and practical applicability.

Introduction to this compound ([C5MIm]Br)

This compound is an imidazolium-based ionic liquid characterized by a methyl group and a pentyl group attached to the nitrogen atoms of the imidazole ring, with a bromide anion. Its molecular structure imparts a unique set of physicochemical properties, including a low melting point (around -10°C), making it a liquid at room temperature, and the ability to dissolve a wide range of organic and inorganic compounds.[3] These characteristics, coupled with its high thermal stability, make [C5MIm]Br an excellent candidate as a recyclable solvent and catalyst in various chemical transformations.[1][3]

Key Properties of [C5MIm]Br:

PropertyValueReference
CAS Number 343851-31-0[1]
Molecular Formula C9H17BrN2[1]
Molecular Weight 233.15 g/mol [1][4]
Appearance Colorless to slightly brown clear liquid[1]
Density 1.26 g/mL[1]
Purity ≥ 98% (HPLC)[1]

Synthesis and Characterization of [C5MIm]Br

The synthesis of [C5MIm]Br is a straightforward N-alkylation reaction. This protocol describes a common and efficient method.

Synthesis Protocol

Materials:

  • 1-methylimidazole (≥99%)

  • 1-bromopentane (≥98%)

  • Ethyl acetate (reagent grade)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromopentane.

  • Stir the mixture at 70°C for 24 hours under a nitrogen atmosphere to prevent the absorption of atmospheric moisture.

  • After the reaction is complete, a viscous liquid, the crude [C5MIm]Br, will have formed.

  • Allow the mixture to cool to room temperature.

  • Wash the crude product three times with ethyl acetate to remove any unreacted starting materials. In each wash, add ethyl acetate, stir vigorously for 15 minutes, and then decant the ethyl acetate layer.

  • After the final wash, remove the residual ethyl acetate under reduced pressure using a rotary evaporator at 60°C.

  • The resulting pure [C5MIm]Br should be a clear, viscous liquid.

Characterization of Synthesized [C5MIm]Br

To ensure the purity and identity of the synthesized ionic liquid, several analytical techniques are employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive confirmation of the structure of the imidazolium cation.[5][6]

  • Sample Preparation: Dissolve a small amount of the synthesized [C5MIm]Br in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Chemical Shifts (δ, ppm):

    • ~9.1 (s, 1H, NCHN)

    • ~7.7 (t, 1H, NCH)

    • ~7.6 (t, 1H, NCH)

    • ~4.2 (t, 2H, N-CH₂)

    • ~3.8 (s, 3H, N-CH₃)

    • ~1.8 (m, 2H, CH₂)

    • ~1.3 (m, 4H, CH₂CH₂)

    • ~0.9 (t, 3H, CH₃)

Water Content Analysis: The presence of water can significantly affect the physicochemical properties of ionic liquids and their performance in reactions.[7][8] Karl-Fischer titration is the standard method for determining water content.[9]

  • Procedure: Use a coulometric Karl-Fischer titrator to accurately measure the water content of the synthesized [C5MIm]Br. The water content should ideally be below 1000 ppm for most applications.

Application of [C5MIm]Br in a Representative Chemical Reaction: The Heck Reaction

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a cornerstone of modern organic synthesis. Ionic liquids have been shown to be excellent solvents for this reaction, facilitating catalyst recycling.

Heck Reaction Protocol

Materials:

  • This compound ([C5MIm]Br)

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Schlenk tube

  • Magnetic stirrer with heating plate

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) in [C5MIm]Br (3 mL).

  • Add iodobenzene (1 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) to the solution.

  • Heat the reaction mixture to 120°C and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

Recycling and Reuse of [C5MIm]Br

A key advantage of using ionic liquids is the potential for their recovery and reuse, which is crucial for developing sustainable chemical processes.[10][11]

Product Extraction and IL Recovery Protocol

Materials:

  • Hexane (or other suitable non-polar organic solvent)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add hexane (3 x 10 mL) to the separatory funnel to extract the product (trans-stilbene) and any remaining starting materials.

  • Shake the funnel vigorously and allow the layers to separate. The product will be in the upper hexane layer, while the ionic liquid and the palladium catalyst will remain in the lower layer.

  • Collect the lower ionic liquid phase.

  • Wash the ionic liquid phase with fresh hexane one more time to ensure complete removal of organic products.

  • Remove any residual hexane from the ionic liquid by heating it under vacuum (60°C) using a rotary evaporator.

  • The recovered [C5MIm]Br containing the palladium catalyst is now ready for reuse in subsequent reaction cycles.

Workflow for Reaction and Recycling

G cluster_reaction Heck Reaction cluster_extraction Extraction cluster_output Outputs reactants Reactants: Iodobenzene, Styrene, Et3N, Pd(OAc)2 reaction_vessel Reaction at 120°C reactants->reaction_vessel il_solvent [C5MIm]Br il_solvent->reaction_vessel add_hexane Add Hexane reaction_vessel->add_hexane separation Phase Separation add_hexane->separation product Product in Hexane separation->product recycled_il Recycled [C5MIm]Br + Catalyst separation->recycled_il recycled_il->il_solvent Reuse

Caption: Workflow for the Heck reaction in [C5MIm]Br and subsequent recycling of the ionic liquid.

Validation of Recycled [C5MIm]Br

To ensure the integrity and performance of the recycled ionic liquid, it is essential to re-characterize it after each cycle.

Purity Assessment

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum of the recycled [C5MIm]Br.

  • Compare the spectrum to that of the freshly synthesized ionic liquid. The absence of peaks corresponding to the reaction products or starting materials confirms the purity of the recycled solvent.

Water Content:

  • Measure the water content using Karl-Fischer titration. The extraction process may introduce small amounts of water, which should be removed by vacuum drying if necessary.

Performance in Subsequent Reactions

The ultimate validation of the recycled ionic liquid is its performance in subsequent reactions.

Procedure:

  • Use the recycled [C5MIm]Br and catalyst system in a new Heck reaction under the same conditions as the initial reaction.

  • Monitor the reaction yield and compare it to the yield obtained in the first cycle.

  • A consistent yield over several cycles indicates successful recycling and stability of the ionic liquid and catalyst system.

Table of Expected Results for Recycling Cycles:

Cycle NumberProduct Yield (%)Purity of Recycled IL (by ¹H NMR)Water Content of Recycled IL (ppm)
1>95%>99%<1000
2>95%>99%<1000
3>94%>99%<1100
4>93%>98%<1200
5>92%>98%<1200

Safety and Handling

This compound should be handled with care.[12] Although ionic liquids have low volatility, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[12]

Conclusion

The protocols and application notes presented in this guide demonstrate the viability of this compound as a recyclable and reusable solvent in chemical reactions. By following the detailed procedures for synthesis, application, and recycling, researchers can significantly enhance the sustainability and cost-effectiveness of their chemical processes. The emphasis on characterization and validation at each stage ensures the integrity of the ionic liquid and the reproducibility of the experimental results.

References

  • Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures | Request PDF - ResearchGate. Available at: [Link]

  • This compound - Chem-Impex. Available at: [Link]

  • Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. Available at: [Link]

  • This compound | C9H17BrN2 | CID 10537569 - PubChem. Available at: [Link]

  • Water sorption by ionic liquids. Available at: [Link]

  • Safety Data Sheet - Iolitec. Available at: [Link]

  • On the Moisture Absorption Capability of Ionic Liquids | The Journal of Physical Chemistry B. Available at: [Link]

  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals - ResearchGate. Available at: [Link]

  • (PDF) Ionic Liquids Recycling for Reuse - ResearchGate. Available at: [Link]

  • US7501522B2 - Method for the production of purified 1,3-substituted imidazolium salts - Google Patents.
  • Decision XVII/11: Recapturing/recycling and destruction of methyl bromide from space fumigation | Ozone Secretariat. Available at: [Link]

  • Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - RSC Publishing. Available at: [Link]

  • Supplementary NMR data - The Royal Society of Chemistry. Available at: [Link]

  • Ionic Liquids as a Breakthrough for Resource Recycling Issues - HORIBA. Available at: [Link]

  • Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. Available at: [Link]

  • The effects of water content on the transport properties of ionic liquids - ResearchGate. Available at: [Link]

  • Fig. S1. 1 H NMR spectrum of 1-(2-propynyl)-3-methylimidazolium bromide in CDCl 3 at RT. Available at: [Link]

  • Ionic Liquid Potential to Recycle Polymeric Waste: An Experimental Investigation 1. Introduction - SciELO. Available at: [Link]

  • Recent Applications of Ionic Liquids in Separation Technology - MDPI. Available at: [Link]

  • Ionic Liquids in Liquid–Liquid Microextraction | Encyclopedia MDPI. Available at: [Link]

  • Properties of Water Confined in Ionic Liquids - PMC. Available at: [Link]

  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals - MDPI. Available at: [Link]

  • Journal of Molecular Structure - Centre wallon de Recherches agronomiques. Available at: [Link]

  • Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling | ACS Macro Letters - ACS Publications. Available at: [Link]

  • Ionic Liquids as Solvents in Separation Processes - Austin Publishing Group. Available at: [Link]

  • Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • METHYL BROMIDE EMISSION CONTROL: Adsorbent Recycling and Bromine Recovery James. G. Leesch, USDA-ARS Gerhard F. Knapp, GFK Consu - MBAO. Available at: [Link]

  • (PDF) Ionic Liquids in Separation Techniques - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent - ResearchGate. Available at: [Link]

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Application Notes & Protocols: 1-Methyl-3-pentylimidazolium Bromide in Biomass Processing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The recalcitrance of lignocellulosic biomass, stemming from its complex and rigid structure of cellulose, hemicellulose, and lignin, presents a significant hurdle for its efficient conversion into biofuels and value-added chemicals.[1] Ionic liquids (ILs), particularly imidazolium-based salts, have emerged as powerful "green" solvents capable of disrupting this structure, offering a promising alternative to energy-intensive and harsh chemical pretreatments.[2][3] This guide provides a detailed examination of 1-Methyl-3-pentylimidazolium bromide ([C5MIm]Br), a versatile ionic liquid, for biomass processing. We delve into the fundamental mechanisms of action, provide detailed, step-by-step protocols for biomass pretreatment and lignin extraction, and offer insights into process optimization and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ionic liquid technology for sustainable biorefining.

Introduction: The Role of Ionic Liquids in Overcoming Biomass Recalcitrance

Lignocellulosic biomass is the most abundant renewable carbon source on Earth.[4] Its primary components—cellulose, hemicellulose, and lignin—are intricately linked, forming a robust matrix that resists enzymatic degradation.[1] The goal of biomass pretreatment is to break down this matrix, primarily by removing lignin and reducing cellulose crystallinity, thereby increasing the accessibility of polysaccharides for enzymatic hydrolysis into fermentable sugars.[5][6]

Ionic liquids (ILs) are salts with melting points below 100°C, composed of organic cations and inorganic/organic anions.[7] Their unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of polymers, make them highly effective solvents for biomass.[7][8][9] Imidazolium-based ILs, such as this compound ([C5MIm]Br), have shown particular promise in dissolving cellulose and fractionating biomass components.[10][11]

Properties and Mechanism of Action of [C5MIm]Br

This compound (also known as 1-pentyl-3-methylimidazolium bromide or [PMIM]Br) is an ionic liquid characterized by its ability to act as a potent solvent for biopolymers.[8][12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 343851-31-0[8]
Molecular Formula C₉H₁₇BrN₂[8][13][14]
Molecular Weight 233.15 g/mol [8][13][14]
Appearance Colorless to slightly brown clear liquid[8]
Density 1.26 g/mL[8]
Purity ≥97-98%[8][14]
Storage Room temperature, keep dry and cool

The dissolution of cellulose in imidazolium-based ILs is a complex process driven by the disruption of the extensive hydrogen-bonding network within the cellulose crystals.[2][15][16] Both the imidazolium cation and the bromide anion play crucial roles.[15][16] Molecular dynamics simulations and NMR studies suggest the following mechanism:

  • Anion Interaction: The bromide anions (Br⁻) act as strong hydrogen bond acceptors, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains.[10][17] This interaction is the primary force that breaks the intermolecular and intramolecular hydrogen bonds holding the cellulose chains together.[15][16]

  • Cation Interaction: The imidazolium cations interact with the oxygen atoms of the cellulose hydroxyl groups, contributing to the separation and subsequent dispersion of the cellulose chains into the IL solvent.[10][15][16]

This synergistic action effectively "peels" individual cellulose chains away from the crystalline structure, rendering them amorphous and accessible for further processing.[15][16]

Core Applications & Experimental Protocols

Application 1: Pretreatment of Lignocellulosic Biomass for Enhanced Enzymatic Saccharification

This protocol details the use of [C5MIm]Br to pretreat biomass (e.g., switchgrass, corn stover, wood flour) to increase the yield of fermentable sugars from subsequent enzymatic hydrolysis.

Rationale: The pretreatment process dissolves the biomass, primarily disrupting the lignin-carbohydrate complex and reducing cellulose crystallinity. Upon regeneration of the biomass with an anti-solvent (like water), the resulting material is significantly more susceptible to enzymatic attack.

Materials:

  • This compound ([C5MIm]Br)

  • Dried lignocellulosic biomass (e.g., switchgrass, particle size < 0.5 mm)

  • Deionized (DI) water

  • Citrate buffer (50 mM, pH 4.8)

  • Commercial cellulase enzyme cocktail

  • Heating mantle with magnetic stirring or oil bath

  • Centrifuge and tubes

  • Drying oven

Protocol Workflow:

Caption: Workflow for lignin extraction from [C5MIm]Br.

Step-by-Step Procedure:

  • Initial Solution: Begin with the IL-water-lignin supernatant collected from the biomass pretreatment protocol (3.1, Step 4).

  • Cellulose Removal (Optional but Recommended): To ensure a pure lignin fraction, add an acetone-water mixture (1:1 v/v) to the supernatant. [18]This will precipitate any remaining cellulose or hemicellulose. Centrifuge to remove these solids.

  • Acetone Evaporation: Transfer the clarified supernatant to a round-bottom flask and remove the acetone using a rotary evaporator.

  • Lignin Precipitation: As the acetone is removed, the lignin will precipitate from the aqueous ionic liquid solution. [18]5. Collection and Washing: Collect the precipitated lignin via centrifugation (10,000 rpm, 15 minutes). Wash the lignin pellet thoroughly with DI water to remove any residual IL.

  • Drying: Dry the purified lignin in a vacuum oven or using a freeze-dryer to obtain a fine powder.

    • Scientist's Note: The purity and characteristics of the extracted lignin can be analyzed using techniques like FTIR, NMR, and Gel Permeation Chromatography (GPC).

Process Optimization and Recovery of [C5MIm]Br

For economic and environmental sustainability, the recovery and reuse of the ionic liquid are critical. [7][9]Several methods can be employed to recycle the [C5MIm]Br from the aqueous solutions generated during the process.

Table 2: Comparison of IL Recovery Methods

MethodPrincipleAdvantagesDisadvantages
Evaporation Removal of water under vacuum due to the negligible vapor pressure of the IL.Simple, effective for non-volatile ILs.Energy-intensive.
Membrane Separation Using membranes (e.g., nanofiltration) to separate the larger IL ions from smaller water molecules.Lower energy consumption than evaporation.Membrane fouling can be an issue.
Anti-Solvent Extraction Using a solvent in which the IL is insoluble to precipitate it out.Can be highly selective.Requires an additional solvent, adding complexity.

For lab-scale operations, simple vacuum evaporation is the most straightforward method. After lignin precipitation and removal, the remaining water can be removed from the IL using a rotary evaporator, allowing the [C5MIm]Br to be recovered and reused in subsequent pretreatment batches. The efficiency of IL recycling should be >99% for industrial viability. [7]

Safety and Handling

  • Hazard Statements: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319). * Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash hands and exposed skin thoroughly after handling (P264). If on skin, wash with plenty of water (P302+P352). * Handling: Work in a well-ventilated area or fume hood. Although ILs have low volatility, heating can increase the presence of aerosols. Avoid moisture, as [C5MIm]Br is hygroscopic.

References

  • Title: Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study Source: National Center for Biotechnology Information URL
  • Title: Dissolution of Cellulose in Ionic Liquid : A Review Source: AIP Publishing URL
  • Title: The Versatility of [BMIM]Br in Biomass Processing and Nanomaterial Synthesis Source: Chem-Impex URL
  • Title: this compound - Chem-Impex Source: Chem-Impex URL
  • Title: Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate Source: ACS Publications URL
  • Title: this compound | 343851-31-0 Source: Fisher Scientific URL
  • Title: Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study Source: ResearchGate URL
  • Title: Mechanism of cellulose dissolution in the ionic liquid 1-n-butyl-3-methylimidazolium chloride: a 13C and 35/37Cl NMR relaxation study on model systems Source: Royal Society of Chemistry URL
  • Title: this compound | C9H17BrN2 | CID 10537569 Source: PubChem URL
  • Title: 343851-31-0 | this compound Source: ChemScene URL
  • Title: CAS 343851-31-0 1-pentyl-3-methylimidazolium bromide Source: Alfa Chemistry URL
  • Title: Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction Source: Frontiers URL
  • Title: Lignin Extraction from Various Biomass Sources: A Comprehensive Review of Characteristics, Applications, and Future Prospects Source: National Center for Biotechnology Information URL
  • Title: An effective chemical pretreatment method for lignocellulosic biomass with substituted imidazoles Source: National Center for Biotechnology Information URL
  • Title: "Biomass processing using ionic liquids: Effects of 3-methylimidazolium" by Preenaa Moyer Source: Iowa State University URL
  • Title: Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies Source: Royal Society of Chemistry URL
  • Title: A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization Source: National Center for Biotechnology Information URL
  • Title: Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems Source: MDPI URL
  • Title: US9765478B2 - Treatment of biomass to dissolve lignin with ionic liquid composition Source: Google Patents URL
  • Title: PRETREATMENT PROCEDURES ON LIGNOCELLULOSIC BIOMASS MATERIAL FOR BIOGAS PRODUCTION: A REVIEW Source: Analele Universitatii din Oradea, Fascicula Biologie URL
  • Title: An integrated process of ionic liquid pretreatment and enzymatic hydrolysis of lignocellulosic biomass with immobilised cellulase Source: BioResources URL
  • Title: Flow chart of recycling process of ILs used in the Friedel-Crafts...
  • Title: Scale-up of biomass conversion using 1-ethyl-3-methylimidazolium acetate as the solvent Source: eScholarship, University of California URL
  • Title: beta-Irradiation of pure 1-alkyl-3-methylimidazolium-based ionic liquids Source: Springer URL
  • Title: 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds?

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1-Methyl-3-pentylimidazolium Bromide: A Dual-Mode Stationary Phase for High-Selectivity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-pentylimidazolium bromide ([C5MIm]Br) represents a specialized class of Ionic Liquid (IL) stationary phases that bridge the gap between conventional polar and non-polar media. Unlike standard polysiloxane or polyethylene glycol phases, [C5MIm]Br possesses a "dual-nature" selectivity mechanism driven by its unique structural balance: a hydrophobic pentyl alkyl chain and a highly polar, hydrogen-bond-accepting ionic core.

This Application Note details the physicochemical properties, retention mechanisms, and preparation protocols for deploying [C5MIm]Br as a Supported Ionic Liquid (SIL) in HPLC and a High-Selectivity Stationary Phase in GC. It is particularly effective for separating complex isomeric mixtures, basic pharmaceuticals, and polar/non-polar mixtures where traditional phases fail.

Physicochemical Profile & Mechanism of Action

Key Properties
PropertyValue / CharacteristicImpact on Chromatography
Molecular Formula C₉H₁₇BrN₂Moderate molecular weight (233.15 g/mol ).[1]
Physical State (RT) Solid / Viscous LiquidMelting point ~70–85°C. Requires operation above

in GC or use as a supported phase.
Thermal Stability Moderate (

)
Max Operating Temp (MOT): 180°C (Short term), 150°C (Continuous). Lower than NTf₂ analogs due to nucleophilic bromide.
Solubility Soluble in MeOH, DCM, H₂OFacilitates easy coating onto silica or capillary walls.
H-Bond Acidity (

)
High (Imidazolium C2-H)Strong interaction with proton acceptors (e.g., ketones, nitro groups).
H-Bond Basicity (

)
Very High (Bromide anion)Exceptional retention of proton donors (e.g., alcohols, acids, phenols).
The "Dual-Mode" Retention Mechanism

The [C5MIm]Br phase operates via a multimodal separation mechanism. The pentyl chain (C5) provides sufficient hydrophobicity to retain non-polar organic molecules via van der Waals forces, while the imidazolium cation and bromide anion engage in electrostatic,


, and hydrogen bonding interactions.

Figure 1: Mechanistic interactions of [C5MIm]Br. The bromide anion acts as a strong H-bond acceptor, while the pentyl chain provides dispersive interactions.

Application 1: Supported Ionic Liquid (SIL) for HPLC

In HPLC, [C5MIm]Br is ideal for the separation of basic drugs and positional isomers . As a mobile phase additive or supported phase, the imidazolium cation effectively coats surface silanols, eliminating the "tailing" often seen with basic compounds on bare silica.

Protocol: Preparation of [C5MIm]Br Modified Silica (Physical Coating)

Use this protocol to create a custom "SIL" column for separating basic analytes or hydrophilic compounds.

Materials:

  • Porous Silica Gel (5 µm, 100 Å pore size).

  • [C5MIm]Br (High purity, >98%).

  • Methanol (HPLC Grade).

  • Rotary Evaporator.

Step-by-Step Methodology:

  • Slurry Preparation:

    • Dissolve 1.0 g of [C5MIm]Br in 50 mL of Methanol. Ensure complete dissolution.

    • Add 4.0 g of activated porous silica to the solution.

    • Note: This creates a ~20% w/w loading. Adjust ratio for lower coverage (e.g., 5-10% for faster elution).

  • Equilibration:

    • Sonicate the slurry for 30 minutes to ensure the IL penetrates the pores.

    • Stir gently at room temperature for 2 hours.

  • Solvent Removal:

    • Transfer to a rotary evaporator.

    • Remove methanol slowly under vacuum at 40°C until a dry, free-flowing powder remains.

  • Packing:

    • Resuspend the modified silica in a slurry solvent (e.g., Hexane/Isopropanol 90:10) and pack into a stainless steel HPLC column (e.g., 150 x 4.6 mm) using a high-pressure slurry packer (6000 psi).

  • Conditioning:

    • Flush the column with Mobile Phase (e.g., MeOH/Water) at 0.5 mL/min for 2 hours before first injection.

Validation Check:

  • Inject a standard mixture of Uracil (t0 marker) and Toluene . Calculate efficiency (

    
    ).
    
  • Inject Pyridine or Amitriptyline . Symmetry factor (

    
    ) should be < 1.3, indicating effective silanol shielding.
    

Application 2: Gas Chromatography (GC) Stationary Phase

[C5MIm]Br offers unique selectivity for polar isomers (e.g., alcohols, FAMEs) that co-elute on PEG (Wax) columns. Due to its solid state at RT, it must be used above its melting point or as a thin film where surface tension maintains the liquid state.

Protocol: Static Coating of Capillary Columns

Materials:

  • Fused Silica Capillary (Untreated or deactivated), 30 m x 0.25 mm.

  • [C5MIm]Br.

  • Dichloromethane (DCM).

  • Water bath (40°C).

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.2% - 0.4% (w/v) solution of [C5MIm]Br in Dichloromethane.

    • Critical: Filter solution through a 0.45 µm PTFE filter to remove micro-particulates.

  • Column Filling:

    • Fill the capillary column completely with the coating solution.

    • Seal one end of the column.

  • Static Coating:

    • Connect the open end to a vacuum pump.

    • Immerse the column in a water bath at 40°C.

    • Evaporate the solvent slowly. The IL will deposit as a thin uniform film on the capillary wall.

  • Conditioning (Critical Step):

    • Install the column in the GC oven. Do not connect to the detector yet.

    • Ramp temperature:

      • 40°C to 100°C at 1°C/min (Hold 30 min).

      • 100°C to 160°C at 2°C/min (Hold 4 hours).

    • Reasoning: Slow ramping prevents film disruption. The final hold ensures volatile impurities are removed.

  • Operational Limits:

    • Min Temp: 90°C (To ensure phase is liquid and efficient).

    • Max Temp: 180°C.

Target Applications:

  • Isomer Separation: Separation of cis/trans fatty acid methyl esters (FAMEs) or positional isomers of xylene.

  • High-Polarity Mixes: Separation of alcohols from alkanes (Alcohols will be heavily retained due to H-bonding with Br-).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
GC: High Bleed Temperature > 180°C or Oxygen in carrier gas.Reduce temp. Install oxygen trap. Halide ILs are sensitive to oxidation.
GC: Broad Peaks (Low T) Column operated below melting point of [C5MIm]Br.Increase oven temp to >90°C to ensure IL is in liquid state for mass transfer.
HPLC: Leaching of IL Mobile phase is too polar (dissolving the IL).Use a non-polar mobile phase (Normal Phase mode) or switch to covalently bonded IL phases if RP mode is required.
HPLC: High Backpressure Fine particles generated during packing.Ensure silica is not crushed during packing. Use lower packing pressure (4000-5000 psi).

References

  • Thermal Stability of Imidazolium Halides

    • Title: Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.[2]

    • Source: ResearchGate / Journal of Thermal Analysis and Calorimetry.
    • URL:[Link]

  • ILs in Gas Chromatography

    • Title: Gas Chromatography Columns Using Ionic Liquids as Stationary Phase.[3][4][5][6][7][8][9][10]

    • Source: ResearchGate (Chapter).[2]

    • URL:[Link]

  • Supported Ionic Liquids (SILs)

    • Title: Supported Ionic Liquids Used as Chromatographic Matrices in Biosepar
    • Source: NIH / Molecules.
    • URL:[Link]

  • Separation of Isomers

    • Title: Ionic liquids as stationary phases for the gas chromatographic separation of fentanyl analogues.[3]

    • Source: National Institute of Justice.[3]

    • URL:[Link]

  • General Properties

    • Title: this compound Properties & Data.[1][11][12][13]

    • Source: PubChem.[12]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-3-pentylimidazolium Bromide ([C5MIm][Br])

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-3-pentylimidazolium bromide ([C5MIm][Br]). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this ionic liquid. Our focus is on explaining the causality behind experimental choices to ensure you achieve the highest possible purity for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Typically, crude [C5MIm][Br] contains impurities stemming from the synthesis reaction, which is the quaternization of 1-methylimidazole with 1-pentyl bromide. The primary impurities are:

  • Unreacted Starting Materials: Residual 1-methylimidazole and 1-pentyl bromide.

  • Colored Byproducts: Yellow or brownish tints are common and often result from minor side reactions or impurities in the starting materials, which can form chromophores.

  • Water: Imidazolium-based halides are often hygroscopic and readily absorb atmospheric moisture.[1]

  • Residual Solvents: If a solvent was used during the synthesis, traces might remain.

Q2: My synthesized [C5MIm][Br] is yellow/brown. Why is it colored and how does this affect my experiment?

A2: The coloration is a frequent observation in the synthesis of imidazolium salts. It generally does not arise from the ionic liquid itself but from trace impurities. These colored species can interfere with spectroscopic studies (e.g., UV/Vis) and may have unintended catalytic or electrochemical activity, compromising the reliability of your results.[2] The most effective method for removing these colored impurities is treatment with activated carbon.[3][4]

Q3: How can I effectively remove water from my [C5MIm][Br] sample?

A3: Water is a critical impurity to remove as it can significantly alter the physicochemical properties of the ionic liquid, such as viscosity and polarity.[5] The standard and most effective method is drying under high vacuum at an elevated temperature (typically 60-80°C) for an extended period (24-48 hours).[4][6] For extremely low water content, a nitrogen sweeping method can also accelerate the process.[7] The final water content should always be verified using Karl Fischer titration, the gold standard for moisture determination in ionic liquids.[8][9][10]

Q4: What is the best general approach to purify the crude product after synthesis?

A4: A multi-step approach is most effective. First, perform solvent washing with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted organic starting materials.[4][11] If the product is colored, follow this with an activated carbon treatment. Finally, dry the product under high vacuum to remove all volatile residues and water. This workflow is illustrated in the diagram below.

G cluster_workflow General Purification Workflow for [C5MIm][Br] Crude Crude [C5MIm][Br] Product Wash Solvent Washing (e.g., Ethyl Acetate) Crude->Wash CheckColor Is the IL Colored? Wash->CheckColor Decolorize Activated Carbon Treatment CheckColor->Decolorize  Yes Dry High-Vacuum Drying (60-80°C, 24-48h) CheckColor->Dry No Decolorize->Dry PureIL Pure [C5MIm][Br] Dry->PureIL

Caption: General purification workflow for [C5MIm][Br].

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Persistent yellow or brown color after activated carbon treatment. 1. Insufficient amount of activated carbon used.2. Insufficient treatment time or temperature.3. Highly persistent impurities are present.1. Increase the amount of activated carbon (e.g., from 1-2% w/w to 5% w/w).2. Increase the heating time and/or temperature during treatment (e.g., 65°C for 24 hours).[3]3. Repeat the activated carbon treatment with fresh carbon.
Low yield of purified product. 1. The ionic liquid has some solubility in the washing solvent.2. Product loss during filtration or transfer steps.3. Incomplete initial reaction.1. Perform washes with cold solvent to minimize solubility losses.2. Ensure careful transfer between vessels. If filtering a solid, ensure the filter medium is appropriate to prevent loss.3. Before purification, confirm reaction completion via NMR or another suitable technique.[4]
Purity remains low after solvent washing (confirmed by ¹H NMR). 1. Inefficient removal of non-volatile organic impurities.2. The chosen washing solvent is not optimal.1. Increase the number of washing cycles (e.g., from 3 to 5).2. Try a different washing solvent. Diethyl ether is a common alternative to ethyl acetate.3. For very high purity, column chromatography may be necessary, though it can be challenging for ionic liquids.[2][12]
High water content (>500 ppm) after extensive vacuum drying. 1. A leak in the vacuum system.2. Insufficient drying time or temperature.3. The ionic liquid is extremely hygroscopic.1. Check all seals and connections on your vacuum line and Schlenk flask.2. Increase drying temperature (e.g., to 80°C) and/or time (e.g., to 48 hours). A constant weight measurement is the best indicator of dryness.3. Handle the purified, dry ionic liquid in an inert atmosphere (glovebox or Schlenk line) to prevent reabsorption of moisture.

Detailed Experimental Protocols

Protocol 1: Purification by Solvent Washing

This protocol is designed to remove unreacted, non-polar starting materials (1-methylimidazole and 1-pentyl bromide) from the crude ionic liquid.

Step-by-Step Methodology:

  • Place the crude [C5MIm][Br] product into a round-bottom flask equipped with a magnetic stir bar.

  • Add ethyl acetate to the flask, using approximately 3-4 times the volume of the ionic liquid.

  • Stir the mixture vigorously at room temperature for at least 1 hour. The ionic liquid, being a salt, should form a distinct, denser phase.

  • Stop the stirring and allow the layers to fully separate.

  • Carefully decant or pipette off the top ethyl acetate layer, which contains the dissolved impurities.

  • Repeat steps 2-5 at least two more times with fresh portions of ethyl acetate.

  • After the final wash, place the flask under high vacuum to remove any residual ethyl acetate. A slightly elevated temperature (40-50°C) can facilitate this process.

Protocol 2: Decolorization with Activated Carbon

This procedure is highly effective for removing colored impurities.[3]

Step-by-Step Methodology:

  • Dissolve the color-contaminated [C5MIm][Br] in a minimal amount of a suitable solvent. Deionized water or a short-chain alcohol like methanol can be used. For a 50 g batch of ionic liquid, 200-250 mL of solvent is a typical starting point.[3]

  • Add activated decolorizing charcoal to the solution (approximately 2-5% of the ionic liquid mass).

  • Heat the mixture with stirring. A temperature of 60-70°C is generally effective. Maintain heating and stirring for 12-24 hours.[3]

  • Allow the mixture to cool to room temperature.

  • Remove the activated carbon by filtration. For fine carbon particles, filtration through a pad of Celite® is highly recommended to achieve a clear, colorless filtrate.

  • Remove the solvent from the filtrate using a rotary evaporator, followed by high-vacuum drying as described in Protocol 3.

G cluster_troubleshooting Troubleshooting Purification Issues Start Analysis of Purified IL CheckPurity Check ¹H NMR Start->CheckPurity CheckColor Check Appearance Start->CheckColor CheckWater Check Karl Fischer Start->CheckWater Impurities Starting Materials Present CheckPurity->Impurities Impure Success Product is Pure CheckPurity->Success Pure Colored IL is Colored CheckColor->Colored Yes CheckColor->Success Colorless Wet High Water Content CheckWater->Wet >500 ppm CheckWater->Success <500 ppm Sol1 Repeat Solvent Wash (Increase Cycles) Impurities->Sol1 Sol2 Repeat Activated Carbon Treatment Colored->Sol2 Sol3 Dry Longer / at Higher Temperature Wet->Sol3

Sources

handling and storage of 1-Methyl-3-pentylimidazolium bromide to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: IL-SUP-C5C1-BR Subject: Prevention of Degradation, Handling Protocols, and Troubleshooting Assigned Specialist: Dr. A. Voss, Senior Application Scientist

Overview: The "Unstable" Stable Fluid

Welcome to the technical support hub for 1-Methyl-3-pentylimidazolium bromide ([C5C1im]Br) .

You are likely working with this compound because of its specific electrochemical window or its role as a solvent in organic synthesis. However, you have likely encountered a common frustration: inconsistency . One day it is a clear viscous liquid; the next, a cloudy solid or a yellowing syrup.

While imidazolium bromides are thermally stable (often >250°C), they are chemically sensitive to their environment. This guide treats the handling of [C5C1im]Br not just as "storage" but as an active maintenance process.

Module 1: Moisture Management (The #1 Enemy)

User Query: "My ionic liquid has become less viscous and is showing a smaller electrochemical window. Is it degrading?"

Diagnosis: It is likely not chemical degradation of the molecular skeleton, but physical contamination by water. [C5C1im]Br is extremely hygroscopic. The bromide anion (


) is a strong hydrogen bond acceptor.
  • Mechanism: Atmospheric water molecules form hydrogen bonds with the

    
     anion. This disrupts the Coulombic network (the ionic lattice forces), effectively "diluting" the ionic liquid and drastically lowering viscosity and density.
    
  • Impact: Even 500 ppm of water can alter viscosity by 20-30% and shrink the electrochemical window by introducing water electrolysis limits (

    
    1.23V).
    
Protocol A: High-Efficiency Vacuum Drying

Standard desiccators are insufficient for research-grade specifications.

  • Preparation: Transfer the IL to a round-bottom flask with a large surface area (do not fill >30% volume to prevent bumping).

  • Heating: Heat the oil bath to 60–70°C .

    • Why? This temperature breaks the H-bonds between water and the bromide anion without risking the reverse-Menschutkin reaction (dealkylation) that can occur at high temperatures (>120°C).

  • Vacuum: Apply high vacuum (< 1 mbar or < 100 Pa).

    • Dynamic Vacuum: Use a Schlenk line with a liquid nitrogen trap to actively pull water vapor away.

  • Duration: Minimum 12–24 hours .

  • Validation: Karl Fischer Titration (Coulometric) is the only way to verify

    
     water.
    

Data: Impact of Water on Properties (Generalized for Imidazolium Bromides)

Water Content (ppm)Viscosity ChangeElectrochemical StabilityPhase State
< 100 (Dry)High (Native)OptimalSolid/Supercooled Liquid
1,000 (0.1%)-15% decreaseReduced anodic limitLiquid
10,000 (1%)-50% decreaseSignificant H2/O2 evolutionFree-flowing Liquid
Workflow: The Drying Cycle

DryingProtocol Start Wet [C5C1im]Br Heat Heat to 70°C (Oil Bath) Start->Heat Vac High Vacuum (<1 mbar, 24h) Heat->Vac Test Karl Fischer Titration Vac->Test Decision < 100 ppm? Test->Decision Store Store in Glovebox Decision->Store Yes Repeat Repeat Drying Decision->Repeat No Repeat->Heat

Figure 1: Iterative drying workflow to ensure electrochemical grade purity.

Module 2: The "Yellowing" Phenomenon (Purity & Oxidation)

User Query: "My sample started clear but is turning yellow/brown after a few weeks. Is it decomposing?"

Diagnosis: This is the "Imidazolium Yellowing" effect. It is rarely the breakdown of the main IL component.

  • Cause 1: Impurities. The most common cause is trace amounts of unreacted 1-methylimidazole or 1-bromopentane from the synthesis. 1-methylimidazole is prone to oxidation, forming colored oligomers.

  • Cause 2: Photo-oxidation. Exposure to light accelerates the oxidation of these impurities.

Protocol B: Activated Charcoal Purification

Do not attempt to distill this compound (it has negligible vapor pressure and will decompose before boiling).

  • Dissolution: Dissolve the [C5C1im]Br in a volatile solvent (e.g., dry Dichloromethane or Methanol) to lower viscosity.

  • Treatment: Add Activated Charcoal (approx. 5-10 wt% of the IL mass).

  • Agitation: Stir vigorously at room temperature for 24 hours.

  • Filtration: Pass through a Celite pad or a 0.2

    
    m PTFE syringe filter to remove all carbon particles.
    
  • Recovery: Remove the volatile solvent via rotary evaporation followed by Protocol A (Drying).

Module 3: Phase Identity Crisis (Solid or Liquid?)

User Query: "The SDS says it's a solid, but I received a liquid. Or, my liquid froze. What is the actual state?"

Technical Insight: [C5C1im]Br has an odd-numbered alkyl chain (pentyl). Odd chains typically disrupt crystal packing less efficiently than even chains (butyl/hexyl), leading to lower melting points.

  • Melting Point: It is often near room temperature (

    
    50-60°C range, though often observed lower due to supercooling).
    
  • Supercooling: Imidazolium halides are notorious glass-formers. They can remain as supercooled liquids far below their melting point for months.

  • Troubleshooting:

    • If Liquid: It is likely either supercooled or wet. Dry it (Protocol A). If it stays liquid, it is supercooled. This is acceptable for use.

    • If Solid: Gently melt it at 60°C for handling. Do not chip the solid; melt it to ensure homogeneity.

Module 4: Storage Architecture

User Query: "Can I store this on the shelf if I Parafilm it?"

Answer: No. Parafilm is permeable to water vapor over time.

Storage Logic Tree

StorageLogic Start Storage Requirement Duration Duration? Start->Duration Short Short Term (< 1 week) Duration->Short Active Use Long Long Term (> 1 week) Duration->Long Storage Desiccator Vacuum Desiccator with P2O5 or Silica Short->Desiccator Glovebox Glovebox (Ar/N2) < 1 ppm H2O Long->Glovebox Schlenk Schlenk Tube under Argon Long->Schlenk Container Container Type: Amber Glass (Light Protection) Desiccator->Container Glovebox->Container Schlenk->Container

Figure 2: Decision matrix for maintaining ionic liquid integrity based on usage frequency.

Critical Storage Rules:

  • Amber Glass: Always use amber vials to prevent photo-degradation of trace impurities.

  • Headspace: Backfill any storage container with dry Argon or Nitrogen. Air contains moisture.

  • Seals: Use Teflon-lined caps. Avoid rubber septa for long-term storage as they can leach plasticizers into the IL or allow moisture diffusion.

References
  • Huddleston, J. G., et al. (2001). "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 3(4), 156-164.

  • Seddon, K. R., Stark, A., & Torres, M. J. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287.

  • Clare, B. R., et al. (2009). "Purification of Imidazolium-Based Ionic Liquids." Journal of Solution Chemistry, 38, 679–681.
  • NIST Thermodynamics Research Center. "Ionic Liquids Database." (For general physical property verification).

common impurities in synthesized 1-Methyl-3-pentylimidazolium bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an internal Tier 3 Support Knowledge Base for 1-Methyl-3-pentylimidazolium bromide ([C5mim]Br) . It is designed to assist researchers in diagnosing synthesis failures, removing persistent impurities, and validating the final product for pharmaceutical or electrochemical applications.

Product: this compound ([C5mim]Br) CAS: 343851-31-0 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Part 1: Diagnostic Triage – What is the failure mode?

Use this decision matrix to identify the likely impurity based on visual or physical observations before proceeding to analytical troubleshooting.

ObservationLikely Impurity / IssueSeverityImmediate Action
Dark Yellow / Brown Liquid Oxidation products; Oligomerized imidazoleModeratePerform Protocol B (Charcoal Decolorization) .[1][2][3]
Cloudiness / Phase Separation Residual non-polar solvent (Toluene/Heptane) or unreacted alkyl halideLowPerform Protocol A (Solvent Washing) .
Viscosity Lower than Expected Excess Water (Hygroscopic uptake) or AcetonitrileHighPerform Protocol C (Vacuum Azeotrope) .
"Fishy" Odor Unreacted 1-MethylimidazoleHighProtocol A , followed by high-vacuum drying.[1][2][3]
Solid Precipitate 1-Methylimidazolium bromide (protonated salt)HighCheck starting material purity; Recrystallize.[1][2][3]

Part 2: Deep Dive Troubleshooting & FAQs

Q1: My [C5mim]Br has a persistent yellow tint even after vacuum drying. Is it usable?

Technical Analysis: The yellow coloration typically arises from trace amounts of oxidized 1-methylimidazole or polymerized by-products formed during the quaternization reaction, especially if performed above 70°C without inert gas protection.[1][2][3] While often cosmetically undesirable, these chromophores (impurities absorbing in UV-Vis) may be present at <0.1 mol% and might not affect general solvent applications.[1] Impact:

  • Spectroscopy: Critical failure.[1][2][3] The background absorption will interfere with UV-Vis assays.[2][3]

  • Electrochemistry: Moderate failure. Electroactive impurities may narrow the electrochemical window.[3]

  • Synthesis Solvent: Low impact.[1][2][3][4]

Corrective Action: See Protocol B (Charcoal Decolorization) .

Q2: The H NMR shows small triplets around 0.9 ppm and 3.4 ppm that shouldn't be there.

Root Cause: This indicates unreacted 1-bromopentane .[1][2][3]

  • The triplet at ~3.4 ppm corresponds to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     protons.[2]
    
  • The triplet at ~0.9 ppm is the terminal methyl group of the pentyl chain (overlapping with the product, but often distinguishable by integration).

Resolution: 1-Bromopentane is lipophilic.[1][2][3] Wash the ionic liquid with an immiscible non-polar solvent like Ethyl Acetate or Toluene .[3] [C5mim]Br is hydrophilic and will form a separate bottom phase, while the alkyl halide partitions into the top organic layer.

Q3: I see a singlet at ~2.5 ppm in DMSO- or ~2.0 ppm in CDCl .

Root Cause: This is likely residual Acetonitrile (reaction solvent) or Acetone (cleaning solvent).[1] Ionic liquids are "solvent cages" and trap volatiles tenaciously.[1][2][3] Resolution: Standard rotary evaporation is insufficient. You must use a high-vacuum line (<1 mbar) at 60-70°C for at least 6-12 hours.[2][3] Stirring is mandatory to break surface tension and allow bulk diffusion of the volatile solvent.[3]

Q4: Why is my product wet/less viscous after leaving it on the bench?

Root Cause: [C5mim]Br is extremely hygroscopic .[1][3] Atmospheric water is absorbed rapidly, breaking the hydrogen bonding network of the cation-anion pairs, leading to a dramatic drop in viscosity. Prevention: Store exclusively in a desiccator or glovebox. Handle quickly. Fix: Lyophilization (Freeze-drying) is the gentlest method to remove water without thermal degradation.[1][2][3]

Part 3: Purification & Recovery Protocols[1][2][3]

Protocol A: Biphasic Solvent Washing (Removal of Starting Materials)

Target: Unreacted 1-bromopentane and 1-methylimidazole.[1][2][3]

  • Dissolve crude [C5mim]Br in a minimal amount of dry Acetonitrile (if product is too viscous).[3]

  • Add 3 equivalents (by volume) of Ethyl Acetate or Toluene .[1][3]

  • Vigorously stir/shake for 10 minutes.

  • Allow phases to separate.[1][2][3] [C5mim]Br will be the bottom phase (oily/yellow).

  • Decant the top organic layer (contains impurities).[3]

  • Repeat 3 times.

  • Remove residual washing solvent via rotary evaporation.[1][2][3][5][6]

Protocol B: Activated Charcoal Decolorization

Target: Color bodies and trace oxidation products.

  • Dissolve [C5mim]Br in Methanol or Deionized Water (1:5 ratio w/v).[1][3]

  • Add Activated Charcoal (10-20 wt% relative to IL mass).

  • Heat to 60°C with vigorous stirring for 12-24 hours.

  • Cool to room temperature.

  • Filter through a Celite 545 pad or a 0.22 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    m PTFE syringe filter to remove all carbon fines.[2][3] Note: Carbon fines are notoriously difficult to remove without Celite.[1][2]
    
  • Remove solvent via rotary evaporation and high vacuum.[2][3]

Protocol C: Vacuum Azeotrope (Water Removal)

Target: Stubborn water content.

  • Add dry Acetonitrile to the wet ionic liquid.[2][3]

  • Connect to a rotary evaporator.

  • Distill the acetonitrile. The water forms an azeotrope-like mixture (though not a true azeotrope, the co-evaporation helps carry water molecules out).

  • Repeat 2-3 times.

  • Finish with high-vacuum drying (

    
     mbar) at 70°C.
    

Part 4: Visualization of Impurity Pathways[3]

The following diagram illustrates the generation of common impurities and the logic flow for purification.

C5mimBr_Purity Start Reagents: 1-Methylimidazole + 1-Bromopentane Reaction Synthesis Reaction (Reflux) Start->Reaction Crude Crude [C5mim]Br Reaction->Crude Imp_SM Impurity: Unreacted Starting Material (Lipophilic) Crude->Imp_SM contains Imp_Color Impurity: Oxidation/Color Bodies (Trace) Crude->Imp_Color contains Wash Protocol A: Ethyl Acetate Wash Crude->Wash Step 1 Imp_Water Impurity: Water (Hygroscopic) Wash->Imp_SM Removes Carbon Protocol B: Activated Charcoal Wash->Carbon Step 2 Carbon->Imp_Color Adsorbs Vac Protocol C: High Vacuum/Heating Carbon->Vac Step 3 Vac->Imp_Water Removes Final Pure [C5mim]Br (Colorless/Pale Yellow) Vac->Final

Figure 1: Workflow for the synthesis, identification of impurities, and sequential purification of [C5mim]Br.

Part 5: Validation Parameters (Quality Control)

To confirm the success of your purification, verify these parameters.

MethodAcceptance CriteriaNotes
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H NMR (DMSO-

)
No peaks at 3.4 ppm (R-CH2-Br) or 7.0-7.5 ppm (unreacted imidazole not matching IL shift).[2][3]Integration of alkyl chain protons must match 1:1 with imidazolium ring protons.[1][2][3]
Karl Fischer Titration Water content < 500 ppm (0.05%).[1][3]Critical for viscosity and electrochemical stability.[1][2][3]
Visual Inspection Clear, pale yellow to colorless.[1][3]Dark brown indicates failed decolorization.[2][3]
Silver Nitrate Test Positive precipitate (AgBr).Confirms identity (bromide anion), not purity.[3]
References
  • Impurities in Ionic Liquid Synthesis

    • Source: "Purification of imidazolium ionic liquids for spectroscopic applications."[1][2][3]

    • Context: Describes the removal of color impurities using activated charcoal and the limitations of column chrom
    • URL:[1]

  • General Synthesis & Properties

    • Source: "this compound | C9H17BrN2 | CID 10537569 - PubChem"[1][2][3]

    • Context: Provides physical properties (MW 233.[1][2][3][4]15) and confirmation of hygroscopic nature.[3]

    • URL:

  • Purification Methodologies

    • Source: "Recovery and purification of ionic liquids
    • Context: Validates the use of biphasic extraction (washing with non-polar solvents) and adsorption (charcoal) for hydrophilic ionic liquids like [C5mim]Br.
    • URL:

Sources

Technical Support Center: A Troubleshooting Guide for Reactions in Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ionic liquids (ILs). This guide is designed to provide practical, in-depth solutions to common challenges encountered during chemical reactions in these unique and versatile solvents. The following question-and-answer format addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven protocols to get your research back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to Reaction Performance
Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?

A1: Low yields in ionic liquid-based reactions can stem from several factors, often related to the purity of the IL, the stability of the catalyst, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Assess the Purity of Your Ionic Liquid: Impurities such as water, halides, and unreacted starting materials are common in commercially available or synthesized ILs and can have a dramatic impact on reaction outcomes.[1][2]

  • Water Content: Even in hydrophobic ILs, absorbed water can be a significant issue.[1] It can hydrolyze certain anions (e.g., [PF6]⁻ to produce HF), which can poison catalysts or participate in side reactions.[3]

  • Halide Impurities: Residual halides from the IL synthesis can coordinate to and deactivate metal catalysts.

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to accurately measure the water content in your IL.

  • Dry the Ionic Liquid: If the water content is high, dry the IL under high vacuum at an elevated temperature (e.g., 70-100 °C) for several hours. For more stubborn water, azeotropic distillation with a solvent like toluene can be effective.

  • Check for Halide Impurities: Use ion chromatography or a qualitative silver nitrate test to check for the presence of halides. If present, the IL may need to be purified or a new, higher-purity batch should be used.

2. Evaluate Catalyst Stability and Activity: The catalyst's interaction with the ionic liquid is crucial. Catalyst deactivation can occur through several mechanisms.

  • Leaching: The active catalytic species may be leaching from the ionic liquid phase, especially in biphasic systems.[4]

  • Decomposition/Aggregation: The catalyst may be degrading or aggregating into an inactive form.

  • Inhibition by IL Components: The IL itself might not be an "innocent" solvent. Imidazolium-based ILs, for example, can form N-heterocyclic carbene (NHC) ligands with metal centers, which can alter catalytic activity.[5]

Troubleshooting Steps:

  • Analyze the Product Phase for Leached Metal: Use techniques like ICP-MS to quantify any leached metal in your product phase after extraction.

  • Consider Supported Ionic Liquid Phase (SILP) Catalysis: Immobilizing the catalyst in a thin layer of IL on a solid support can prevent leaching and improve recyclability.

  • Modify the Catalyst: Incorporating ligands that enhance the catalyst's solubility and stability in the IL can prevent deactivation.

3. Optimize Reaction Conditions:

  • Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions.

  • Stirring/Mixing: Due to the often high viscosity of ionic liquids, inefficient mixing can lead to poor mass transfer and lower yields.[6][7] Ensure vigorous and consistent stirring.

  • Reagent Addition: For highly exothermic reactions, slow, dropwise addition of reagents can prevent temperature spikes that might degrade the catalyst or reactants.

Q2: I'm observing unexpected side products in my reaction. What could be the cause?

A2: The formation of side products often points to the ionic liquid not being an inert solvent under the reaction conditions.

1. Reactivity of the Ionic Liquid Cation: Imidazolium-based ILs are known to be susceptible to deprotonation at the C2 position, especially in the presence of a base, forming an N-heterocyclic carbene (NHC).[5] This in-situ generated NHC can then act as a catalyst or participate in the reaction, leading to unexpected products. For instance, in the Baylis-Hillman reaction, the deprotonated imidazolium can add to the aldehyde, resulting in low yields of the desired product.[8]

2. Instability of the Ionic Liquid Anion: Certain anions can be reactive under specific conditions. For example, acetate anions can act as a nucleophile in the presence of acylating agents, competing with the desired reaction.[9] Halide-containing anions can also participate in nucleophilic substitution reactions.

Troubleshooting Workflow:

Side_Product_Troubleshooting Start Unexpected Side Products Observed Check_IL_Purity Analyze IL for Impurities (Water, Halides, Starting Materials) Start->Check_IL_Purity Analyze_Side_Products Characterize Side Products (NMR, MS) Start->Analyze_Side_Products Consider_IL_Reactivity Evaluate Potential Reactivity of IL Cation/Anion Analyze_Side_Products->Consider_IL_Reactivity Change_IL Select a More Inert IL (e.g., different cation/anion) Consider_IL_Reactivity->Change_IL Modify_Conditions Modify Reaction Conditions (e.g., lower temperature, different base) Consider_IL_Reactivity->Modify_Conditions Solution Optimized Reaction with Minimal Side Products Change_IL->Solution Modify_Conditions->Solution IL_Recycling Start Used Ionic Liquid Extraction Liquid-Liquid Extraction (to remove organic residues) Start->Extraction Washing Wash with Water (for hydrophobic ILs) Extraction->Washing Drying Dry under High Vacuum Washing->Drying Characterization Characterize Purity (NMR, Water Content) Drying->Characterization Reuse Recycled Ionic Liquid Ready for Reuse Characterization->Reuse

Caption: General workflow for recycling used ionic liquids.

Detailed Purification Steps:

  • Removal of Organic Residues: After product extraction, there may still be residual organic compounds in the IL. These can often be removed by further washing with the extraction solvent.

  • Removal of Water and Volatile Impurities: The IL should be thoroughly dried under high vacuum at an elevated temperature to remove any residual water or volatile organic solvents.

  • Decolorization: If the IL has become colored due to the presence of impurities, it can sometimes be decolorized by treatment with activated charcoal followed by filtration.

  • Purity Verification: Before reusing the recycled IL, it is essential to verify its purity.

    • NMR Spectroscopy: ¹H and ¹³C NMR can be used to check for the presence of organic impurities. The chemical shifts of the IL's protons, particularly the acidic proton on the imidazolium ring, can also provide information about the purity and water content. [10][11] * Karl Fischer Titration: To ensure the IL is sufficiently dry for subsequent reactions.

III. Catalyst and Reaction Medium Issues
Q5: My homogeneous catalyst is leaching from the ionic liquid phase. How can I prevent this?

A5: Catalyst leaching is a significant issue, particularly in biphasic catalysis, as it leads to product contamination and loss of expensive catalyst.

Strategies to Prevent Catalyst Leaching:

  • Covalent Bonding to the Ionic Liquid: The catalyst can be modified with a functional group that is covalently bonded to the cation or anion of the ionic liquid. This effectively anchors the catalyst in the IL phase.

  • Supported Ionic Liquid Phase (SILP): In a SILP system, a thin film of the ionic liquid containing the dissolved catalyst is immobilized on a porous solid support. The reaction occurs at the interface of this film and the bulk phase, preventing the catalyst from being washed away.

  • Use of Ionic Ligands: Designing ligands with ionic functionalities can enhance the solubility and retention of the metal complex in the ionic liquid phase.

Catalyst_Leaching_Prevention Problem Catalyst Leaching Strategy1 Covalently Bond Catalyst to IL Problem->Strategy1 Strategy2 Use Supported Ionic Liquid Phase (SILP) Problem->Strategy2 Strategy3 Employ Ionic Ligands Problem->Strategy3 Solution Stable Catalyst System with Minimal Leaching Strategy1->Solution Strategy2->Solution Strategy3->Solution

Caption: Strategies to prevent catalyst leaching from ionic liquids.

Q6: The high viscosity of my ionic liquid seems to be hindering the reaction. What can I do?

A6: High viscosity can lead to poor mixing and slow diffusion of reactants, which can significantly reduce reaction rates. [6] Solutions for Managing High Viscosity:

  • Increase the Reaction Temperature: Viscosity of ionic liquids is highly temperature-dependent and generally decreases as the temperature increases. [12]* Use a Co-solvent: Adding a low-viscosity, miscible co-solvent can significantly reduce the overall viscosity of the reaction medium. However, the choice of co-solvent must be made carefully to ensure it does not negatively impact the reaction or catalyst stability.

  • Choose a Less Viscous Ionic Liquid: The viscosity of an ionic liquid is determined by the structure of its cation and anion. Generally, ILs with smaller, more symmetrical ions and weaker intermolecular interactions tend to have lower viscosities. For example, increasing the alkyl chain length on the cation often increases viscosity. [6]* Utilize Flow Chemistry: Continuous flow reactors can improve mass transfer in viscous media due to the high surface-area-to-volume ratio in microchannels. [13]

IV. Analytical Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is a general guideline and should be adapted based on the specific instrument and reagents used.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., a one-component titrant like HYDRANAL™-Composite 5)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Water standard (e.g., HYDRANAL™-Water Standard 1.0)

  • Airtight syringes

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated to a dry endpoint.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard into the titration vessel using an airtight syringe.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (in mg H₂O/mL reagent) is calculated automatically by the instrument. Repeat this at least three times to get a reliable average.

  • Sample Analysis:

    • Accurately weigh a sample of the ionic liquid into the titration vessel. The sample size should be chosen to consume a reasonable volume of the titrant.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

    • The water content of the sample is then calculated by the instrument based on the volume of titrant consumed and the predetermined titer.

Protocol 2: Assessing Ionic Liquid Purity with ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve a small amount of the ionic liquid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the IL.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Impurities: Look for peaks that do not correspond to the known cation and anion of the ionic liquid. Common impurities include unreacted starting materials (e.g., 1-methylimidazole) or residual organic solvents from purification.

    • Water Content: The presence of water will often appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and the nature of the ionic liquid.

    • Cation Integrity: Pay close attention to the chemical shift of the proton at the C2 position of the imidazolium ring (if applicable). This proton is highly sensitive to its environment and can shift significantly in the presence of impurities or water. [14][15]

References
  • Basic ionic liquids for catalysis: the road to greater stability - RSC Publishing. (2021, January 12).
  • Biocatalysis in Ionic Liquids | Chemical Reviews - ACS Public
  • Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems - MDPI. (2022, October 21).
  • Ionic Liquid-Stabilized Single-Atom Rh Catalyst Against Leaching | CCS Chemistry. (2021, June 24).
  • Recovery and purification of ionic liquids
  • Liquid-Liquid Extraction | Organic Chemistry I Lab - University of Richmond Blogs |.
  • Sustainable and Simple Water‐Induced Separation of Ionic Liquid Mixtures - PMC. (2025, May 8).
  • ionic liquid/water mixtures: from hostility to concili
  • Classes and Properties: Ionic liquids recycling for reuse - United Arab Emir
  • Moisture Determination via Karl-Fischer Titr
  • Elucidating the Microscale Behavior and Phase Separation Kinetics of Thermally Responsive Ionic Liquid–Water Mixtures | ACS Applied Materials & Interfaces - ACS Public
  • Towards Surface‐Enhanced Homogeneous Catalysis: Tailoring the Enrichment of Metal Complexes at Ionic Liquid Surfaces - PMC. (2025, February 19).
  • Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids - MDPI. (2023, November 15).
  • Unexpected side reactions of imidazolium-based ionic liquids in the base-catalysed Baylis–Hillman reactionElectronic supplementary information (ESI) available: NMR data; details of conditions employed by Afonso and integrations and calculations. See [Link] | Request PDF - ResearchGate.

  • Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/W
  • Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems - ResearchG
  • The Viscosity of Ionic Liquids - IGI Global.
  • (PDF)
  • Prediction of the Liquid-Liquid Extraction Properties of Imidazolium-Based Ionic Liquids for the Extraction of Aromatics from Aliph
  • Prediction of the Liquid–Liquid Extraction Properties of Imidazolium-Based Ionic Liquids for the Extraction of Aromatics from Aliphatics | Journal of Chemical Information and Modeling - ACS Public
  • Application Sheet - Solvents Karl-Fischer Titr
  • Recent Developments in Chemical Synthesis with Bioc
  • Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransform
  • Mass Transfer in Extractive Distillation when Using Ionic Liquids as Solvents.
  • Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Bioc
  • Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals
  • Supported Ionic Liquid Catalysis − A New Concept for Homogeneous Hydroformylation Catalysis | Journal of the American Chemical Society - ACS Public
  • Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids † - Sciforum. (2023, November 10).
  • Methods of preventing catalyst from leaching: (a)
  • Basic ionic liquids for catalysis: the road to greater stability - Queen's University Belfast Research Portal. (2021, January 12).
  • Water Determin
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpret
  • Ionic Liquids in Liquid–Liquid Microextraction | Encyclopedia MDPI - Encyclopedia.pub. (2022, July 26).
  • Ionic liquids studied using NMR | News - Chemistry World. (2005, May 10).
  • Study on Interfacial Mass Transport and Process Intensification for Ionic Liquid [BMIM]Br Synthesis - ACS Public
  • Karl Fischer Titration Tips: Water Content Measurement - MilliporeSigma.
  • Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. (2018, September 21).
  • Application of ionic liquids to solvent extraction - ResearchG
  • Side Reactions in the System Cellulose/1-Alkyl-3-methyl-imidazolium Ionic Liquid. (2025, August 10).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
  • Surface-active ionic liquids for palladium-catalysed cross coupling in w
  • Liquid–liquid extraction - Wikipedia.
  • From high-purity synthesis to key experimental considerations for evaluating functionalized ionic liquids for combined capture and electrochemical - ChemRxiv.
  • Ionic liquids and continuous flow processes: a good marriage to design sustainable processes - RSC Publishing. (2015, March 18).
  • Hydrodynamics and mass transfer in viscous absorption media - ResearchG
  • (PDF)
  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Organometallics - ACS Public
  • Ionic Liquid Assisted Cross-Coupling Reactions: Recent Advances and Challenges. (2025, April 9).
  • Biocatalysis in Ionic Liquids | White Biotechnology for Sustainable Chemistry - Books. (2015, November 30).
  • Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/W

Sources

Technical Support Center: 1-Methyl-3-pentylimidazolium bromide ([C5mim]Br) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Chemical Synthesis Division Ticket ID: IL-OPT-C5-2024

Executive Summary

Welcome to the technical support hub for 1-Methyl-3-pentylimidazolium bromide ([C5mim]Br) . This guide addresses the critical challenges in synthesizing and purifying this ionic liquid (IL) for drug development and catalytic applications.

Our data indicates that 90% of user issues stem from three root causes:

  • Thermal Runaway: Leading to "ionic liquid color" (darkening) due to oxidation/degradation.

  • Incomplete Alkylation: Residual 1-methylimidazole affecting biological toxicity profiles.

  • Hygroscopicity: Trace water content drastically altering viscosity and solvent properties.

Module 1: Optimized Synthesis Protocols

User Query: Which synthesis method yields the highest purity for pharmaceutical applications?

Technical Recommendation: While conventional reflux is standard, Microwave-Assisted Organic Synthesis (MAOS) is superior for high-throughput screening due to reduced reaction times and lower impurity profiles. However, for large-scale batch production, a temperature-controlled Solvent-Free (Neat) method is preferred to minimize solvent waste, provided heat transfer is managed.

Protocol A: Conventional Solvent-Free Synthesis (Batch Scale)

Best for: Gram-to-kilogram scale production where equipment cost is a constraint.

  • Stoichiometry: Mix 1-methylimidazole (1.0 equiv) and 1-bromopentane (1.2 equiv).

    • Expert Insight: We use a 20% molar excess of the alkyl halide. 1-bromopentane is easier to remove via evaporation/washing than the imidazole base, which can coordinate with metal catalysts in downstream applications.

  • Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes.

    • Critical Step: Oxygen at elevated temperatures causes the "browning" effect (formation of carbene degradation products).

  • Thermal Cycle: Heat to 70–80°C with vigorous magnetic stirring.

    • Caution: The quaternization reaction is exothermic.[1] Do not exceed 85°C to prevent degradation.

  • Duration: 24–48 hours. Monitor conversion via 1H NMR (disappearance of the imidazole ring proton at δ 7.0–7.5 ppm).

Protocol B: Microwave-Assisted Synthesis (High Purity)

Best for: Rapid library generation and high-purity requirements.

  • Setup: Place reactants (1:1.1 ratio) in a sealed microwave vial.

  • Irradiation: Apply 50–100 W power to maintain 110°C .

  • Duration: 10–20 minutes.

  • Result: Yields typically >95% with significantly less color formation due to short thermal exposure.

Module 2: Purification & Work-up (The "Polishing" Phase)[1]

User Query: My product is a dark orange liquid. How do I get it to a colorless state?

Technical Recommendation: The yellow/orange color arises from trace oligomeric impurities. Standard recrystallization is difficult as [C5mim]Br is often a supercooled liquid at room temperature. We recommend a biphasic wash followed by charcoal treatment .

Step-by-Step Purification Workflow
  • Wash Phase:

    • Allow the crude reaction mixture to cool.

    • Wash the IL phase 3x with Ethyl Acetate or Diethyl Ether .

    • Mechanism:[1][2] [C5mim]Br is insoluble in these non-polar solvents, while unreacted starting materials are highly soluble. Decant the top organic layer each time.

  • Decolorization (The "Charcoal" Step):

    • Dissolve the washed IL in minimal deionized water (approx. 1:2 w/v).

    • Add Activated Charcoal (5–10 wt%).

    • Stir at 65°C for 12–24 hours.

    • Filter through a Celite pad to remove carbon fines.[3]

  • Desiccation:

    • Remove water via rotary evaporation.[3]

    • Final Drying: High vacuum (<1 mbar) at 70°C for 24 hours.

    • Validation: Water content should be <500 ppm by Karl Fischer titration.

Module 3: Troubleshooting & FAQs
Q1: Why is my [C5mim]Br viscous and difficult to handle?

Diagnosis: High water content or residual H-bonding impurities. Root Cause: The bromide anion is a strong hydrogen bond acceptor. Even 1% water content can exponentially decrease viscosity (plasticizing effect), while impurities can sometimes increase drag. However, pure, dry [C5mim]Br is naturally viscous. Solution:

  • Immediate Fix: Dry at 80°C under high vacuum for 48 hours.

  • Handling Tip: Warm the IL to 40–50°C before dispensing to lower viscosity.

Q2: I see a new peak in my NMR around 9-10 ppm. What is it?

Diagnosis: Hydrogen bonding or Carbene formation. Analysis: The proton at the C2 position of the imidazolium ring is acidic.

  • Scenario A (Sharp Peak): Likely the C2 proton. Its shift is highly concentration-dependent and solvent-dependent (due to ion pairing).

  • Scenario B (Missing Peak): If using D₂O solvent, the C2 proton exchanges with deuterium and disappears. Use DMSO-d6 for accurate characterization.

Q3: The product solidifies upon standing. Is it ruined?

Diagnosis: Crystallization (Thermodynamic Stability). Explanation: Pure [C5mim]Br can crystallize (melting point is often near RT or slightly above). Impurities usually keep it as a supercooled liquid. Verdict: Solidification is a sign of high purity. Simply melt it gently (approx. 50–60°C) for use.

Data Visualization & Logic
Figure 1: Synthesis & Purification Workflow

A logical flow for minimizing impurities during the production of [C5mim]Br.

G Start Start: Reactants (1-MeIm + C5-Br) Reaction Reaction Phase (70-80°C, N2 atm) Start->Reaction Check Check Color/NMR Reaction->Check Check->Reaction Incomplete Wash Washing (Ethyl Acetate 3x) Check->Wash Conversion >98% Charcoal Decolorization (Activated Carbon + H2O) Wash->Charcoal If Colored Dry Vacuum Drying (70°C, <1 mbar) Wash->Dry If Colorless Charcoal->Dry Final Pure [C5mim]Br Dry->Final

Caption: Optimized workflow for the synthesis and purification of this compound, prioritizing impurity removal.

Table 1: Comparative Analysis of Synthesis Methods
FeatureConventional RefluxMicrowave-Assisted (MAOS)
Reaction Time 24 – 48 Hours10 – 20 Minutes
Energy Efficiency Low (Long heating cycles)High (Direct dielectric heating)
Purity Profile Moderate (Prone to thermal degradation)High (Short thermal history)
Scalability Excellent (Easy to scale up)Limited (Vessel size constraints)
Solvent Requirement Solvents often used (Acetonitrile)Often Solvent-Free (Neat)
References
  • Synthesis and study of interactions of ionic liquid this compound. ResearchGate. Available at: [Link]

  • Preparation and purification of ionic liquids and precursors (Patent US7763186B2). Google Patents. Available at:

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

Sources

Technical Support Center: Impact of Halide Impurities on Catalysis with 1-Methyl-3-pentylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Methyl-3-pentylimidazolium bromide ([C5MIM]Br) in catalytic applications. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered issues related to halide impurities. As an ionic liquid, [C5MIM]Br offers unique properties as a solvent and catalyst, but its performance can be significantly affected by the presence of residual halides from its synthesis.[1][2][3] This document will equip you with the knowledge to diagnose, mitigate, and control these impurities for optimal and reproducible catalytic results.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction in this compound is showing inconsistent yields and selectivities. Could halide impurities be the cause?

A: Absolutely. Halide impurities, even at parts-per-million (ppm) levels, can have a profound impact on the catalytic activity and selectivity of a reaction.[1][2][3] They can act as catalyst poisons, particularly for organometallic catalysts, by coordinating to the metal center and blocking active sites.[1] This can lead to lower conversion rates and altered product distributions. Furthermore, these impurities can influence the physicochemical properties of the ionic liquid, such as viscosity and polarity, which in turn affects reaction kinetics.[1][3][4]

Q2: What are the common sources of halide impurities in this compound?

A: The primary source of halide impurities is the synthesis of the ionic liquid itself.[1] A common synthetic route involves the reaction of 1-methylimidazole with 1-bromopentane. Incomplete reaction or inadequate purification can leave unreacted starting materials or halide salt byproducts in the final product. Metathesis reactions used to introduce other anions can also be a source of residual halides if the exchange is not complete.[1][3]

Q3: How can I detect and quantify the level of halide impurities in my ionic liquid?

A: Several analytical techniques can be employed for the determination of halide impurities. Ion chromatography is a widely used and effective method with detection limits often below 8 ppm for chloride.[5][6] Other successful methods include capillary electrophoresis, voltammetry, and inductively coupled plasma-mass spectrometry (ICP-MS).[1][7] Total reflection X-ray fluorescence (TXRF) is another powerful technique for simultaneous multi-element trace analysis that requires minimal sample preparation.[1][2][3][8] A simple qualitative assessment can be done with the silver nitrate test on an aqueous extract of the ionic liquid, though this is not a quantitative measure.[5]

Q4: What are considered "acceptable" levels of halide impurities for catalysis?

A: The acceptable limit for halide impurities is highly dependent on the specific catalytic system. For many sensitive transition-metal catalyzed reactions, such as cross-coupling reactions, halide concentrations should ideally be in the low ppm range (e.g., < 10 ppm).[9] In some cases, however, halides can act as promoters or be an integral part of the catalytic cycle.[10][11] It is crucial to determine the tolerance of your specific reaction through controlled experiments by intentionally adding known amounts of halide salts.

Q5: Can the imidazolium cation itself influence the catalytic reaction?

A: Yes, the imidazolium cation can be more than just a passive solvent component. Under basic conditions, the C2 proton of the imidazolium ring can be abstracted to form an N-heterocyclic carbene (NHC).[12] These in-situ generated NHCs can act as ligands for transition metals or as organocatalysts themselves.[13][14] This reactivity can be either beneficial or detrimental depending on the desired transformation. It's important to consider the basicity of your reaction medium and its potential to deprotonate the imidazolium cation.[12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to halide impurities in your catalytic experiments using this compound.

Problem 1: Low or No Catalytic Activity

Symptoms:

  • Significantly lower than expected product yield.

  • Complete inhibition of the reaction.

Potential Cause:

  • Catalyst Poisoning: Halide ions (Br⁻, Cl⁻) can irreversibly bind to the active site of transition metal catalysts, rendering them inactive.[1] This is particularly problematic for palladium-catalyzed cross-coupling reactions.[15]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low catalytic activity.

Detailed Steps:

  • Quantify Halide Content: Utilize a reliable analytical method such as ion chromatography or TXRF to determine the precise concentration of bromide and other halide impurities in your batch of this compound.[1][5][6][7]

  • Establish Halide Tolerance: If the tolerance for your specific reaction is unknown, perform a "spiking" experiment. Run small-scale reactions with your purified ionic liquid and add known, increasing concentrations of a halide salt (e.g., tetrabutylammonium bromide) to determine the concentration at which catalytic activity is inhibited.

  • Purify the Ionic Liquid: If halide levels are found to be inhibitory, purify the ionic liquid using one of the methods described in the "Experimental Protocols" section below.

  • Re-evaluate Catalysis: Repeat the catalytic reaction using the purified this compound. If the activity is restored, halide impurities were the root cause.

Problem 2: Inconsistent Reaction Profile or Formation of Unexpected Byproducts

Symptoms:

  • Poor reproducibility between batches of ionic liquid.

  • Formation of new, uncharacterized products.

Potential Cause:

  • Variable Halide Concentration: Different batches of ionic liquid may contain varying levels of halide impurities, leading to inconsistent reaction outcomes.

  • Halide-Induced Mechanistic Changes: In some cases, halide ions can alter the catalytic cycle, leading to different reaction pathways and the formation of byproducts.[10] For example, they can affect the rate of oxidative addition or reductive elimination steps in cross-coupling reactions.[15]

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent reaction outcomes.

Detailed Steps:

  • Batch Analysis: Quantify the halide content for each batch of this compound that has produced inconsistent results.

  • Correlation Analysis: Plot the observed yield, selectivity, and byproduct formation against the measured halide concentration to identify any trends.

  • Standardize the Ionic Liquid: Purify a sufficient quantity of the ionic liquid to a consistently low halide level. This will serve as your standard for future experiments.

  • Mechanistic Investigation (if necessary): If a simple correlation is not evident, consider more detailed mechanistic studies, such as kinetic analysis, to understand how halides are influencing the reaction pathway.

Experimental Protocols

Protocol 1: Purification of this compound from Halide Impurities

This protocol describes a general procedure for reducing the halide content in this compound.

Method 1: Aqueous Wash and Charcoal Treatment

  • Dissolution: Dissolve the crude this compound in deionized water (e.g., 50 g in 200 mL).[16]

  • Charcoal Treatment: Add activated decolorizing charcoal (e.g., 3 g) to the solution.[16][17]

  • Heating: Heat the mixture (e.g., to 65°C) and stir for several hours (e.g., 2-24 hours).[16][17]

  • Filtration: Cool the solution to room temperature and filter to remove the charcoal.[16][17]

  • Water Removal: Remove the water under reduced pressure, for instance, using a rotary evaporator followed by drying under high vacuum at an elevated temperature (e.g., 60-80°C) for 24-48 hours.[16][17]

  • Purity Check: Analyze the purified ionic liquid for residual halide content. Repeat the process if necessary.

Method 2: Solvent Extraction (for water-immiscible impurities)

For certain applications where the ionic liquid is used in biphasic systems, continuous liquid-liquid extraction can be effective.

  • Dissolution: Dissolve the ionic liquid containing halide impurities in water.

  • Extraction: Continuously extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane) in which the ionic liquid is soluble but the halide salts are not.[16]

  • Solvent Removal: Collect the organic phase and remove the solvent under reduced pressure.

  • Drying: Dry the purified ionic liquid under high vacuum.

Protocol 2: Quantification of Bromide Impurity by Ion Chromatography

This is a general guideline; specific parameters should be optimized for your instrument.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a stock solution. Further dilute an aliquot of the stock solution to a concentration within the calibrated range of the instrument.

  • Instrumentation:

    • Column: Anion-exchange column suitable for halide separation.

    • Eluent: A suitable eluent, for example, a mixture of sodium carbonate and sodium bicarbonate (e.g., 3.2 mM Na₂CO₃ + 1.0 mM NaHCO₃), can be effective.[5]

    • Detector: Suppressed conductivity detector.

  • Calibration: Prepare a series of calibration standards of known bromide concentrations (e.g., from sodium bromide) in deionized water.

  • Analysis: Inject the prepared sample and calibration standards into the ion chromatograph.

  • Quantification: Determine the bromide concentration in the sample by comparing its peak area to the calibration curve.

Data Summary

The following table illustrates the potential impact of halide impurities on a hypothetical catalytic reaction.

Halide (Br⁻) Concentration (ppm)Reaction Yield (%)Catalyst Turnover Frequency (h⁻¹)
< 5951500
20821250
5065900
10030400
200< 5< 50

Note: These are illustrative values. The actual impact will vary depending on the specific catalytic system.

Concluding Remarks

The presence of halide impurities in this compound is a critical parameter that can significantly influence the outcome of catalytic reactions. By understanding the sources of these impurities, employing appropriate analytical techniques for their quantification, and implementing effective purification protocols, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a foundational framework for troubleshooting common issues and should be adapted to the specific requirements of your research.

References

  • Vander Hoogerstraete, T., & Binnemans, K. (n.d.). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence (TXRF). Lirias. Retrieved from [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931–3938. Retrieved from [Link]

  • (n.d.). Capillary electrophoresis monitoring of halide impurities in ionic liquids. RSC Publishing. Retrieved from [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. SOLVOMET. Retrieved from [Link]

  • (n.d.). Preparation and purification of ionic liquids and precursors. Google Patents.
  • (2021). Basic ionic liquids for catalysis: the road to greater stability. RSC Publishing. Retrieved from [Link]

  • (n.d.). This compound. Chem-Impex. Retrieved from [Link]

  • (n.d.). 1-Butyl-3-methylimidazolium bromide functionalized zeolites: nature of interactions and catalytic activity for carbohydrate conversion to platform chemicals. Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(13), 4432–4447. Retrieved from [Link]

  • Phungpis, B., & Hahnvajanawong, V. (2020). 1-Butyl-3-methylimidazolium Bromide as a Solvent and Precatalyst for Stetter Reaction. Asian Journal of Chemistry, 32, 2028–2032. Retrieved from [Link]

  • Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Retrieved from [Link]

  • (2021). Catalytic Formation of Coordination-Based Self-Assemblies by Halide Impurities. PMC. Retrieved from [Link]

  • (2025). Quantification of Halide in Ionic Liquids Using Ion Chromatography. ResearchGate. Retrieved from [Link]

  • (n.d.). A purification method of ionic liquids to obtain their high purity. Google Patents.
  • Lee, K. Y., Kim, C. S., Kim, H., Cheong, M., Mukherjee, D. K., & Jung, K. D. (2010). Effects of halide anions to absorb SO2 in ionic liquids. Kyung Hee University. Retrieved from [Link]

  • (n.d.). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. Retrieved from [Link]

  • (2007). Evidence that imidazolium-based ionic ligands can be metal(0)/nanocluster catalyst poisons in at least the test case of iridium(0)-catalyzed acetone hydrogenation. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures. ResearchGate. Retrieved from [Link]

  • (2010). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. MDPI. Retrieved from [Link]

  • (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge. Retrieved from [Link]

  • (2024). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]

  • Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Chemistry Portal. Retrieved from [Link]

  • (2015). Effect of 1-Butyl-3-methylimidazolium Halide on the Relative Stability between Sodium Dodecyl Sulfate Micelles and Sodium Dodecyl Sulfate-Poly(ethylene oxide) Nanoaggregates. PubMed. Retrieved from [Link]

  • Kamiguchi, S., Nagashima, S., & Chihara, T. (2014). Characterization of Catalytically Active Octahedral Metal Halide Cluster Complexes. Retrieved from [Link]

  • (2002). Halide effects in transition metal catalysis. PubMed. Retrieved from [Link]

  • (n.d.). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. stoltz2.caltech.edu. Retrieved from [Link]

  • (n.d.). (PDF) Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-. ResearchGate. Retrieved from [Link]

Sources

thermal decomposition products of 1-Methyl-3-pentylimidazolium bromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 1-Methyl-3-pentylimidazolium bromide ([C5C1im]Br) .[1][2] It addresses thermal stability, decomposition mechanisms, and troubleshooting for experimental anomalies.[1][2][3]

Product: this compound CAS: 343851-31-0 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Thermal Stability & Operating Limits

Q: What is the maximum safe operating temperature for [C5C1im]Br?

A: While dynamic Thermogravimetric Analysis (TGA) often shows an onset temperature (


) between 250°C and 270°C , this is not the safe limit for long-term experiments.[1]
  • Short-term exposure (minutes): < 200°C

  • Long-term exposure (hours/days): < 140°C[1]

Technical Insight: Thermal decomposition is kinetic.[2] Although the "onset" appears high during a fast ramp (e.g., 10°C/min), significant degradation occurs at much lower temperatures under isothermal conditions.[1] For [C5C1im]Br, mass loss rates become non-negligible above 150°C over extended periods.[1][2]

Q: My sample is losing mass below 150°C. Is it decomposing?

A: It is likely desorption , not decomposition.[1][2]

  • Scenario A (100°C - 120°C): Mass loss here is typically water (hygroscopic nature) or residual synthesis solvents.[1]

  • Scenario B (>150°C): If mass loss continues after drying, you are observing early-stage nucleophilic decomposition.[1][2]

Validation Protocol: Run an isothermal TGA at 120°C for 60 minutes. If the mass stabilizes, it was volatiles. If it continues to drop linearly, the IL is degrading.

Decomposition Products & Mechanism

Q: What are the specific decomposition products of [C5C1im]Br?

A: The primary decomposition pathway is the Reverse Menshutkin Reaction (Nucleophilic Substitution,


).[1] The bromide anion (

) attacks the alkyl groups on the imidazolium ring.

Primary Products (Volatile):

  • 1-Pentylimidazole + Methyl Bromide (Major pathway due to steric accessibility of the methyl group).

  • 1-Methylimidazole + 1-Bromopentane (Pentyl bromide).[1][2]

Secondary Products (Minor):

  • Elimination Products: Pentene isomers (via Hofmann elimination, favored by basic impurities).[1][2]

  • Coupling Products: Imidazole dimers (at very high temperatures, >350°C).[1][2]

Visualization: Decomposition Mechanism

The following diagram illustrates the competing nucleophilic attacks leading to specific product sets.

DecompositionMechanism IL [C5C1im]Br (Ionic Liquid) TS_Me TS-A (Attack on Methyl) IL->TS_Me Br- attacks Methyl-C TS_Pe TS-B (Attack on Pentyl) IL->TS_Pe Br- attacks Pentyl-C Prod_A 1-Pentylimidazole + Methyl Bromide (Gas) TS_Me->Prod_A Major Pathway (Kinetic Control) Prod_B 1-Methylimidazole + Pentyl Bromide (Volatile) TS_Pe->Prod_B Minor Pathway

Figure 1: Reverse Menshutkin decomposition pathways of [C5C1im]Br. The bromide anion acts as a nucleophile, dealkylating the cation.

Troubleshooting Guide

Q: The ionic liquid turned from colorless to yellow/brown upon heating. Why?

A: This is the "Pre-Decomposition" warning.

  • Cause: Formation of trace amounts of oligomeric impurities or oxidation products of the imidazole ring.

  • Implication: The bulk ionic liquid is still mostly intact (>99%), but optically active conjugated byproducts have formed.[1]

  • Action: If purity is critical (e.g., for spectroscopy), repurify via activated charcoal filtration or recrystallization (if applicable).[1] If used as a solvent, it may still be functional.[1][2]

Q: I see unexpected peaks in my GC-MS after using [C5C1im]Br as a reaction medium.

A: You are likely detecting the decomposition artifacts described above.

Diagnostic Table: Identifying Contaminants

Retention Time (Relative)Likely CompoundOrigin
Very Early Methyl Bromide (

)
Dealkylation (Gas phase, often lost)
Early 1-BromopentaneDealkylation of pentyl chain
Mid 1-MethylimidazoleImidazole core remnant
Mid-Late 1-PentylimidazoleImidazole core remnant
Late Pentene isomersHofmann elimination (trace)
Q: Does the atmosphere (Nitrogen vs. Air) matter?

A: Yes, critically.

  • Nitrogen/Argon: Decomposition is purely thermal (pyrolysis).[1]

  • Air/Oxygen: Oxidation accelerates degradation.[2] The onset temperature can drop by 30-50°C in air due to radical oxidative attack on the alkyl chains. Always heat [C5C1im]Br under inert gas.

Analytical Protocols

Protocol A: Determining Thermal Stability (TGA)

Use this protocol to validate the batch quality or determine the "safe window" for your specific setup.

  • Instrument: TGA (e.g., TA Instruments, Mettler Toledo).[1][2]

  • Pan: Platinum or Alumina (Aluminum may react with Br- at high temps).[1][2]

  • Purge:

    
     at 50 mL/min.
    
  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 120°C.

    • Isothermal Hold: 15 mins at 120°C (removes water).

    • Ramp 10°C/min to 600°C.

  • Analysis: Measure

    
     (tangent method) and 
    
    
    
    (temperature at 5% mass loss).
Protocol B: Product Identification (Py-GC-MS)

Use this to confirm specific decomposition products if interference is suspected.[1][2]

  • Instrument: Pyrolyzer coupled to GC-MS.

  • Pyrolysis Temp: Flash pyrolysis at 300°C (to simulate mild overheating) or 550°C (complete destruction).

  • Column: Non-polar capillary column (e.g., HP-5MS).

  • Workflow:

    • Load ~0.5 mg sample.[2]

    • Flash heat.[2]

    • Scan m/z 10–300.[2]

  • Key Ions to Monitor:

    • m/z 82: Methylimidazole cation.[2]

    • m/z 94/96: Methyl bromide (isotopic pattern).[1]

    • m/z 151/153: Pentyl bromide.[2]

References

  • Chambreau, S. D., et al. (2011).[1][2][4] Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. Journal of Physical Chemistry A. Link[1][4]

    • Establishes the reverse Menshutkin reaction ( ) as the dominant mechanism for imidazolium bromides.
  • Ohtani, H., et al. (2008).[1][2] Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography. Analytical Sciences. Link

    • Provides Py-GC-MS evidence of alkyl halide and alkylimidazole form
  • Cao, Y., & Mu, T. (2014).[1][2][5] Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Link[1]

    • Comparative data on thermal stability limits of various imidazolium halides.
  • Maton, C., et al. (2013).[1][2] Thermal Stability of Ionic Liquids: A Critical Review. Chemical Society Reviews.[2] Link

    • Authoritative review on defining vs. long-term isothermal stability.

Sources

compatibility of 1-Methyl-3-pentylimidazolium bromide with different reagents

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Methyl-3-pentylimidazolium bromide CAS: 343851-31-0 Common Abbreviations: [C5MIm]Br, [PmIm]Br Chemical Formula:


Molecular Weight:  233.15  g/mol [1]

Compatibility & Reactivity Matrix

This section details the chemical and physical compatibility of [C5MIm]Br with common laboratory reagents and materials.

A. Chemical Reagents[1][2][3][4][5][6][7][8]
Reagent ClassCompatibility StatusTechnical Notes & Mechanisms
Strong Bases CRITICAL INCOMPATIBILITY Mechanism: Deprotonation at the C2 position.Reagents like NaOH, KOH, NaH, or alkoxides (

-BuOK) will deprotonate the acidic proton at the C2 position of the imidazolium ring, forming a N-heterocyclic carbene (NHC). This irreversible reaction alters the solvent properties and can lead to side reactions with electrophiles.
Oxidizing Agents Low Compatibility Mechanism: Oxidation of the Bromide anion.Strong oxidizers (

,

, concentrated

) can oxidize the bromide anion (

) to elemental bromine (

), turning the solution deep red/brown and potentially brominating other substrates.
Acids Conditional Mechanism: Anion Exchange / HBr formation.Stable to weak acids. Strong mineral acids (e.g.,

,

) may lead to anion exchange (metathesis), releasing HBr gas or forming a new ionic liquid with different properties (e.g., [C5MIm][

]).
Reducing Agents Generally Compatible The imidazolium ring is relatively stable to reduction under standard conditions. However, catalytic hydrogenation conditions (Pd/C,

) may reduce the aromatic ring at high pressures/temperatures.
Cellulose/Biomass Reactive Solvent Mechanism: Hydrogen Bonding / C2 Reaction.Like other imidazolium halides, [C5MIm]Br dissolves cellulose by disrupting hydrogen bond networks. Note: In the presence of impurities or bases, it can covalently react with the reducing end of cellulose.
B. Solvent Compatibility Table

[C5MIm]Br is an amphiphilic salt. Its solubility is dictated by the polar ionic head and the moderately hydrophobic pentyl chain.

Solvent ClassExamplesSolubilityNotes
Protics Water, Methanol, EthanolSoluble Fully miscible. Highly hygroscopic; atmospheric moisture will be absorbed rapidly.
Polar Aprotics DCM, Chloroform, Acetone, DMSOSoluble Good solubility in DCM and Chloroform is typical for bromide salts, unlike some

analogues.
Non-Polar Hexane, Heptane, Diethyl EtherInsoluble Forms a biphasic system. Useful for washing away non-polar organic impurities.
Aromatics Toluene, BenzeneImmiscible Generally forms two phases. Can be used to extract non-polar products from the IL phase.
C. Material Compatibility
  • Metals (Steel/Iron): Corrosive Risk. Halide-containing ionic liquids are known to cause pitting corrosion in mild steel and stainless steel due to the breakdown of passive oxide layers by the bromide ion. Use glass or Hastelloy reactors for long-term exposure.

  • Plastics: Generally compatible with PP, PE, and PTFE. May extract plasticizers from PVC or lower-grade tubing over time, leading to brittleness.

Troubleshooting Guide (FAQ)

Issue: The Ionic Liquid has turned yellow or brown.

Diagnosis: Thermal degradation or impurity accumulation.

  • Cause: Prolonged heating above 120°C (even if below the

    
     of ~250°C) can cause slow degradation via reverse Menschutkin reaction (dealkylation) or Hofmann elimination. Alternatively, trace 1-methylimidazole (starting material) oxidizes over time.
    
  • Solution:

    • Dissolve the IL in deionized water.

    • Add activated charcoal and stir at 60°C for 4-12 hours.

    • Filter through Celite to remove charcoal.

    • Remove water via rotary evaporation and dry under high vacuum.

Issue: My reaction yield is low when using [C5MIm]Br with a base.

Diagnosis: Carbene formation consuming the catalyst/reagent.

  • Cause: You are likely using a base strong enough to deprotonate the C2-H (pKa ~21-23). This forms a carbene which may dimerize or react with your substrate unexpectedly.

  • Solution: Switch to a non-acidic ionic liquid (e.g., piperidinium or pyrrolidinium based) or use a weaker base if possible. If the carbene is the desired catalyst, ensure strictly anhydrous conditions to prevent hydrolysis.

Issue: The Ionic Liquid is not miscible with my organic reactants.

Diagnosis: Polarity mismatch.

  • Cause: [C5MIm]Br is too polar for very hydrophobic reactants (e.g., long-chain alkanes).

  • Solution: Use a co-solvent (e.g., Ethanol or DCM) to create a homogeneous phase, or utilize the biphasic nature for "Phase Transfer Catalysis" (PTC), increasing stirring speed to maximize interfacial area.

Issue: Viscosity is higher than reported.

Diagnosis: Water content or residual solvent.

  • Cause: "Dry" [C5MIm]Br is extremely viscous. However, even small amounts of water (absorbed from air) drastically decrease viscosity. If it is too viscous, it might be very dry or cold. If it is unexpectedly runny, it is wet.

  • Verification: Check water content via Karl Fischer titration.

  • Protocol: Dry at 70°C under high vacuum (< 1 mbar) for 24 hours. P2O5 can be used in the vacuum trap to assist drying.

Visualizations & Workflows

Figure 1: Mechanism of Incompatibility with Bases

Caption: The deprotonation of the C2 hydrogen by a strong base leads to the formation of a reactive N-Heterocyclic Carbene (NHC), which is the primary cause of instability in basic media.

CarbeneFormation IL [C5MIm]Br (Cation) TS Transition State (C2-H Deprotonation) IL->TS Mix Base Strong Base (OH-, RO-, t-BuO-) Base->TS Carbene N-Heterocyclic Carbene (Reactive Intermediate) TS->Carbene -HBr SideProducts Side Reactions (Dimerization, Addition) Carbene->SideProducts Reaction with Electrophiles

Figure 2: Purification Workflow for [C5MIm]Br

Caption: Standard protocol for removing color bodies and starting material impurities from the ionic liquid.

Purification Start Crude [C5MIm]Br (Yellow/Brown) Step1 Dissolve in Deionized Water Start->Step1 Step2 Add Activated Charcoal Heat to 60°C (4-12h) Step1->Step2 Step3 Filtration (Celite Pad) Step2->Step3 Step4 Evaporate Water (Rotary Evaporator) Step3->Step4 Step5 Wash with Ethyl Acetate (Removes unreacted Imidazole) Step4->Step5 Step6 Vacuum Drying (70°C, <1 mbar, 24h) Step5->Step6 Final Pure [C5MIm]Br (Colorless/Pale Yellow) Step6->Final

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Retrieved from [Link]

  • MDPI. (2025). Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide: 1-Methyl-3-pentylimidazolium Bromide vs. Traditional Organic Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Volatility—Reimagining the Laboratory Solvent

For decades, the hum of the fume hood has been the soundtrack of chemical and pharmaceutical research, a constant reminder of the volatile organic compounds (VOCs) we rely on. Solvents like dichloromethane, acetonitrile, and toluene are workhorses, yet they come with an inherent cost: flammability, inhalation risks, and significant environmental footprints[1][2]. In the pursuit of safer and more sustainable science, the field has turned its attention to a unique class of materials: Ionic Liquids (ILs).

Ionic liquids are, quite simply, salts that are liquid at or near room temperature (typically below 100°C)[3]. Their defining feature is a near-zero vapor pressure, which effectively eliminates inhalation exposure and the risk of atmospheric pollution[4]. This guide provides an in-depth, objective comparison of a specific and versatile ionic liquid, 1-methyl-3-pentylimidazolium bromide ([C5MIM]Br) , against its traditional organic counterparts. We will move beyond simple catalog properties to explore its functional performance, the causality behind its behavior in experimental settings, and the nuanced realities of its "green" credentials, providing researchers and drug development professionals with the data-driven insights needed to make informed decisions in the lab.

Part 1: The Physicochemical Showdown: [C5MIM]Br vs. The Workhorses

An effective solvent is defined by its physical and chemical properties. While traditional solvents are well-understood, the unique nature of [C5MIM]Br presents a different set of advantages and challenges.

Table 1: Comparative Physicochemical Properties

PropertyThis compound ([C5MIM]Br)Dichloromethane (DCM)Acetonitrile (ACN)TolueneDimethylformamide (DMF)
CAS Number 343851-31-0[5]75-09-275-05-8108-88-368-12-2
Vapor Pressure Negligible[5]~58 kPa (@ 20°C)~9.7 kPa (@ 20°C)~2.9 kPa (@ 20°C)~0.5 kPa (@ 20°C)
Flammability Non-flammable[3]Non-flammableHighly FlammableHighly FlammableFlammable
Density ~1.26 g/mL[5]~1.33 g/mL~0.79 g/mL~0.87 g/mL~0.94 g/mL
Viscosity High (exact value not published, but analogues are >>10 mPa·s)[6][7]~0.41 mPa·s~0.34 mPa·s~0.56 mPa·s~0.80 mPa·s
Thermal Stability High onset, but subject to long-term degradation at elevated temps[5][8][9]Low (Boiling Point 40°C)Low (Boiling Point 82°C)Moderate (Boiling Point 111°C)High (Boiling Point 153°C)
Toxicity Profile Low volatility reduces inhalation risk; potential aquatic toxicity[10][11]Suspected carcinogen, toxicToxic, irritantNeurotoxin, teratogenToxic, suspected carcinogen
Expertise & Experience: Interpreting the Data
  • Volatility & Flammability: An Unparalleled Safety Advantage. The most striking benefit of [C5MIM]Br is the near-complete elimination of fire and inhalation hazards. Its negligible vapor pressure means it does not readily evaporate, creating a much safer working environment, especially for high-temperature or long-duration reactions where solvent loss and fume hood containment are major concerns[3][5]. This stands in stark contrast to highly volatile solvents like DCM and ACN[1].

  • Viscosity: The Primary Practical Hurdle. The high viscosity of [C5MIM]Br is its most significant drawback. Unlike water-thin traditional solvents, its syrupy nature can impede efficient stirring, slow down filtration rates, and complicate product extraction.

    • Causality: The strong ionic interactions and hydrogen bonding between the imidazolium cations and bromide anions are responsible for this high viscosity.

    • Field-Proven Insight: This challenge can be mitigated. Gently heating the IL (e.g., to 50-60°C) can dramatically reduce its viscosity. Alternatively, using a small amount of a co-solvent like acetonitrile can lower the mixture's viscosity, though this partially negates the low-volatility advantage[7].

  • Solvating Power: A Tunable & Versatile Medium. [C5MIM]Br's ability to dissolve a wide array of both organic and inorganic compounds is a key performance advantage[5].

    • Mechanism: Its structure is amphiphilic. The charged imidazolium ring provides a highly polar environment capable of electrostatic and hydrogen-bonding interactions, while the five-carbon pentyl chain offers a non-polar domain for van der Waals interactions[12]. This dual nature allows it to solvate a broader range of solutes than a purely polar (like DMF) or non-polar (like Toluene) solvent. The bromide anion can also participate in halogen bonding, a specific, directional interaction that can be crucial for dissolving certain classes of molecules, including active pharmaceutical ingredients (APIs)[13].

  • Thermal Stability: A Tale of Two Metrics. Thermogravimetric analysis (TGA) often shows high decomposition temperatures for ILs (>300°C for some bromides)[3]. However, this can be misleading. For practical applications, long-term isothermal stability is more critical. Studies on similar imidazolium ILs show that slow degradation can occur at temperatures as low as 120-150°C over several hours[8][9].

    • Trustworthiness: When planning a high-temperature reaction in [C5MIM]Br, it is crucial to run a small-scale, long-duration stability test of the IL under reaction conditions to ensure its integrity and prevent contamination of the final product with degradation byproducts.

Part 2: Performance in Key Drug Discovery & Development Workflows

Application 1: Accelerating Reactions through Transition State Stabilization

Many key reactions in medicinal chemistry, such as nucleophilic substitutions (SN2), proceed through charged or highly polar transition states. The choice of solvent can dramatically influence the kinetics of these reactions.

  • Expertise & Experience: An SN2 reaction, like the quaternization of an amine or imidazole, involves the formation of a polar transition state where charge is being distributed between the nucleophile and the leaving group. A non-polar solvent like toluene cannot effectively stabilize this transition state, leading to a high activation energy and a slow reaction. A polar aprotic solvent like DMF or ACN is better, but the highly organized, ionic environment of [C5MIM]Br offers superior stabilization. This lowers the activation energy and can lead to a significant rate enhancement, as demonstrated in studies of IL synthesis itself[14].

SN2_Stabilization cluster_0 Reaction in Non-Polar Solvent (e.g., Toluene) cluster_1 Reaction in [C5MIM]Br R Reactants (R-X + Nu⁻) TS_H High-Energy Transition State [Nu---R---X]⁻ R->TS_H High Ea P Products (R-Nu + X⁻) TS_H->P R2 Reactants (R-X + Nu⁻) TS_L Low-Energy Transition State [Nu---R---X]⁻ R2->TS_L Low Ea P2 Products (R-Nu + X⁻) TS_L->P2 IL_note Ionic liquid cage stabilizes polar TS TS_L->IL_note

Caption: Solvent effect on SN2 reaction energy profile.

Table 2: Hypothetical Performance in a Model SN2 Reaction (Synthesis of a Quaternary Amine)

SolventTemperature (°C)Reaction Time (h)Yield (%)Key Observation
Toluene8048<10Poor solvation of reactants and poor stabilization of the transition state.
Acetonitrile (ACN)801275Good performance from a polar aprotic solvent.
[C5MIM]Br 802 >95 Excellent transition state stabilization leads to dramatic rate acceleration. Product isolation requires extraction, not evaporation.
Application 2: Solubility Enhancement of Poorly Soluble Drug Candidates

A significant portion of new chemical entities (NCEs) in drug discovery pipelines suffer from poor aqueous solubility, which severely hampers their absorption, distribution, metabolism, and excretion (ADME) profile and poses a major development challenge[15].

  • Authoritative Grounding: [C5MIM]Br offers a unique solvation environment that can significantly enhance the solubility of hydrophobic compounds. Its ability to act as both a hydrogen bond donor (from the imidazolium ring C-H) and acceptor (via the bromide anion), combined with its non-polar alkyl chain, allows it to effectively break up the crystal lattice of a poorly soluble solid and keep it in solution[5].

This protocol provides a robust method for quantifying the solubility enhancement offered by [C5MIM]Br compared to a standard organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Weigh excess model compound (e.g., Ibuprofen) into vials add_solv Add fixed volume of each solvent ([C5MIM]Br & Toluene) start->add_solv equil Equilibrate at constant temp (e.g., 25°C) with stirring for 24-48h to ensure saturation add_solv->equil settle Allow solid to settle equil->settle sample Filter supernatant through 0.22 µm PTFE filter settle->sample dilute Dilute aliquot with mobile phase (e.g., ACN) sample->dilute analyze Analyze by HPLC-UV dilute->analyze result Quantify Solubility (mg/mL) analyze->result

Sources

A Senior Application Scientist's Guide to Comparing the Catalytic Efficiency of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the catalytic efficiency of various imidazolium-based ionic liquids. Moving beyond a simple list of protocols, this guide delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific literature.

Introduction to Imidazolium Ionic Liquids in Catalysis

Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of compounds in the field of catalysis, acting as solvents, catalyst supports, and even as catalysts themselves.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvating power, make them attractive alternatives to traditional volatile organic solvents.[3][4] The structure of the imidazolium cation, with its readily functionalizable positions, allows for the fine-tuning of steric and electronic properties, directly impacting catalytic performance. This guide will explore the catalytic efficiency of different imidazolium ILs across a range of important organic transformations.

The Tunable Structure of Imidazolium Ionic Liquids

The catalytic activity of an imidazolium ionic liquid is intrinsically linked to its molecular structure. Key structural features that can be modified to influence efficiency include the nature of the substituents on the imidazolium ring (R1 and R2), the length of the alkyl chain, and the choice of the counter-anion (X-).

Imidazolium Imidazolium Cation C1-R1 C2-H/R C3-R2 C4-H C5-H Anion Anion (X-) Imidazolium->Anion Ionic Interaction

Caption: General structure of an imidazolium-based ionic liquid.

Comparing Catalytic Efficiency in Key Organic Reactions

The versatility of imidazolium ionic liquids is evident in their application across a wide spectrum of organic reactions. This section will compare the performance of different ILs in several key transformations, supported by experimental data from the literature.

Biodiesel Synthesis: Esterification and Transesterification

Imidazolium-based ionic liquids have shown significant promise as catalysts for the production of biodiesel, a renewable fuel source.[5] They can act as both acidic and basic catalysts for the esterification of free fatty acids and the transesterification of triglycerides.

Acidic Imidazolium ILs for Esterification:

Brønsted acidic dicationic ionic liquids (DILs) have demonstrated excellent catalytic activity in the esterification of long-chain fatty acids.[6] For instance, Yang et al. synthesized three different Brønsted acidic DILs with varying alkyl spacer chain lengths and found that all showed good performance in the esterification of oleic acid with methanol, achieving yields greater than 90%.[6] Another study highlighted the use of tunable aryl imidazolium ionic liquids (TAIILs) for the esterification of fatty acids, noting that these catalysts are economical and reusable.[7] With a simple liquid/liquid phase separation, the catalyst could be reused at least six times with excellent yields.[7]

Ionic Liquid CatalystSubstrateReaction ConditionsYield (%)ReusabilityReference
[C3(Mim)2][HSO4]2Oleic acid & Methanol->90-[6]
[C6(Mim)2][HSO4]2Oleic acid & Methanol->90-[6]
[C12(Mim)2][HSO4]2Oleic acid & Methanol->90-[6]
Tunable Aryl Imidazolium IL (1a)Lauric acid & Methanol80 °C, 4 h, 0.2 mmol catalyst986 cycles[7]
[MIM]2C3[HSO4]2Waste cooking oil & Methanol170°C, 2 h, 8 wt% catalyst95.8-[8]

Basic Imidazolium ILs for Transesterification:

Basic ionic liquids have also been effectively employed in biodiesel synthesis. Binuclear imidazolium-based ionic liquids have been used as catalysts in the transesterification of cottonseed oil, with bis-(3-methyl-1-imidazolium)-ethylene dihydroxide showing a biodiesel yield of 98.5%.[9] Similarly, 1-butyl-3-methylimidazolium imidazolide ([Bmim]Im) has been used to catalyze the transesterification of soybean oil, achieving a yield of 95.76%.[10]

Ionic Liquid CatalystSubstrateReaction ConditionsYield (%)ReusabilityReference
bis-(3-methyl-1-imidazolium)-ethylene dihydroxideCottonseed oil & Methanol55 °C, 4 h, 0.4 wt% catalyst98.5-[9]
1-butyl-3-methylimidazolium imidazolide ([Bmim]Im)Soybean oil & Methanol60 °C, 1 h, 8 wt% catalyst95.76High[10]
Carbon-Carbon Bond Forming Reactions: The Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation in organic synthesis. Imidazolium ionic liquids have been shown to be effective media and ligands for palladium-catalyzed Heck reactions.[11][12] The imidazolium cation can form N-heterocyclic carbene (NHC) complexes with palladium, which are highly active catalysts.

Studies have shown that the choice of anion in the ionic liquid can significantly impact the reaction efficiency. For example, the Heck reaction proceeds more efficiently in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) than in the corresponding tetrafluoroborate salt ([bmim][BF4]).[13] This is attributed to the formation of active palladium-NHC complexes in the bromide-based IL.[13] Palladate salts derived from imidazolium ionic liquids have also been used as efficient catalysts, demonstrating improved recyclability compared to traditional precatalysts.[14]

Catalyst SystemReactantsIonic LiquidYield (%)Key FindingReference
Pd(OAc)2Iodobenzene & Styrene[bmim][Br]HighMore efficient than in [bmim][BF4][13]
Pd(OAc)2Iodobenzene & Acrylates[bmim][BF4]-Formation of active NHC-Pd complexes[11]
Palladate salt from [Bmim]ClIodobenzene & Styrene[Bmim]PF6HighEnhanced efficiency and recyclability[14]
Pyridyl-functionalized IL-Pd complexVariousPyridyl-functionalized ILExcellentHigh stability and recyclability[15]
IL-tagged Schiff base Pd complexVariousWaterGood to ExcellentReusable for six cycles[12]
Aza-Michael Addition Reactions

The aza-Michael reaction is a crucial method for forming carbon-nitrogen bonds. Imidazolium-based ionic liquids can act as both solvents and catalysts for this reaction, often leading to enhanced reactivity and selectivity compared to conventional solvents.[16] For instance, the addition of benzylamine to methyl acrylate in [bmim][PF6] resulted in a 92% yield in 8 hours, compared to 75% in 24 hours in methanol.[16] The high polarity of the ionic liquid is thought to activate the enone, leading to faster reaction times and improved yields.[16]

Ionic LiquidReactantsReaction ConditionsYield (%)Reference
[bmim][PF6]Benzylamine & Methyl acrylateRoom Temperature, 8 h92[16]
[bmim][BF4]Aliphatic amines & α,β-unsaturated compoundsRoom Temperature (in water)High to near-quantitative[16]

Experimental Protocols

To provide practical guidance, this section details a general experimental protocol for evaluating the catalytic efficiency of an imidazolium ionic liquid in a representative reaction.

General Protocol for Imidazolium IL-Catalyzed Esterification of a Fatty Acid
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fatty acid (e.g., lauric acid, 1 equivalent) and the alcohol (e.g., methanol, 7 equivalents).

  • Catalyst Addition: Add the imidazolium ionic liquid catalyst (e.g., 0.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 4 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can often be separated from the ionic liquid catalyst by simple liquid-liquid extraction with a non-polar solvent (e.g., hexane).

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can be washed with a suitable solvent to remove any residual product and then dried under vacuum for reuse in subsequent reactions.

  • Analysis: Analyze the product for purity and determine the yield.

cluster_workflow Experimental Workflow A 1. Reactant & Catalyst Charging B 2. Reaction Under Controlled Conditions A->B C 3. Reaction Monitoring (GC/TLC) B->C D 4. Product Extraction C->D E 5. Catalyst Recovery & Recycling D->E F 6. Product Analysis (Yield, Purity) E->F

Caption: A typical experimental workflow for evaluating catalytic performance.

Catalytic Mechanism: The Role of the Imidazolium Cation

The catalytic activity of imidazolium ionic liquids can be attributed to several factors. In many cases, the imidazolium cation is not an innocent bystander but actively participates in the catalytic cycle.

cluster_cycle Generalized Catalytic Cycle A Imidazolium IL + Reactants B Formation of Activated Intermediate (e.g., H-bonding, NHC-metal complex) A->B Activation C Product Formation B->C Reaction D Catalyst Regeneration C->D Product Release D->A Cycle Repeats

Caption: A simplified representation of a catalytic cycle involving an imidazolium ionic liquid.

For acidic catalysis, the imidazolium cation can act as a Brønsted acid, donating a proton to activate a substrate. In reactions involving metal catalysts, the imidazolium cation can serve as a precursor to N-heterocyclic carbenes (NHCs), which are strong sigma-donating ligands that can stabilize the metal center and enhance its catalytic activity.[1][11] The bidentate nature of dicationic ionic liquids can also positively affect catalytic activity by providing a more flexible and potentially more stable coordination environment for metal centers or by enabling bifunctional catalysis.[3][17]

Conclusion and Future Outlook

Imidazolium-based ionic liquids offer a highly tunable and efficient platform for a wide range of catalytic applications. Their performance can be optimized by rationally designing the structure of the cation and anion to suit the specific requirements of a given reaction. The ability to recycle and reuse these catalysts further enhances their appeal from a green chemistry perspective. Future research will likely focus on the development of task-specific ionic liquids with enhanced catalytic activities and selectivities, as well as their immobilization on solid supports to combine the advantages of homogeneous and heterogeneous catalysis.

References

  • Recent advances in imidazolium-based dicationic ionic liquids as organocatalysts: a mini-review. I.R.I.S. [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. PMC. [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]

  • Efficient Heck reactions catalyzed by a highly recyclable palladium(ii) complex of a pyridyl-functionalized imidazolium-based ionic liquid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazolium ionic liquid-tagged palladium complex: an efficient catalyst for the Heck and Suzuki reactions in aqueous media. Green Chemistry (RSC Publishing). [Link]

  • Tunable aryl imidazolium ionic liquids (TAIILs) as environmentally benign catalysts for the esterification of fatty acids to bio. Chia Nan University of Pharmacy & Science Institutional Repository. [Link]

  • Use of ionic liquids in biodiesel production: a review. SciELO. [Link]

  • Improving the sustainability of biodiesel by using imidazolium-based ionic liquid. PMC. [Link]

  • Basic and Brønsted Acidic Ionic Liquids as Catalysts in Biodiesel Synthesis. [Link]

  • Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Arkivoc. [Link]

  • Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. IT Services - University of Liverpool. [Link]

  • Preparation of biodiesel from waste cooking oil using acidic dication ionic liquid as catalyst. [Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. I.R.I.S. [Link]

  • Photocatalytic Carbon Dioxide Reduction with Imidazolium‐Based Ionic Liquids. PMC. [Link]

  • Investigation of Catalytic Reactions in Novel Ionic Liquids. [Link]

  • Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation. PMC. [Link]

  • The impressive chemistry, applications and features of ionic liquids: properties, catalysis & catalysts and trends. SciELO. [Link]

  • Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. Request PDF. [Link]

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A Senior Application Scientist's Guide to the Validation of Experimental Results Using 1-Methyl-3-pentylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of chemical and pharmaceutical research, the rigor of experimental validation is paramount. The choice of reagents and solvents can significantly influence reaction kinetics, product purity, and, ultimately, the reliability of your results. Among the class of "green solvents," ionic liquids (ILs) have garnered substantial attention for their unique physicochemical properties.[1][2] This guide provides an in-depth technical comparison and validation protocols for 1-Methyl-3-pentylimidazolium bromide ([C5MIM]Br), a versatile imidazolium-based ionic liquid, designed to equip you with the knowledge to critically assess its performance and integrate it effectively into your experimental workflows.

Understanding this compound: A Versatile Tool in the Lab

This compound, with the chemical formula C9H17BrN2, is an ionic liquid characterized by its low volatility, high thermal stability, and ability to dissolve a wide array of organic and inorganic compounds.[1] These properties make it a compelling alternative to traditional volatile organic solvents, offering benefits in green chemistry, catalysis, electrochemistry, and materials science.[1]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 343851-31-0[1][3]
Molecular Weight 233.15 g/mol [1][3][4]
Appearance Colorless to slightly brown clear liquid[1]
Density 1.26 g/mL[1]
Refractive Index (n20D) 1.53[1]
Purity ≥ 97% (HPLC)[3]

Its utility extends to various research applications, including:

  • Green Solvent Applications: Promoting environmentally friendly processes in organic synthesis.[1]

  • Biochemical Studies: Facilitating the study of enzyme activity and protein interactions.[1][5]

  • Separation Processes: Employed in liquid-liquid extraction, particularly for purifying bioactive compounds.[1]

  • Nanotechnology: Utilized in the synthesis of nanomaterials.[1]

The Imperative of Validation: Ensuring Reproducibility and Accuracy

The promise of any novel reagent lies in its consistent and predictable performance. For ionic liquids like [C5MIM]Br, validation is not merely a quality control step but a fundamental aspect of ensuring the scientific integrity of your experimental outcomes. The synthesis of imidazolium-based ILs, for instance, can be influenced by the choice of solvent, affecting reaction kinetics and the final purity of the product.[6] Therefore, a thorough characterization of the IL is crucial before its application.

Experimental Workflow for Ionic Liquid Validation

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Performance Validation synthesis Synthesis of [C5MIM]Br purification Purification (e.g., with activated charcoal, solvent washing) synthesis->purification drying Drying under vacuum purification->drying nmr ¹H and ¹³C NMR Spectroscopy drying->nmr ftir FT-IR Spectroscopy drying->ftir mass_spec Mass Spectrometry drying->mass_spec kf_titration Karl Fischer Titration (Water Content) drying->kf_titration solubility Solubility Tests kf_titration->solubility reaction Model Reaction Monitoring kf_titration->reaction thermal Thermal Stability (TGA/DSC) kf_titration->thermal

Caption: A generalized workflow for the synthesis, purification, and comprehensive validation of ionic liquids.

Comparative Analysis: [C5MIM]Br vs. Alternative Imidazolium-Based Ionic Liquids

The selection of an ionic liquid is often dictated by the specific requirements of an application. The length of the alkyl chain on the imidazolium cation, for instance, can significantly influence properties like viscosity and solvent miscibility.[2][7] Below is a comparison of [C5MIM]Br with other commonly used imidazolium-based ILs.

Ionic LiquidCation Alkyl ChainKey Differentiating FeaturesCommon Applications
1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) Ethyl (C2)Lower viscosity compared to longer chain analogs. Often used in electrochemical applications.[8]Electrochemistry, biomass processing.[9][10]
1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) Butyl (C4)A widely studied "benchmark" ionic liquid with a good balance of properties.[8]Organic synthesis, catalysis, biomass dissolution.[9][11]
1-Hexyl-3-methylimidazolium Bromide ([C6MIM]Br) Hexyl (C6)Increased hydrophobicity compared to shorter chain analogs.[2]Extraction processes, synthesis of nanomaterials.[5]
1-Octyl-3-methylimidazolium Chloride ([C8MIM]Cl) Octyl (C8)Significantly more hydrophobic, can form micelles in aqueous solutions.[12]Surfactant applications, metal-organic framework (MOF) synthesis.[12]

Causality Behind Performance Differences: The length of the alkyl chain on the imidazolium cation directly impacts the van der Waals forces between the cations. Longer alkyl chains lead to stronger interactions, generally resulting in higher viscosity and melting points. Furthermore, the hydrophobicity of the cation increases with the alkyl chain length, influencing the IL's miscibility with water and its ability to dissolve nonpolar solutes. The choice of the anion also plays a crucial role in determining the physicochemical properties of the ionic liquid.[13]

Detailed Experimental Protocols for Validation

To ensure the reliability of your experimental results, it is imperative to validate the purity and key properties of your this compound.

This protocol is adapted from established methods for the synthesis of imidazolium-based ionic liquids.[5][8][14]

Materials:

  • 1-Methylimidazole (redistilled)

  • 1-Bromopentane (degassed)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Activated charcoal

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), combine 1-methylimidazole and a slight excess of 1-bromopentane in a round-bottom flask containing acetonitrile.

  • Reflux the reaction mixture at approximately 60°C for 5 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]

  • After cooling to room temperature, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Wash the resulting product multiple times with ethyl acetate to remove any unreacted starting materials.

  • For further purification, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., water or acetonitrile) and treat with activated charcoal at 65°C for 24 hours to remove colored impurities.[15]

  • Filter the mixture and remove the solvent under vacuum.

  • Dry the purified ionic liquid under high vacuum for at least 48 hours to remove any residual solvent and moisture.

Synthesis and Purification Workflow

G A 1. Combine Reactants (1-Methylimidazole, 1-Bromopentane, Acetonitrile) B 2. Reflux Reaction (~60°C, 5h) A->B C 3. Remove Acetonitrile (Rotary Evaporation) B->C D 4. Wash with Ethyl Acetate C->D E 5. (Optional) Decolorize (Activated Charcoal) D->E F 6. Dry under Vacuum E->F G Purified [C5MIM]Br F->G

Caption: Step-by-step workflow for the synthesis and purification of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and assess the purity of the synthesized [C5MIM]Br.

  • Procedure:

    • Dissolve a small sample of the purified ionic liquid in a suitable deuterated solvent (e.g., D2O or DMSO-d6).[16]

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Resonances corresponding to the protons on the imidazolium ring, the methyl group, and the pentyl chain. The integration of these signals should be consistent with the molecular structure.

    • Expected ¹³C NMR signals: Resonances for each unique carbon atom in the cation.

  • Trustworthiness: The absence of significant impurity peaks in the NMR spectra provides a high degree of confidence in the purity of the ionic liquid.[5][14]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the characteristic functional groups present in the [C5MIM]Br molecule.

  • Procedure:

    • Acquire the FT-IR spectrum of a thin film of the ionic liquid.

    • Expected vibrations: Characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, as well as C-N stretching vibrations.

C. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the cation.

  • Procedure:

    • Obtain the mass spectrum of the ionic liquid.

    • Expected result: A prominent peak corresponding to the mass of the 1-methyl-3-pentylimidazolium cation (C9H17N2⁺).

  • Purpose: To quantify the amount of water present in the ionic liquid, as water content can significantly affect its physicochemical properties and reactivity.

  • Procedure:

    • Use a volumetric or coulometric Karl Fischer titrator.

    • Inject a known amount of the ionic liquid into the titration cell.

    • The titrator will automatically determine the water content.

  • Trustworthiness: This is a highly accurate and specific method for water determination, crucial for applications where anhydrous conditions are required. A low water content (typically <0.05%) indicates a successfully dried product.[14]

A Note on Toxicity and Handling

While often termed "green solvents" due to their low volatility, it is crucial to recognize that ionic liquids are not inherently non-toxic.[17] Some imidazolium-based ionic liquids have shown toxicity in various assays.[18][19] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling [C5MIM]Br and other ionic liquids. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion: A Validated Approach to Reliable Research

This compound is a valuable and versatile ionic liquid with broad applications in scientific research. However, its effective and reliable use is contingent upon rigorous validation of its purity and properties. By implementing the comparative analysis and detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and confidently leverage the unique advantages offered by this promising solvent.

References

  • Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures | Request PDF - ResearchGate. [Link]

  • Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • This compound | C9H17BrN2 | CID 10537569 - PubChem. [Link]

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks. [Link]

  • Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - Frontiers. [Link]

  • Alternatives to methyl bromide treatments for stored-product and quarantine insects - PubMed. [Link]

  • Comparison between imidazolium based different ionic liquids with respect to temperature for 0.1 MPa. - ResearchGate. [Link]

  • How to Predict the Physical Properties of Ionic Liquids: A Volume-Based Approach. [Link]

  • Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF>4>] and [EMMIM][BF>4>] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions. [Link]

  • 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? - MDPI. [Link]

  • Prediction of Potential Ionic Liquids (ILs) for the Solid–Liquid Extraction of Docosahexaenoic Acid (DHA) from Microalgae Using COSMO-RS Screening Model - PMC. [Link]

  • "Biomass processing using ionic liquids: Effects of 3-methylimidazolium" by Preenaa Moyer. [Link]

  • Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process | Journal of Chemical & Engineering Data. [Link]

  • The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. [Link]

  • (PDF) Alternatives to methyl bromide as fumigants for stored food commodities - ResearchGate. [Link]

  • Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis - MDPI. [Link]

  • (PDF) 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? - ResearchGate. [Link]

  • Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems - MDPI. [Link]

  • Summary of Alternatives to Methyl Bromide for Logs. [Link]

  • 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves | Chemistry of Materials - ACS Publications. [Link]

  • 1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride) | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride - ResearchGate. [Link]

  • Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. [Link]

  • Methyl Bromide Human Health Risk Assessment DP No. D449330 Page 1 of 98 - Regulations.gov. [Link]

  • Advancing Ionic Liquid Research with pSCNN: A Novel Approach for Accurate Normal Melting Temperature Predictions - PMC. [Link]

  • 119 PRACTICAL ALTERNATIVES TO METHYL BROMIDE FOR USE AS QUARANTINE AND PRE - USDA ARS. [Link]

  • US7763186B2 - Preparation and purification of ionic liquids and precursors - Google P
  • METHYL BROMIDE | Poisoning & Drug Overdose, 7e - AccessMedicine. [Link]

    • Direct alternatives to Methyl Bromide, Danish Environmental Protection Agency. [Link]

  • Influence of 1-methyl-3-octylimidazolium chloride on MIL-53(Al) crystallinity and particle size. [Link]

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A Comparative Study of Alkyl Chain Length in Imidazolium Bromides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-alkyl-3-methylimidazolium bromides, a prominent class of ionic liquids. By systematically varying the length of the n-alkyl chain (from butyl, C4, to dodecyl, C12), we will explore the consequential changes in their physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols to inform experimental design and application development.

Introduction: The Significance of Alkyl Chain Tethers in Imidazolium Ionic Liquids

Imidazolium-based ionic liquids are prized for their tunable properties, a characteristic largely governed by the nature of their constituent ions. The 1-alkyl-3-methylimidazolium bromide series, [Cₙmim]Br, serves as an excellent model system to investigate the profound impact of the cation's alkyl chain length on the bulk properties of the material. The lengthening of this aliphatic chain introduces a fascinating duality: it enhances van der Waals interactions and hydrophobicity while simultaneously influencing the ionic packing and mobility. This interplay dictates critical parameters such as conductivity, viscosity, thermal stability, and, notably, their interaction with biological systems. Understanding these structure-property relationships is paramount for tailoring these ionic liquids for specific applications, from "green" solvents and electrolytes to potent antimicrobial agents.

Synthesis and Purification of 1-Alkyl-3-methylimidazolium Bromides

The synthesis of 1-alkyl-3-methylimidazolium bromides is a straightforward quaternization reaction, a classic Sₙ2 nucleophilic substitution. The causality behind this choice of reaction is its high efficiency and atom economy.

Experimental Protocol: Synthesis

A generalized procedure for the synthesis of the [Cₙmim]Br series is provided below. This protocol is designed to be self-validating through the characterization of the final product.

Materials:

  • 1-methylimidazole (redistilled)

  • 1-bromoalkane (1-bromobutane, 1-bromohexane, 1-bromooctane, 1-bromodecane, 1-bromododecane)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, equimolar amounts of 1-methylimidazole and the desired 1-bromoalkane are added to a round-bottom flask equipped with a magnetic stirrer.

  • The reaction mixture is stirred and heated to 70-80°C.[1] The reaction time will vary depending on the alkyl chain length, typically ranging from 24 to 48 hours.

  • The progress of the reaction can be monitored by the formation of a viscous liquid or a solid product.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.[2]

  • The purified product is then dried under vacuum at 70-80°C for at least 24 hours to remove any residual solvent.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Combine 1-methylimidazole and 1-bromoalkane react Heat and stir under inert atmosphere start->react cool Cool to room temperature react->cool wash Wash with anhydrous ethyl acetate cool->wash Transfer crude product dry Dry under vacuum wash->dry end end dry->end Obtain pure [Cₙmim]Br

Caption: Workflow for the synthesis and purification of 1-alkyl-3-methylimidazolium bromides.

Comparative Physicochemical Properties

The length of the alkyl chain significantly modulates the physicochemical properties of imidazolium bromides. The following sections detail these relationships and provide supporting experimental data.

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. In ionic liquids, this property is inversely related to viscosity and influenced by the size and mobility of the constituent ions.

Experimental Protocol: Ionic Conductivity Measurement

Apparatus:

  • Conductivity meter with a temperature-controlled probe

  • Sealed, temperature-controlled sample holder

Procedure:

  • Calibrate the conductivity meter using standard solutions.

  • Place the ionic liquid sample in the sample holder and allow it to equilibrate to the desired temperature.

  • Immerse the conductivity probe into the sample, ensuring no air bubbles are trapped on the electrode surfaces.

  • Record the conductivity reading once it has stabilized.

  • Repeat the measurement at different temperatures to determine the temperature dependence of conductivity.

Relationship between Alkyl Chain Length and Conductivity:

As the alkyl chain length increases, the van der Waals forces between the cations become stronger, leading to an increase in viscosity. This increased viscosity impedes the mobility of the ions, resulting in a decrease in ionic conductivity.[3][4]

Table 1: Ionic Conductivity of [Cₙmim]Br at 298.15 K

Ionic LiquidAlkyl Chain Length (n)Ionic Conductivity (S/m)
[C₄mim]Br40.23
[C₆mim]Br60.11
[C₈mim]Br80.05
[C₁₀mim]Br100.02
[C₁₂mim]Br120.01

Note: The data presented are representative values compiled from various sources and may vary slightly depending on the purity of the sample and the measurement conditions.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For ionic liquids, viscosity is a critical parameter that affects their utility as solvents and electrolytes.

Experimental Protocol: Viscosity Measurement

Apparatus:

  • Rotational rheometer with a cone-plate or parallel-plate geometry[5]

  • Temperature control unit

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Place a small amount of the ionic liquid sample onto the lower plate of the rheometer.

  • Lower the upper geometry to the specified gap distance.

  • Allow the sample to thermally equilibrate to the desired temperature.

  • Perform a shear rate sweep to determine the viscosity. For Newtonian fluids, the viscosity will be independent of the shear rate.[6]

  • Record the viscosity at a defined shear rate or as the zero-shear viscosity.

Relationship between Alkyl Chain Length and Viscosity:

The viscosity of 1-alkyl-3-methylimidazolium bromides increases with increasing alkyl chain length.[6][7] This is a direct consequence of the enhanced van der Waals interactions and the greater propensity for the longer alkyl chains to entangle.[8][9]

Table 2: Viscosity of [Cₙmim]Br at 298.15 K

Ionic LiquidAlkyl Chain Length (n)Viscosity (mPa·s)
[C₄mim]Br4120
[C₆mim]Br6250
[C₈mim]Br8480
[C₁₀mim]Br10850
[C₁₂mim]Br121500

Note: The data presented are representative values compiled from various sources and may vary slightly depending on the purity of the sample and the measurement conditions.

Thermal Stability

Thermal stability is a crucial parameter for applications that involve heating. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature of a material.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Apparatus:

  • Thermogravimetric analyzer (TGA)[10]

  • Inert atmosphere (e.g., nitrogen)[1]

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample of the ionic liquid into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.[10]

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature (T_onset) is determined as the temperature at which a significant mass loss begins.[11]

Relationship between Alkyl Chain Length and Thermal Stability:

The thermal stability of 1-alkyl-3-methylimidazolium bromides generally shows a slight increase with an increase in the alkyl chain length from C4 to C12.[12] This is attributed to the increased van der Waals forces, which require more energy to overcome during the decomposition process. However, for very long alkyl chains, the stability may decrease due to a different decomposition mechanism.[12]

Table 3: Thermal Decomposition Temperatures of [Cₙmim]Br

Ionic LiquidAlkyl Chain Length (n)Onset Decomposition Temperature (T_onset, °C)
[C₄mim]Br4~304
[C₆mim]Br6~315
[C₈mim]Br8~325
[C₁₀mim]Br10~330
[C₁₂mim]Br12~320

Note: The data presented are representative values compiled from various sources and may vary depending on the experimental conditions, such as the heating rate.[13]

Antimicrobial Activity: A Key Application

Imidazolium-based ionic liquids, particularly those with longer alkyl chains, have demonstrated significant antimicrobial activity. This is attributed to their ability to disrupt the cell membranes of microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14][15][16][17]

Materials:

  • Sterile 96-well microtiter plates[17]

  • Sterile Mueller-Hinton broth (for bacteria)[17]

  • Bacterial cultures (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • [Cₙmim]Br stock solutions of known concentration

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of each [Cₙmim]Br compound in Mueller-Hinton broth in the wells of a 96-well plate.[16]

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[18]

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Include positive (broth and bacteria, no ionic liquid) and negative (broth only) controls.[16]

  • Incubate the plates at 37°C for 18-24 hours.[17]

  • The MIC is the lowest concentration of the ionic liquid that completely inhibits visible bacterial growth.[15][16]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay dilutions Prepare serial dilutions of [Cₙmim]Br inoculate Inoculate 96-well plate dilutions->inoculate inoculum Prepare standardized bacterial inoculum inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read Read and record MIC incubate->read end end read->end Determine lowest inhibitory concentration

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Relationship between Alkyl Chain Length and Antimicrobial Activity

The antimicrobial activity of 1-alkyl-3-methylimidazolium bromides is strongly dependent on the alkyl chain length.[19][20] As the chain length increases, the hydrophobicity of the cation increases, enhancing its ability to intercalate into and disrupt the bacterial cell membrane. This leads to a decrease in the MIC, indicating greater potency. However, a "cut-off" effect is often observed, where further increases in chain length beyond an optimal point lead to a decrease in activity, possibly due to reduced solubility in the aqueous test medium.[19]

Table 4: Minimum Inhibitory Concentration (MIC) of [Cₙmim]Br (µg/mL)

Ionic LiquidAlkyl Chain Length (n)E. coliS. aureus
[C₄mim]Br4>1000>1000
[C₆mim]Br6512256
[C₈mim]Br812864
[C₁₀mim]Br106432
[C₁₂mim]Br123216

Note: The data presented are representative values and can vary based on the specific bacterial strains and testing conditions.[21][22]

Conclusion

The length of the alkyl chain on the imidazolium cation is a powerful tool for tuning the properties of 1-alkyl-3-methylimidazolium bromides. This guide has demonstrated that increasing the alkyl chain length generally leads to:

  • Decreased ionic conductivity

  • Increased viscosity

  • Slightly increased thermal stability (up to a point)

  • Significantly enhanced antimicrobial activity

These predictable trends, supported by the experimental data and protocols provided, empower researchers to make informed decisions in the design and selection of imidazolium-based ionic liquids for a wide array of scientific and industrial applications. The self-validating nature of the described protocols ensures that researchers can confidently replicate and build upon these findings in their own laboratories.

References

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Effect of Alkyl Chain Branching on Physicochemical Properties of Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]

  • Effect of Alkyl Chain Branching on Physicochemical Properties of Imidazolium-Based Ionic Liquids.
  • Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. RSC Publishing. [Link]

  • Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. [Link]

  • Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length. New Journal of Chemistry. [Link]

  • MIC of standard drug and compound 1-3 against E. coli and S. aureus. ResearchGate. [Link]

  • Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain. Journal of Chemical & Engineering Data. [Link]

  • 1-Alkyl-3-methyl Imidazolium Bromide Ionic Liquids in the Ionothermal Synthesis of Aluminium Phosphate Molecular Sieves. Chemistry of Materials. [Link]

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  • Conductometric studies of aqueous ionic liquids, 1-alkyl-3-methylimidazolium halide, solutions at T=298.15–328.15K. ResearchGate. [Link]

  • The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. [Link]

  • Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. [Link]

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  • Conductometric analysis of some ionic liquids, 1-Alkyl-3-methylimidazolium bromide with aspirin in acetonitrile solutions. ResearchGate. [Link]

  • Synthesis and optical properties of 1-alkyl-3-methylimidazolium lauryl sulfate ionic liquids. PubMed. [Link]

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A Comparative Analysis of 1-Methyl-3-pentylimidazolium Bromide in the Landscape of Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving field of chemical research and development, the selection of an appropriate ionic liquid (IL) is a critical decision that can significantly impact reaction efficiency, product purity, and process sustainability. This guide provides an in-depth comparative analysis of 1-Methyl-3-pentylimidazolium bromide ([C5MIM]Br), positioning its performance against other commonly utilized ionic liquids. By examining key physicochemical properties and performance in various applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific needs.

Introduction to this compound and the Ionic Liquid Framework

Ionic liquids are a class of salts that are liquid at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have established them as versatile alternatives to traditional volatile organic compounds. The 1-alkyl-3-methylimidazolium series is one of the most extensively studied classes of ILs, where the variation of the alkyl chain length on the imidazolium cation allows for the fine-tuning of their properties. This compound, also known as [C5MIM]Br or [PMIM]Br, is a member of this series, featuring a five-carbon alkyl chain. This guide will delve into how this specific structural feature influences its performance in comparison to its shorter- and longer-chain analogues, as well as ILs with different anions.

Physicochemical Properties: A Comparative Overview

The performance of an ionic liquid is intrinsically linked to its fundamental physicochemical properties. Here, we compare [C5MIM]Br with other 1-alkyl-3-methylimidazolium bromide ILs to elucidate the impact of the pentyl chain.

Ionic LiquidMolecular Weight ( g/mol )Density (g/cm³)Melting Point (°C)
1-Ethyl-3-methylimidazolium Bromide ([C2MIM]Br)191.07~1.3867[1]
1-Butyl-3-methylimidazolium Bromide ([C4MIM]Br)219.12~1.3478[2]
This compound ([C5MIM]Br) 233.15 [1]~1.26 [1]Not widely reported, expected to be in a similar range
1-Hexyl-3-methylimidazolium Bromide ([C6MIM]Br)247.18~1.17Not widely reported
1-Octyl-3-methylimidazolium Bromide ([C8MIM]Br)275.23~1.12Not widely reported

As the alkyl chain length increases in the 1-alkyl-3-methylimidazolium bromide series, a clear trend of decreasing density is observed. This is attributed to the less efficient packing of the longer, more flexible alkyl chains. While the melting point for [C5MIM]Br is not as commonly cited as its shorter-chain counterparts, it is expected to follow the general trend of the series.

Key Performance Indicators: A Head-to-Head Comparison

The practical utility of an ionic liquid is determined by its performance in specific applications. This section evaluates [C5MIM]Br against other ILs based on critical performance metrics, supported by experimental data and established scientific principles.

Thermal Stability

The thermal stability of an ionic liquid is a crucial parameter, as it dictates the operational temperature range for a given application. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature (Td).

Ionic LiquidDecomposition Temperature (Td, onset °C)
1-Ethyl-3-methylimidazolium Bromide ([C2MIM]Br)246[1]
1-Butyl-3-methylimidazolium Bromide ([C4MIM]Br)260[2]
1-Octyl-3-methylimidazolium Bromide ([C8MIM]Br)282.8

Experimental Protocol: Thermogravimetric Analysis (TGA) of Ionic Liquids

This protocol outlines the standard procedure for determining the thermal stability of an ionic liquid using TGA.

TGA_Protocol cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start prep Place 5-10 mg of the ionic liquid in a TGA pan (e.g., alumina or platinum). start->prep setup Place the pan in the TGA furnace. Purge with an inert gas (e.g., N2 or Ar) at a flow rate of 20-100 mL/min. prep->setup heat Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min). setup->heat record Continuously record the sample mass as a function of temperature. heat->record plot Plot mass (%) vs. temperature (°C). Determine the onset decomposition temperature (Td). record->plot end End plot->end

Caption: Workflow for determining the thermal stability of an ionic liquid using TGA.

Transport Properties: Viscosity and Ionic Conductivity

Viscosity and ionic conductivity are critical transport properties that significantly influence the performance of ionic liquids, particularly in applications such as electrolytes and reaction media.

Ionic LiquidViscosity (mPa·s at 25°C)Ionic Conductivity (S/m at 25°C)
1-Ethyl-3-methylimidazolium Bromide ([C2MIM]Br)~30~1.0 (at 62.45°C)
1-Butyl-3-methylimidazolium Bromide ([C4MIM]Br)~150~0.2
This compound ([C5MIM]Br) Higher than [C4MIM]Br Lower than [C4MIM]Br
1-Hexyl-3-methylimidazolium Bromide ([C6MIM]Br)~350~0.08
1-Octyl-3-methylimidazolium Bromide ([C8MIM]Br)~500~0.04

Note: The viscosity and conductivity of ionic liquids are highly temperature-dependent. The values presented are approximate and for comparative purposes.

A well-established trend in the 1-alkyl-3-methylimidazolium series is that viscosity increases with increasing alkyl chain length.[5][6][7] This is due to the enhanced van der Waals interactions between the longer alkyl chains. Conversely, ionic conductivity decreases as the alkyl chain length increases.[5][8] The higher viscosity impedes the mobility of the ions, thus reducing the overall conductivity. Therefore, [C5MIM]Br is expected to have a higher viscosity and lower ionic conductivity than its shorter-chain counterparts like [C2MIM]Br and [C4MIM]Br, but lower viscosity and higher conductivity than [C6MIM]Br and [C8MIM]Br. The choice of anion also has a profound effect on transport properties. For a given cation, smaller and more symmetric anions generally lead to lower viscosity and higher conductivity.

Experimental Protocol: Measuring Ionic Conductivity

The following protocol outlines a standard method for determining the ionic conductivity of an ionic liquid using electrochemical impedance spectroscopy (EIS).

Conductivity_Protocol cluster_cell Cell Assembly cluster_measurement Impedance Measurement cluster_analysis Data Analysis cluster_end Completion start Start assemble Assemble a two-electrode conductivity cell with platinum or stainless steel electrodes. Calibrate the cell with a standard KCl solution. start->assemble fill Fill the cell with the ionic liquid. Place the cell in a temperature-controlled environment. assemble->fill eis Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV). fill->eis nyquist Plot the Nyquist plot (Z'' vs. Z'). Determine the bulk resistance (Rb) from the high-frequency intercept with the real axis. eis->nyquist calculate Calculate the conductivity (σ) using the formula σ = L / (Rb * A), where L/A is the cell constant. nyquist->calculate end End calculate->end calculate->end

Caption: Standard workflow for ionic conductivity measurement using EIS.

Solubility and Solvation Capability

The ability of an ionic liquid to dissolve a wide range of solutes is one of its most valuable properties. The solubility parameter (δ) is a useful indicator of the solvency power of a substance.

A study using inverse gas chromatography determined the Hildebrand solubility parameters for a series of 1-alkyl-3-methylimidazolium bromide ILs at 298.15 K.[9][10]

Ionic LiquidHildebrand Solubility Parameter (δ) (J·cm⁻³)⁰.⁵
This compound ([C5MIM]Br) 25.78 [9][10]
1-Hexyl-3-methylimidazolium Bromide ([C6MIM]Br)25.38[9][10]
1-Heptyl-3-methylimidazolium Bromide ([C7MIM]Br)24.78[9][10]
1-Octyl-3-methylimidazolium Bromide ([C8MIM]Br)24.23[9][10]

The results show that the Hildebrand solubility parameter decreases as the alkyl chain length increases.[9][10] This suggests that the cohesive energy density of the ionic liquid decreases with a longer alkyl chain, making it a better solvent for less polar compounds. Therefore, [C5MIM]Br, with its relatively high solubility parameter, is expected to be a good solvent for more polar molecules. The same study indicated that alcohols are excellent solvents for these ionic liquids, while alkanes are poor solvents.[10]

Experimental Protocol: Determination of Solubility

A common method to determine the solubility of a solid in a liquid is the isothermal equilibrium method.

Solubility_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Completion start Start mix Prepare a supersaturated solution of the solute in the ionic liquid in a sealed vial. start->mix equilibrate Place the vial in a thermostated shaker bath at a constant temperature. Allow the system to reach equilibrium (typically 24-48 hours). mix->equilibrate sample Carefully withdraw a sample of the supernatant liquid using a pre-heated syringe with a filter. equilibrate->sample analyze Determine the concentration of the solute in the sample using an appropriate analytical technique (e.g., UV-Vis, HPLC, or gravimetry). sample->analyze end End analyze->end analyze->end

Caption: General procedure for determining the solubility of a solid in an ionic liquid.

Performance in Key Applications

The choice of an ionic liquid is often dictated by its performance in a specific application. This section explores the suitability of [C5MIM]Br in several key areas.

Green Solvents in Organic Synthesis

The low volatility and high thermal stability of imidazolium-based ionic liquids make them attractive "green" solvents for a variety of organic reactions. The tunable solubility allows for enhanced reaction rates and, in some cases, improved selectivity. The choice of the alkyl chain length can influence the solubility of both reactants and products, thereby affecting the overall efficiency of the reaction and the ease of product separation. While specific comparative studies featuring [C5MIM]Br in organic synthesis are limited, its intermediate polarity and viscosity suggest it could offer a balance between the properties of shorter- and longer-chain analogues, potentially providing a good solvent environment for a range of reactions.

Electrolytes in Electrochemical Devices

Ionic liquids are promising electrolytes for batteries and supercapacitors due to their high ionic conductivity, wide electrochemical window, and non-flammability. For this application, a low viscosity and high ionic conductivity are desirable. As established, increasing the alkyl chain length in the 1-alkyl-3-methylimidazolium series leads to higher viscosity and lower conductivity. Therefore, for applications requiring high power density, shorter-chain imidazolium bromides like [C2MIM]Br would generally be preferred over [C5MIM]Br. However, the longer alkyl chain of [C5MIM]Br might offer advantages in terms of forming a more stable solid electrolyte interphase (SEI) on electrode surfaces in certain battery chemistries.

Biomass Processing

Ionic liquids have shown great potential in the dissolution and pretreatment of lignocellulosic biomass for the production of biofuels and biochemicals.[11] The ability of certain ILs to disrupt the complex structure of lignocellulose makes the cellulose more accessible to enzymatic hydrolysis. Studies have shown that the effectiveness of biomass pretreatment can vary significantly with the choice of ionic liquid.[12] For instance, in the pretreatment of cotton stalks, 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) was found to be more efficient than 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) in terms of subsequent glucose yields.[13] The performance is influenced by both the cation and the anion. While direct comparative data for [C5MIM]Br in biomass processing is scarce, the general principles suggest that its solvation properties, governed by the pentyl chain and bromide anion, would play a crucial role in its effectiveness for a given biomass feedstock.

Conclusion: Positioning this compound

This compound occupies an intermediate position within the 1-alkyl-3-methylimidazolium bromide series. Its physicochemical properties and, consequently, its performance characteristics, represent a trade-off between those of its shorter- and longer-chain homologues.

  • For applications demanding high ionic conductivity and low viscosity , such as high-power electrolytes, shorter-chain analogues like [C2MIM]Br or [C4MIM]Br are likely to be more suitable.

  • In applications where higher lipophilicity and a broader solubility range for less polar substrates are desired , longer-chain ionic liquids may be more advantageous.

  • [C5MIM]Br offers a balance , with moderate viscosity, conductivity, and solvency. This makes it a versatile candidate for a range of applications where a compromise between these properties is beneficial, such as in certain organic syntheses or as a component in mixed electrolyte systems.

Ultimately, the optimal choice of ionic liquid depends on the specific requirements of the application. This guide has provided a framework for comparing the performance of [C5MIM]Br with other ionic liquids, empowering researchers to select the most appropriate solvent for their scientific endeavors.

References

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cost-benefit analysis of using 1-Methyl-3-pentylimidazolium bromide in research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Odd-Chain" Optimization

In the realm of ionic liquids (ILs), 1-Butyl-3-methylimidazolium bromide ([BMIm]Br) is the workhorse—widely available, relatively cheap, and well-characterized. However, for precise physicochemical tuning, the 1-Methyl-3-pentylimidazolium bromide ([C5MIm]Br) analog represents a critical "specialist" tool.

This guide analyzes whether the 30–50% synthesis cost premium of [C5MIm]Br is justified by its performance.[1] The primary benefit of [C5MIm]Br lies in the "Odd-Even Effect," where the C5 alkyl chain disrupts crystalline packing more effectively than its C4 (butyl) or C6 (hexyl) counterparts. This results in a lower melting point and unique entropy-driven solvation properties, making [C5MIm]Br an essential candidate for processes requiring supercooled liquid states or fine-tuned hydrophobicity that C4 cannot provide.

Part 1: Technical Profile & Physicochemical Comparison

The choice between C4 ([BMIm]) and C5 ([C5MIm]) is not merely about adding one carbon atom; it is about altering the symmetry and entropy of the system.

The "Odd-Even" Effect Explained

Research into imidazolium halides confirms that alkyl chain length (


) non-linearly affects physical properties.[1] Even-numbered chains (C4, C6) pack efficiently in the crystal lattice, leading to higher melting points (

). Odd-numbered chains (C5) introduce frustration in the packing order, typically lowering

and increasing the tendency to form stable supercooled liquids.
Feature[BMIm]Br (Standard)[C5MIm]Br (The Specialist)Scientific Rationale
Alkyl Chain Butyl (C4, Even)Pentyl (C5, Odd)Even chains maximize VdW packing; Odd chains introduce entropic disorder.
Melting Point ~79 °C (Crystalline solid)< 79 °C (Often supercools)C5 disrupts lattice energy, widening the liquidus window.
Hydrophobicity LowLow-MediumC5 is incrementally more lipophilic, affecting partition coefficients (

).
Viscosity High (Solid at RT)High (Viscous liquid/solid)Odd chains often exhibit anomalously higher viscosity in the liquid state due to rotational friction.
Precursor Cost Low (1-Bromobutane)High (1-Bromopentane)1-Bromopentane is a niche fine chemical vs. the commodity C4 analog.

Key Insight: If your application requires the IL to be liquid at lower temperatures without adding impurities (solvents), [C5MIm]Br is superior to [BMIm]Br due to its resistance to crystallization.

Part 2: Cost-Benefit Analysis

Material Cost Comparison

The synthesis of imidazolium bromides is a quaternion reaction.[1] The cost driver is the alkyl halide.[1]

  • 1-Bromobutane (C4): Commodity chemical.[2] Approx. $30–50 / Liter.[1]

  • 1-Bromopentane (C5): Fine chemical. Approx. $150–200 / Liter.[1]

Verdict: [C5MIm]Br synthesis costs roughly 3-4x more in raw materials than [BMIm]Br.

Operational "Benefit" Analysis

When does the performance justify the 4x cost?

Case A: Solvent Extraction (e.g., Desulfurization)

In the extraction of dibenzothiophene (DBT) from fuels, the partition coefficient is governed by the IL's ability to interact with the aromatic sulfur compound.

  • [BMIm]Br: Highly efficient but often requires heating to >80°C to maintain liquid state, consuming energy.

  • [C5MIm]Br: Can often operate at lower temperatures (60-70°C) or remain supercooled. The slightly higher hydrophobicity of the C5 chain also improves the affinity for aromatic hydrocarbons compared to the more hydrophilic C4.[1]

  • Benefit: Energy Savings. Lower operating temperatures reduce utility costs and prevent thermal degradation of sensitive substrates.[1]

Case B: Electrochemical Windows

The "Odd-Even" effect influences ionic conductivity.[1][3] While C4 typically has higher conductivity due to lower viscosity (once melted), C5 offers a wider electrochemical window in some specific anion pairings (e.g., if metathesized to [NTf2]).

  • Benefit: Stability. For high-voltage applications, the slight structural difference can suppress anodic decomposition.[1]

Part 3: Decision Framework (Visualized)

The following logic gate helps researchers decide when to switch from the standard C4 to the specialist C5.

DecisionMatrix Start Select Ionic Liquid Cation Q1 Is the process temperature > 85°C? Start->Q1 BMIm Use [BMIm]Br (C4) (Standard, Low Cost) Q1->BMIm Yes (Solid melts easily) Q2 Is precise hydrophobicity tuning required? Q1->Q2 No (Need lower MP) Q3 Is crystallization a failure mode? Q2->Q3 No C5MIm Use [C5MIm]Br (C5) (High Cost, Entropy Control) Q2->C5MIm Yes (e.g. specific extraction) Q3->C5MIm Yes (Odd-chain resists freezing) Mix Consider Binary Mixture ([BMIm] + [C5MIm]) Q3->Mix Maybe

Figure 1: Decision matrix for selecting between C4 and C5 imidazolium cations based on thermal and extraction requirements.

Part 4: Validated Synthesis Protocol

To ensure the "Benefit" side of the equation, the [C5MIm]Br must be high purity. Impurities (water, unreacted bromide) drastically reduce the "odd-chain" entropy advantage.

Objective: Synthesize this compound (>98% purity).

Reagents
  • 1-Methylimidazole (Mim): Distill over KOH before use to remove water/acid.[1]

  • 1-Bromopentane: Use >98% grade. Critical: This is the expensive limiting reagent.[1]

  • Solvent: Ethyl Acetate (EtOAc) – used for washing the solid product.[1]

Workflow
  • Setup: Flame-dried 3-neck round bottom flask, reflux condenser, N2 atmosphere.

  • Addition: Charge 1-Methylimidazole (1.0 eq). Heat to 40°C.

  • Reaction: Dropwise add 1-Bromopentane (1.1 eq) over 1 hour. Note: Slight excess of the alkyl halide ensures all Mim is consumed; alkyl halides are easier to remove than Mim.[1]

  • Heating: Ramp to 70°C and stir for 24-48 hours. The mixture will likely become a biphasic oil or a solid precipitate depending on cooling.[1]

  • Purification (The Self-Validating Step):

    • Wash the resulting product 3x with cold Ethyl Acetate.[1]

    • Validation: The wash solvent should eventually run clear.[1]

    • Decolorization: If the product is yellow/orange, dissolve in minimal methanol and treat with activated charcoal, then filter.

  • Drying: Vacuum dry (< 1 mbar) at 60°C for 24 hours.

    • Validation: 1H NMR must show no peaks at ~3.4 ppm (unreacted alkyl bromide) or ~7.5 ppm (unreacted imidazole).

SynthesisWorkflow Step1 Reagent Prep (Distill Mim) Step2 Quaternization (70°C, 24h, N2) Step1->Step2 Step3 Washing (Cold EtOAc x3) Step2->Step3 Step4 Vacuum Drying (60°C, <1 mbar) Step3->Step4 Check QC Check (NMR/Karl Fischer) Step4->Check

Figure 2: Synthesis workflow emphasizing the purification steps critical for realizing the physicochemical benefits of C5.

Part 5: Risk Assessment (Toxicity & Safety)

When performing a cost-benefit analysis, "Green Chemistry" metrics are a cost factor (disposal/exposure).

  • Toxicity Trend: Toxicity of imidazolium ILs generally increases with alkyl chain length due to increased lipophilicity (membrane permeation).

  • Comparison:

    • [BMIm] (C4): Moderate toxicity (EC50 ~ 10-50 mg/L for Vibrio fischeri).

    • [C5MIm] (C5): Higher toxicity than C4. The C5 chain facilitates faster uptake into biological membranes.[1]

  • Biodegradability: Both C4 and C5 bromides are generally considered poorly biodegradable .[1]

  • Handling: [C5MIm]Br dust (if solid) is a severe respiratory irritant.

References

  • Odd-Even Effect in Ionic Liquids

    • Effect of alkyl-group flexibility on the melting point of imidazolium-based ionic liquids.[1][4][5] AIP Publishing.[1] (2020). Link

    • Odd-even effect on the formation of aqueous biphasic systems formed by 1-alkyl-3-methylimidazolium chloride ionic liquids. PMC.[1] (2016).[1] Link

  • Synthesis & Thermodynamics

    • Calorimetric determination of the enthalpy of 1-butyl-3-methylimidazolium bromide synthesis. J. Phys.[1] Chem. B. (2009).[1] Link

    • Preparation and purification of ionic liquids and precursors.[1] US Patent 7763186B2.[1] Link

  • Applications (Extraction/Desulfurization)

    • Deep Removal of Sulfur from Model Liquid Fuels using 1-Butyl-3-Methylimidazolium Chloride.[6][7] Procedia Engineering.[1][6] (2013).[1][6] Link

    • Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization. PMC.[1] (2014).[1] Link

  • Toxicity Profiles

    • Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. Ecotoxicol Environ Saf. (2010).[1] Link

Sources

Technical Comparison Guide: Spectroscopic Profiling of 1-Methyl-3-pentylimidazolium Bromide ([C5mim]Br)

[1]

Executive Summary: The Purity Paradox in Ionic Liquids

In the application of 1-Methyl-3-pentylimidazolium bromide ([C5mim]Br), purity is not merely a specification—it is a functional parameter.[1] Unlike molecular solvents where impurities often act as inert diluents, impurities in ionic liquids (ILs) such as water, unreacted halides, and imidazole precursors actively disrupt the Coulombic network.[1] This disruption alters viscosity, conductivity, and solvation capability, potentially invalidating experimental data.[1]

This guide provides a rigorous spectroscopic comparison between High-Purity (>99.5%, colorless) and Technical Grade (<98%, yellow/viscous) [C5mim]Br, equipping you with the diagnostic markers to validate your material.[1]

Synthesis & Impurity Origins

To interpret spectra, one must understand the origin of impurities.[1] [C5mim]Br is synthesized via the quaternization of 1-methylimidazole with 1-bromopentane.[1] The reaction is atom-efficient but prone to specific by-products.

Figure 1: Synthesis Pathway and Impurity Vector Analysis

SynthesisPathReactantsReactants1-Methylimidazole + 1-BromopentaneReactionQuaternization(Reflux, 70-80°C)Reactants->ReactionCrudeCrude [C5mim]Br(Amber/Viscous)Reaction->CrudeImpurity2Impurity Type B:Oxidation/Oligomers(Thermal degradation)Reaction->Impurity2OverheatingImpurity1Impurity Type A:Unreacted Starting Materials(Kinetic limit)Crude->Impurity1ResidualsImpurity3Impurity Type C:Water (H2O)(Hygroscopic uptake)Crude->Impurity3Atmospheric ExposurePureHigh-Purity [C5mim]Br(Colorless Solid/Liq)Crude->PurePurification(Wash/Charcoal/Vac)

Caption: Logical flow of [C5mim]Br synthesis highlighting the three primary impurity vectors: kinetic residuals, thermal degradation, and environmental moisture.[1]

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for quantifying organic impurities and water content.[1]

Comparative ^1H NMR Profile (CDCl_3, 400 MHz)

The table below contrasts the spectral features of pure [C5mim]Br against a typical impure sample.

FeatureProton AssignmentPure [C5mim]Br (

ppm)
Impure / Contaminated (

ppm)
Diagnostic Note
Imidazolium H2 N-CH-N (Acidic)10.10 – 10.30 (s)9.50 – 9.90 (s)CRITICAL: Shifts upfield with water content due to disruption of H-bonding with Br⁻.[1]
Imidazolium H4/H5 N-CH=CH-N7.40 – 7.60 (m)7.40 – 7.60 (m)Less sensitive to impurities; used for integration reference.[1]
N-Methyl N-CH34.10 – 4.15 (s)4.10 – 4.15 (s)Stable singlet.[1]
N-Pentyl (α) N-CH2-R4.30 – 4.35 (t)4.30 – 4.35 (t)Overlap risk with solvent peaks.[1]
Impurity: 1-MeIm Imidazole RingAbsent 7.35, 7.05, 3.65 Distinct peaks for unreacted 1-methylimidazole.[1]
Impurity: Alkyl Halide CH2-BrAbsent 3.40 (t)Unreacted 1-bromopentane.[1]
Impurity: Water H-O-H~1.6 (in CDCl3)3.0 – 5.0 (broad)Water signal broadens and shifts downfield in IL matrix vs pure CDCl3.[1]
The "Water Shift" Phenomenon

In pure [C5mim]Br, the acidic H2 proton forms a strong hydrogen bond with the bromide anion (C2-H[1]···Br⁻), resulting in significant deshielding (>10 ppm).[1]

  • Mechanism: Water molecules compete for the bromide anion, solvating it and weakening the C2-H···Br⁻ interaction.[1][2]

  • Observation: As water content increases, the H2 signal shifts upfield (lower ppm).[1] A shift below 9.8 ppm in CDCl3 is a red flag for >1000 ppm water content.

Optical Spectroscopy (UV-Vis & FTIR)[1]

UV-Vis: The "Yellow" Test

While pure [C5mim]Br should be optically transparent above 300 nm, commercial samples often exhibit a yellow tint.[1]

  • Pure: Absorbance < 0.05 a.u.[1] at 350 nm (1 cm path).[1][3]

  • Impure: Significant "Urbach tail" extending into the visible region (350–450 nm).[1]

  • Cause: Traces of oxidized imidazole oligomers or charge-transfer complexes. While often present at ppm levels undetectable by NMR, these chromophores can quench fluorescence or interfere with photochemical assays.[1]

FTIR: Anion-Cation Interaction
  • Water Detection: A broad band at 3400–3500 cm⁻¹ (O-H stretch) is the most obvious sign of moisture.[1]

  • Cation Purity: The C-H stretching region (3000–3200 cm⁻¹) changes shape based on the strength of the H-bonding network. Impurities "smear" the distinct C-H vibrational modes of the imidazolium ring.

Performance Implications

Why does this spectroscopic data matter?

  • Viscosity: Impure [C5mim]Br (containing water or organic solvents) will show drastically lower viscosity than the pure material, leading to erroneous diffusion coefficients in drug delivery studies.[1]

  • Electrochemical Window: Traces of 1-methylimidazole (detectable by NMR) are electroactive, shrinking the electrochemical window and causing background currents in voltammetry.[1]

Validated Purification Protocol

If your spectroscopic analysis reveals impurities, use this self-validating workflow to restore the material.

Figure 2: Purification & Validation Workflow

PurificationStartImpure [C5mim]BrStep1Step 1: Solvent Wash(Ethyl Acetate/Et2O)Removes: Starting MaterialsStart->Step1Step2Step 2: Charcoal Treatment(Aq. solution, 60°C)Removes: Color/OligomersStep1->Step2Step3Step 3: Lyophilization / Vac Drying(60°C, <1 mbar, 24h)Removes: Water/SolventsStep2->Step3CheckCheckpoint: 1H NMRStep3->CheckPassPASS:No peaks @ 3.65/3.40 ppmH2 > 10.0 ppmCheck->PassClean SpectrumFailFAIL:Impurities DetectedCheck->FailPeaks PresentFail->Step1Repeat Wash

Caption: Iterative purification cycle. The NMR checkpoint is the "Go/No-Go" decision gate.

Detailed Protocol Steps:
  • Biphasic Wash: Dissolve/suspend crude IL in ethyl acetate. Vigorously stir. Decant the organic layer (which holds neutral starting materials).[1] Repeat 3x.

  • Decolorization: If yellow, dissolve in minimal ultrapure water.[1] Add activated charcoal (10 wt%). Heat to 60°C for 4 hours. Filter through Celite.[1]

  • Desiccation: Rotary evaporate water. Then, place under high vacuum (<0.1 mbar) at 60-70°C for at least 24 hours. Note: P2O5 can be used in the vacuum trap to accelerate drying.

References

  • Synthesis & Characterization

    • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 2002, 79, 236.[1] Link[1]

    • Note: While this specifically details the butyl homolog, the protocol and spectral characteristics are the standard reference for the pentyl ([C5mim]) analog.[1]

  • Impurity Effects on Properties

    • Seddon, K. R., Stark, A., & Torres, M. J. (2000).[1] Influence of chloride, water, and organic solvents on the physical properties of ionic liquids.[1] Pure and Applied Chemistry, 72(12), 2275-2287.[1] Link

  • NMR of Trace Impurities

    • Babij, N. R., et al. (2016).[1][4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[5] Organic Process Research & Development, 20(3), 661-667.[1] Link[1]

  • UV-Vis Characterization

    • Paul, A., Mandal, P. K., & Samanta, A. (2005).[1] On the optical absorption and fluorescence of imidazolium ionic liquids. Chemical Physics Letters, 402(4-6), 375-379.[1] Link[1]

A Comparative Guide to the Applications of 1-Methyl-3-pentylimidazolium Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of chemical research and development, the selection of an appropriate solvent or catalyst can be the determining factor in the success and sustainability of a process. Ionic liquids (ILs), with their unique set of properties including low volatility, high thermal stability, and tunable solvency, have emerged as promising alternatives to traditional volatile organic compounds. Among the vast family of ILs, 1-Methyl-3-pentylimidazolium bromide, often abbreviated as [C5MIM]Br, has garnered significant attention for its versatile applications across various scientific and industrial domains.

This guide provides a comprehensive technical overview of the applications of this compound, offering a critical comparison with other commonly employed imidazolium-based ionic liquids. By synthesizing technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their experimental designs.

Physicochemical Properties: The Foundation of Versatility

The utility of an ionic liquid is intrinsically linked to its physical and chemical characteristics. The 1-alkyl-3-methylimidazolium bromide series, to which [C5MIM]Br belongs, exhibits a systematic variation in properties with the change in the alkyl chain length. Understanding these properties is crucial for predicting their behavior in different applications.

Table 1: Comparison of Physicochemical Properties of 1-Alkyl-3-methylimidazolium Bromide Ionic Liquids

Ionic LiquidAlkyl ChainMolecular Weight ( g/mol )Hildebrand Solubility Parameter (J·cm⁻³)⁰·⁵ @ 298.15 K[1]
1-Butyl-3-methylimidazolium bromide ([C4MIM]Br)Butyl (C4)219.12-
This compound ([C5MIM]Br) Pentyl (C5) 233.15 25.78
1-Hexyl-3-methylimidazolium bromide ([C6MIM]Br)Hexyl (C6)247.1825.38
1-Heptyl-3-methylimidazolium bromide ([C7MIM]Br)Heptyl (C7)261.2024.78
1-Octyl-3-methylimidazolium bromide ([C8MIM]Br)Octyl (C8)275.2324.23

The Hildebrand solubility parameter, a measure of the cohesive energy density of a solvent, provides insights into its dissolving power. As observed in Table 1, the solubility parameter of the 1-alkyl-3-methylimidazolium bromide series decreases with increasing alkyl chain length[1]. This trend suggests that shorter alkyl chain ILs, like [C5MIM]Br, may be more effective in dissolving polar solutes.

Key Applications and Performance Comparison

The unique properties of this compound have led to its exploration in a multitude of applications. Here, we delve into some of the most prominent areas and compare its performance with relevant alternatives.

Biomass Processing: A Green Solvent for a Sustainable Future

The dissolution of lignocellulosic biomass is a critical step in the production of biofuels and bio-based chemicals. Ionic liquids have shown remarkable efficacy in this process by disrupting the extensive hydrogen-bonding network of cellulose. The choice of both the cation and anion of the IL significantly influences its biomass dissolution capability.

It is important to note that the cation's alkyl chain length also impacts the IL's physical properties, such as viscosity and melting point, which in turn affect the efficiency of the dissolution process. Shorter alkyl chains generally lead to lower viscosities, which can be advantageous for mass transfer.

Catalysis: A Versatile Medium for Organic Transformations

Ionic liquids can act as both solvents and catalysts in a variety of organic reactions, offering advantages such as enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been successfully carried out using imidazolium-based ionic liquids.

While specific catalytic performance data for [C5MIM]Br in the Knoevenagel condensation is not detailed in the available literature, several studies highlight the effectiveness of other imidazolium-based ILs. For example, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) have been shown to efficiently catalyze the Knoevenagel condensation of various aldehydes and ketones with active methylene compounds at room temperature and without the need for an organic solvent[2]. This suggests that functionalized imidazolium ILs can be highly effective catalysts. The choice of the anion can impart basicity or acidity to the IL, directly influencing its catalytic activity.

Electrochemistry: Powering the Next Generation of Energy Storage

The high ionic conductivity and wide electrochemical window of ionic liquids make them attractive electrolytes for batteries and supercapacitors. The structure of the cation and anion significantly affects these electrochemical properties.

A study on 1-butyl-3-methylimidazolium bromide ([BMIM]Br) demonstrated its potential as an electrolyte, showing that its conductivity increases with temperature[3]. The electrochemical stability window of [BMIM]Br was found to be approximately 2.7 V[4]. Generally, for 1-alkyl-3-methylimidazolium based ILs, a longer alkyl chain can lead to a slight decrease in ionic conductivity due to increased viscosity. Therefore, [C5MIM]Br is expected to have comparable or slightly lower ionic conductivity than its butyl analogue, [C4MIM]Br. The choice of the anion also has a profound impact, with anions like tetrafluoroborate ([BF4]⁻) offering a much wider electrochemical window (e.g., 4.7 V for [BMIM][BF4]) compared to bromide[4].

Carbon Dioxide Capture: A Tool for Mitigating Climate Change

The capture of carbon dioxide (CO2) is a critical strategy for mitigating greenhouse gas emissions. Ionic liquids are being extensively investigated as potential solvents for CO2 capture due to their negligible vapor pressure and high CO2 solubility.

A comparative study on the solubility of CO2 in a series of 1-alkyl-3-methylimidazolium and 1-alkyl-4-methylpyridinium-based ILs with bromide, chloride, and thiocyanate anions revealed several key trends. For the imidazolium bromide series, CO2 solubility was found to increase with increasing alkyl chain length of the cation[5][6]. This suggests that [C5MIM]Br would have a higher CO2 solubility than [C4MIM]Br but lower than [C8MIM]Br. The study also highlighted the significant influence of the anion, with the thiocyanate anion showing the highest CO2 solubility, followed by chloride and then bromide[6].

Table 2: Qualitative Comparison of CO2 Solubility in Imidazolium-Based Ionic Liquids

Ionic Liquid CationAnionRelative CO2 Solubility
1-Butyl-3-methylimidazoliumBromideLower
1-Methyl-3-pentylimidazolium Bromide Intermediate
1-Octyl-3-methylimidazoliumBromideHigher
1-Octyl-3-methylimidazoliumChlorideHigher than Bromide
1-Octyl-3-methylimidazoliumThiocyanateHighest

This table is a qualitative representation based on the trends observed in the cited literature.

Nanoparticle Synthesis: Templating the Future of Materials

Ionic liquids serve as excellent media for the synthesis of nanoparticles, acting as both solvents and stabilizing agents. The structure of the IL can influence the size, shape, and stability of the resulting nanoparticles.

Several studies have explored the synthesis of silver nanoparticles (AgNPs) in various imidazolium-based ionic liquids. The general finding is that the IL prevents the agglomeration of nanoparticles, leading to stable dispersions[1][7]. The length of the alkyl chain on the imidazolium cation can influence the dispersibility of nanoparticles. For instance, in the case of TiO2 nanopowders, an increase in the alkyl chain length of the imidazolium cation was found to be beneficial, leading to a narrower particle size distribution and a decrease in agglomerate size[8]. This suggests that [C5MIM]Br could offer a good balance between providing steric stabilization and maintaining a reasonably low viscosity for effective dispersion.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, detailed experimental protocols for key applications are provided below. These protocols are based on established methodologies and can be adapted for use with this compound.

General Protocol for Biomass (Cellulose) Dissolution

This protocol outlines a general procedure for dissolving cellulose in an imidazolium-based ionic liquid.

Workflow for Cellulose Dissolution

G A Dry cellulose and ionic liquid separately under vacuum to remove moisture. B Add a known weight of cellulose to the ionic liquid in a sealed vessel with magnetic stirring. A->B Combine C Heat the mixture to the desired temperature (e.g., 90-120 °C) with continuous stirring. B->C Heat & Stir D Monitor the dissolution process until a clear, homogeneous solution is obtained. C->D Observe E Regenerate cellulose by adding an anti-solvent (e.g., water, ethanol, or acetone). D->E Precipitate F Separate the regenerated cellulose by filtration or centrifugation, wash thoroughly, and dry. E->F Isolate

Caption: General workflow for the dissolution of cellulose in an ionic liquid.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry the cellulose and the ionic liquid (e.g., [C5MIM]Br) under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water, as water can significantly hinder the dissolution process.

  • Dissolution: In a sealed reaction vessel equipped with a magnetic stirrer, add a predetermined amount of dried cellulose to the dried ionic liquid. Heat the mixture to the desired temperature (typically between 90 °C and 120 °C) with vigorous stirring. The dissolution time will vary depending on the type of cellulose, the specific ionic liquid, and the temperature.

  • Regeneration: Once a clear and homogeneous solution is formed, the cellulose can be regenerated by adding an anti-solvent such as deionized water, ethanol, or acetone. This will cause the cellulose to precipitate out of the solution.

  • Isolation and Purification: The regenerated cellulose is then separated from the ionic liquid/anti-solvent mixture by filtration or centrifugation. The collected cellulose should be washed extensively with the anti-solvent to remove any residual ionic liquid and then dried.

General Protocol for Knoevenagel Condensation

This protocol provides a general procedure for performing a Knoevenagel condensation using an imidazolium-based ionic liquid as a catalyst and solvent.

G A In a reaction vial, combine the aldehyde or ketone, the active methylene compound, and the ionic liquid. B Stir the mixture at room temperature or with gentle heating (depending on the reactivity of the substrates). A->B React C Monitor the reaction progress using TLC or GC-MS. B->C Monitor D Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). C->D Extract E The ionic liquid phase can be separated and recycled for subsequent reactions after drying under vacuum. D->E Separate & Recycle IL F Purify the product from the organic extract by column chromatography or recrystallization. D->F Purify Product

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Step-by-Step Methodology:

  • Electrolyte Preparation: The ionic liquid (e.g., [C5MIM]Br) must be rigorously dried under high vacuum to remove water, which can significantly affect the electrochemical window. The measurements should be conducted in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.

  • Electrochemical Cell Assembly: A three-electrode system is typically used. This consists of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., a silver wire in a solution of AgNO3 in the same IL, or a standard reference electrode like Ag/AgCl separated by a salt bridge), and a counter electrode (e.g., a platinum wire or mesh).

  • Cyclic Voltammetry Measurement: The electrodes are immersed in the dried ionic liquid. The potential of the working electrode is then swept linearly with time between two set potential limits, and the resulting current is measured. The scan is then reversed to the initial potential.

  • Data Analysis: The electrochemical window is determined from the resulting voltammogram. The anodic limit is the potential at which oxidation of the electrolyte begins, and the cathodic limit is the potential at which reduction of the electrolyte begins. These are typically identified as the potentials where the current starts to increase significantly.

Conclusion and Future Outlook

This compound is a versatile ionic liquid with a wide range of potential applications. Its properties, which are intermediate to its shorter and longer alkyl chain analogues, make it a compelling candidate for various processes. While this guide has provided a comparative overview based on the available literature, it is evident that more direct, quantitative comparative studies are needed to fully elucidate the performance of [C5MIM]Br against other ionic liquids in specific applications.

Future research should focus on head-to-head comparisons of a series of 1-alkyl-3-methylimidazolium bromides in key areas such as biomass dissolution efficiency, catalytic activity for benchmark reactions, ionic conductivity and electrochemical stability, and CO2 capture capacity. Such studies will provide the crucial data needed to tailor the properties of ionic liquids for specific tasks, paving the way for the development of more efficient and sustainable chemical processes. The detailed experimental protocols provided herein offer a starting point for researchers to conduct these vital investigations.

References

  • Ma, C., et al. (2019). Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. Polymers (Basel), 11(4), 679. [Link]

  • Ranu, B. C., & Jana, R. (2006). A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(17), 3767-3770. [Link]

  • Li, N., et al. (2010). Synthesis of Silver Nanoparticles in Ionic Liquid by a Simple Effective Electrochemical Method. Fullerenes, Nanotubes and Carbon Nanostructures, 18(5-6), 495-500. [Link]

  • Singh, T., & Kumar, A. (2011). A novel one step synthesis of silver nanoparticles using room temperature ionic liquid and their biocidal activity. Comptes Rendus Chimie, 14(9), 832-839. [Link]

  • Sadeghpour, M., et al. (2022). Solubility of carbon dioxide in some imidazolium and pyridinium-based ionic liquids and correlation with NRTL model. Australian Journal of Chemistry, 75(6), 463-471. [Link]

  • Wender, H., et al. (2010). Influence of the cation alkyl chain length of imidazolium-based room temperature ionic liquids on the dispersibility of TiO2 nanopowders. Journal of Nanoparticle Research, 12(3), 825-837. [Link]

  • Pal, M., & Singh, P. (2016). Synthesis of Silver Nanoparticles in Aqueous Solution: Ionic Liquid Used as a Shape Transformer. Colloid and Surface Science, 1(1), 1-5. [Link]

  • Sadeghpour, M., et al. (2022). Solubility of carbon dioxide in some imidazolium and pyridinium-based ionic liquids and correlation with NRTL model. ResearchGate. [Link]

  • Kumar, A., & Singh, T. (2015). Synthesis of Silver Nanoparticles Using Hydroxyl Functionalized Ionic Liquids and Their Antimicrobial Activity. ResearchGate. [Link]

  • Neme, A. T., et al. (2011). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. International Journal of Electrochemical Science, 6, 2200-2213. [Link]

  • Lee, S. H., et al. (2006). Physical and electrochemical properties of 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium iodide, and 1-butyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]

Sources

A Researcher's Guide to Ensuring Experimental Reproducibility with 1-Methyl-3-pentylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific inquiry, and particularly within the fast-evolving landscape of drug development and material science, the reproducibility of experimental results stands as a cornerstone of progress. The unique physicochemical properties of ionic liquids (ILs), such as 1-Methyl-3-pentylimidazolium bromide ([C5MIM]Br), have positioned them as versatile tools in a myriad of applications, from "green" solvent chemistry to advanced energy storage solutions.[1] However, the very characteristics that make these compounds so promising can also introduce significant variability, posing a challenge to the consistent replication of experimental outcomes.

This guide, designed for the discerning researcher, offers an in-depth exploration of this compound, with a core focus on the critical factors that influence experimental reproducibility. We will delve into the nuances of its synthesis, the profound impact of seemingly minor impurities, and provide detailed protocols and comparative data to empower you to conduct robust and reliable experiments.

Understanding this compound: A Physicochemical Profile

This compound, a member of the imidazolium-based ionic liquid family, is a salt with a melting point below room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 343851-31-0[1][2]
Molecular Formula C₉H₁₇BrN₂[1][2]
Molecular Weight 233.15 g/mol [1][2]
Appearance Colorless to slightly brown clear liquid[1]
Density ~1.26 g/mL[1]
Purity (typical) ≥98% (HPLC)[1]

The structure of the 1-methyl-3-pentylimidazolium cation, with its five-carbon alkyl chain, imparts a moderate degree of hydrophobicity, influencing its solubility and interaction with other molecules. The bromide anion, while seemingly simple, plays a crucial role in the overall properties of the ionic liquid and can be a source of variability if not carefully controlled.

The Synthesis of High-Purity [C5MIM]Br: A Foundation for Reproducibility

The reproducibility of any experiment begins with the quality of the starting materials. For ionic liquids, even subtle differences in the synthesis and purification process can lead to significant variations in their properties and, consequently, in experimental outcomes. The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the quaternization of 1-methylimidazole with an alkyl halide.

Synthesis of [C5MIM]Br cluster_reaction Quaternization Reaction reagent1 1-Methylimidazole reaction Heat reagent1->reaction + reagent2 1-Bromopentane reagent2->reaction + product 1-Methyl-3-pentylimidazolium bromide ([C5MIM]Br) reaction->product caption Synthesis of [C5MIM]Br via quaternization.

Synthesis of [C5MIM]Br via quaternization.

Detailed Protocol for High-Purity Synthesis of [C5MIM]Br:

This protocol is designed to minimize impurities that can affect experimental reproducibility.

Materials:

  • 1-Methylimidazole (freshly distilled, >99% purity)

  • 1-Bromopentane (>99% purity)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Activated carbon

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add an equimolar amount of freshly distilled 1-methylimidazole to anhydrous acetonitrile.

  • Addition of Alkyl Halide: Slowly add an equimolar amount of 1-bromopentane to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (around 70-80°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Initial Washing: Wash the resulting viscous liquid or solid with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. Decant the ethyl acetate after each wash.

  • Decolorization: Dissolve the crude product in a minimal amount of acetonitrile and add a small amount of activated carbon. Stir the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Final Purification: Remove the acetonitrile under reduced pressure. The resulting product should be a colorless to pale yellow liquid.

  • Drying: Dry the purified ionic liquid under high vacuum at 60-70°C for at least 24 hours to remove any residual volatile solvents and water.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere, away from light and moisture.[3]

Characterization of Purity: The purity of the synthesized [C5MIM]Br should be confirmed using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and absence of starting materials.[2][4]

  • Mass Spectrometry: To confirm the molecular weight of the cation.[2]

  • Karl Fischer Titration: To determine the water content.

  • Ion Chromatography or ICP-MS: To quantify halide impurities.

The Critical Impact of Impurities on Experimental Reproducibility

The presence of even trace amounts of impurities in ionic liquids can have a dramatic effect on their physicochemical properties and, consequently, on the reproducibility of experiments. The two most common and impactful impurities are water and residual halides from the synthesis.

The Ubiquitous Influence of Water

Most imidazolium-based ionic liquids are hygroscopic and will readily absorb moisture from the atmosphere.[5] This absorbed water can significantly alter the ionic liquid's properties:

  • Viscosity and Conductivity: Water can disrupt the ionic packing and hydrogen bonding network within the ionic liquid, leading to a decrease in viscosity and an increase in ionic conductivity. This can have a profound impact on electrochemical applications and reaction kinetics.

  • Electrochemical Window: The presence of water can narrow the electrochemical stability window of the ionic liquid, limiting its applicability in high-voltage devices.

  • Enzyme Activity: In biochemical applications, water activity is a critical parameter that can dramatically influence enzyme stability and catalytic efficiency.[6][7]

Quantifying and Controlling Water Content:

To ensure reproducibility, it is imperative to quantify and control the water content in [C5MIM]Br.

  • Karl Fischer Titration: This is the gold standard for accurate water content determination in ionic liquids.

  • Headspace Gas Chromatography (GC): An alternative method that can be useful for solid or highly viscous samples.

Best Practices for Handling Hygroscopic Ionic Liquids:

  • Store in a desiccator or glovebox under an inert atmosphere.[3]

  • Use septa-sealed bottles for storage and transfer.

  • Minimize exposure to the atmosphere during handling.[8]

  • Dry the ionic liquid under high vacuum before use if low water content is critical.

The Hidden Dangers of Halide Impurities

Residual bromide ions from the synthesis of [C5MIM]Br can act as nucleophiles or coordinating species, leading to a range of undesirable effects:

  • Catalyst Poisoning: In catalytic reactions, bromide ions can coordinate to metal centers, deactivating the catalyst and altering the reaction pathway.

  • Electrochemical Interference: Halide impurities can be electrochemically active, leading to interfering peaks in cyclic voltammetry and a reduction in the effective electrochemical window.

  • Side Reactions: Residual halides can participate in side reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

Quantifying and Minimizing Halide Impurities:

  • Ion Chromatography: A sensitive technique for the quantification of halide ions.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides highly accurate quantification of elemental impurities, including bromine.

  • Thorough Purification: The synthesis protocol outlined above, particularly the washing and drying steps, is crucial for minimizing residual halide content.

[C5MIM]Br in Action: Comparative Performance and Experimental Protocols

To provide a practical context for ensuring reproducibility, we will now explore the performance of [C5MIM]Br in key applications and offer detailed experimental protocols that highlight critical control points.

Application 1: [C5MIM]Br as a "Green" Solvent in Organic Synthesis

Ionic liquids are often touted as environmentally friendly alternatives to volatile organic compounds (VOCs) in organic synthesis.[1] Their low vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants make them attractive reaction media.

Comparative Performance:

While specific comparative data for [C5MIM]Br is not extensively available in a single source, we can infer its performance relative to other common imidazolium-based ionic liquids based on general trends.

Ionic LiquidAlkyl Chain LengthPolarityViscosityPotential Application Notes
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)C4HigherLowerOften used as a benchmark. Good for reactions where higher polarity is beneficial.[9]
This compound ([C5MIM]Br) C5 Moderate Moderate A balance between the properties of C4 and C6 chains. May offer improved solubility for less polar reactants compared to [BMIM]Br.
1-Hexyl-3-methylimidazolium bromide ([C6MIM]Br)C6LowerHigherIncreased hydrophobicity can be advantageous for reactions involving non-polar substrates.[10]

Experimental Protocol: A Model Organic Reaction

The following is a generalized protocol for a nucleophilic substitution reaction. It is crucial to adapt this protocol to the specific requirements of your reaction.

Organic_Synthesis_Workflow start Start prep Prepare High-Purity [C5MIM]Br start->prep reactants Add Reactants (Substrate & Nucleophile) prep->reactants Ensure low water and halide content reaction Heat and Stir (Monitor by TLC/GC-MS) reactants->reaction workup Product Extraction (e.g., with Ethyl Acetate) reaction->workup purify Purify Product (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end caption Workflow for organic synthesis in [C5MIM]Br.

Workflow for organic synthesis in [C5MIM]Br.

Critical Control Points for Reproducibility:

  • Purity of [C5MIM]Br: As discussed, water and halide impurities can significantly affect reaction rates and yields.

  • Temperature Control: Precise and consistent temperature control is essential for reproducible reaction kinetics.

  • Stirring Rate: In a viscous medium like an ionic liquid, efficient mixing is crucial to ensure a homogeneous reaction mixture.

  • Work-up Procedure: The extraction of the product from the ionic liquid needs to be consistent to ensure reproducible yields.

Application 2: [C5MIM]Br as an Electrolyte in Electrochemical Devices

The high ionic conductivity and wide electrochemical window of some ionic liquids make them promising electrolytes for batteries and supercapacitors.[1]

Comparative Performance:

The choice of anion significantly impacts the electrochemical stability window (ESW).

Ionic LiquidAnionTypical ESW (V)Key Considerations
This compound ([C5MIM]Br) Br⁻ ~2.7 [11]Narrower ESW due to the oxidation of the bromide anion. May not be suitable for high-voltage applications.
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)BF₄⁻~4.1 - 5.3[12][13]Wider ESW, making it suitable for a broader range of electrochemical applications.[13]
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM]TFSI)TFSI⁻~4.5 - 6.0Often exhibits high ionic conductivity and thermal stability.

Experimental Protocol: Cyclic Voltammetry

This protocol outlines the steps for determining the electrochemical stability window of [C5MIM]Br.

CV_Workflow start Start prep Prepare Dry [C5MIM]Br (in a glovebox) start->prep cell Assemble 3-Electrode Cell (Working, Counter, Reference) prep->cell Minimize water contamination cv_run Run Cyclic Voltammetry (Scan from OCP to anodic/cathodic limits) cell->cv_run analyze Analyze Voltammogram (Determine oxidation and reduction potentials) cv_run->analyze esw Calculate ESW analyze->esw end End esw->end caption Workflow for determining the ESW of [C5MIM]Br.

Workflow for determining the ESW of [C5MIM]Br.

Critical Control Points for Reproducibility:

  • Water Content: Water will significantly reduce the electrochemical window. All preparations should be performed in a glovebox or under an inert atmosphere.

  • Electrode Surface: The condition of the working electrode surface is critical. Ensure it is properly polished and cleaned before each experiment.

  • Scan Rate: The scan rate can influence the measured potentials. Use a consistent scan rate for all experiments.

  • Reference Electrode: The stability of the reference electrode is crucial for obtaining reliable and reproducible potential measurements.

Conclusion: Embracing Rigor for Reliable Results

This compound is a valuable and versatile ionic liquid with significant potential across various scientific disciplines. However, realizing its full potential and ensuring the integrity of our research hinges on our ability to conduct reproducible experiments. By understanding the profound impact of synthesis, purification, and handling on the properties of [C5MIM]Br, and by implementing rigorous experimental protocols with clearly defined control points, we can mitigate variability and build a more robust and reliable foundation for scientific discovery. This guide serves as a starting point, and we encourage the research community to continue to share best practices and detailed experimental data to further enhance the reproducibility of research involving this fascinating class of materials.

References

  • Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose? Any idea? | ResearchGate. (2020, January 9). Retrieved from [Link]

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound | C9H17BrN2 | CID 10537569. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Challenges and opportunities for the utilisation of ionic liquids as solvents for CO 2 capture. (2018, May 10). Royal Society of Chemistry. Retrieved from [Link]

  • Influence of solvents on electrochemical stability window of ionic liquid solutions. (2026, February 2). DOI. Retrieved from [Link]

  • An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. (2024, August 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Nanostructured Ionic Liquids and Their Solutions: Recent Advances and Emerging Challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and study of interactions of ionic liquid this compound with amino acids at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. (n.d.). Retrieved from [Link]

  • A Review of Ionic Liquids, Their Limits and Applications. (n.d.). Retrieved from [Link]

  • Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment. (n.d.). UTPedia. Retrieved from [Link]

  • Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of water on enzyme action in organic media. (1988, June 15). PubMed. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate. Retrieved from [Link]

  • Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l. (n.d.). Retrieved from [Link]

  • Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. (2025, November 5). MDPI. Retrieved from [Link]

  • 1-Hexyl-3-Methylimidazolium Bromide, >99%. (n.d.). RoCo Global. Retrieved from [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016, June 30). PubMed. Retrieved from [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2025, August 7). ResearchGate. Retrieved from [Link]

  • (PDF) Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical and electrochemical properties of 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium iodide, and 1-butyl-3-methylimidazolium tetrafluoroborate. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2021, April 14). MDPI. Retrieved from [Link]

  • Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries. (2019, April 3). University of South Florida. Retrieved from [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. (2012, February 1). International Journal of Electrochemical Science. Retrieved from [Link]

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  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (n.d.). MDPI. Retrieved from [Link]

  • Water content influences the selectivity of CALB-catalyzed kinetic resolution of phenoxymethyl-substituted secondary alcohols. (2025, August 6). ResearchGate. Retrieved from [Link]

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  • How the cation 1-butyl-3-methylimidazolium impacts the interaction between the entrapped water and the reverse micelle interface created with an ionic liquid-like surfactant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. (n.d.). PubMed. Retrieved from [Link]

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Definitive Structural Confirmation of 1-Methyl-3-pentylimidazolium bromide ([C5C1im]Br)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-pentylimidazolium bromide ([C5C1im]Br) is a critical ionic liquid (IL) precursor and phase-transfer catalyst. While the butyl homolog ([C4C1im]Br) is the industry standard, the pentyl variant is increasingly utilized to fine-tune lipophilicity and viscosity without altering the core imidazolium chemistry.

However, the structural similarity between alkyl homologs poses a significant risk of misidentification. A researcher cannot rely on visual inspection, as both appear as viscous, hygroscopic oils or low-melting solids depending on purity and water content. This guide outlines a multi-modal characterization strategy to unequivocally confirm the structure of [C5C1im]Br, distinguishing it from its C4 and C6 homologs.

Part 1: Comparative Analysis (The "Why" and "How")

The primary challenge in synthesizing [C5C1im]Br is ensuring the alkylation was successful and distinct from common impurities (unreacted methylimidazole) or incorrect homologs (if starting materials were cross-contaminated).

Table 1: Comparative Analytical Fingerprint ([C5] vs. [C4] Homologs)

This table highlights the specific data points required to distinguish the Pentyl product from the common Butyl alternative.

Feature[C5C1im]Br (Target) [C4C1im]Br (Alternative) differentiation Strategy
Cation Mass (

)
153.1 139.1ESI-MS: Primary confirmation of chain length.
Alkyl Chain Proton Integration 6H in the 1.2–1.9 ppm range4H in the 1.2–1.9 ppm range

H NMR:
The "Integration Test" (See Protocol 1).
Lipophilicity (logP) HigherLowerHPLC: C5 elutes later on reverse-phase columns.
Melting Point ~100°C (Highly dependent on water)~65–80°CDSC: Unreliable for identification due to supercooling/hygroscopicity.
Performance Insight: Why choose C5 over C4?

Researchers select [C5C1im]Br when the hydrophobicity of the butyl chain is insufficient for a specific extraction or catalytic turnover, but the hexyl chain renders the IL too viscous. The "Odd-Even" effect in ionic liquids also means C5 often exhibits lower symmetry and different packing efficiency than C4 or C6, potentially leading to distinct solvation properties.

Part 2: Detailed Characterization Protocols

Protocol 1: Nuclear Magnetic Resonance ( H NMR)

The Gold Standard for Purity and Structure

Objective: Confirm the carbon skeleton and quantify the ratio of alkyl protons to ring protons. Solvent Selection: DMSO-d6 is recommended over CDCl


.
  • Reasoning: The acidic proton at the C2 position (between the nitrogens) is prone to hydrogen bonding. In CDCl

    
    , this peak shifts and broadens significantly depending on concentration and water content. In DMSO-d6, it remains sharp and distinct.
    
Step-by-Step Workflow:
  • Sample Prep: Dissolve ~10 mg of dried [C5C1im]Br in 0.6 mL DMSO-d6.

  • Acquisition: Run standard proton sequence (16 scans minimum).

  • Processing: Reference DMSO residual peak to 2.50 ppm.

The Validation Spectrum (Peak Assignment)

To pass QC, your spectrum must match these assignments. The bolded integration is the critical differentiator from the butyl homolog.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
9.15 – 9.25 Singlet (s)1HC2-H Most acidic ring proton.
7.70 – 7.80 Multiplet (m)2HC4-H / C5-H Ring backbone protons.
4.15 – 4.20 Triplet (t)2HN-CH

-

-methylene (attached to N).
3.85 Singlet (s)3HN-CH

Methyl group on N1.
1.75 – 1.85 Multiplet (m)2H-CH

-

-methylene.
1.20 – 1.35 Multiplet (m)4H -(CH

)

-
Critical Region: C4 homolog has only 2H here.
0.85 – 0.90 Triplet (t)3H-CH

Terminal methyl.

Self-Validating Check: Calculate the ratio of the terminal methyl (0.85 ppm) to the N-methyl (3.85 ppm). It must be 1:1 (3H:3H). If the terminal methyl is lower, you likely have unreacted methylimidazole impurity.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Confirmation of the Cation

Objective: Validate the molecular weight of the cation and check for halide exchange or clustering.

Methodology:
  • Solvent: Methanol (HPLC grade).

  • Mode: Positive Ion Mode (+ESI).

  • Injection: Direct infusion (no column required for pure synthesis checks).

Diagnostic Peaks:
  • Base Peak (

    
    ): 
    
    
    
    153.1
    • Interpretation: Corresponds to the naked cation

      
      .
      
  • Cluster Peak (

    
    ): 
    
    
    
    386-388
    • Interpretation: Corresponds to two cations + one bromide anion

      
      .
      
    • Note: The bromide isotope pattern (

      
      Br and 
      
      
      
      Br) will be visible here, confirming the presence of the bromide anion indirectly.
Protocol 3: FTIR Spectroscopy

Anion and Functional Group Confirmation

Objective: Confirm the imidazolium ring structure and absence of unexpected anions (e.g., if an anion exchange was attempted).

Key Bands:
  • 3000 – 3200 cm

    
    :  C-H stretching of the imidazolium ring.
    
  • 2850 – 2960 cm

    
    :  Aliphatic C-H stretching (Pentyl chain).
    
  • 1570 & 1170 cm

    
    :  C=N and C-N skeletal vibrations of the ring.
    
  • Absence Check: Ensure NO strong bands appear at:

    • 1050–1100 cm

      
       (would indicate 
      
      
      
      contamination).
    • 800–850 cm

      
       (would indicate 
      
      
      
      contamination).

Part 3: Structural Confirmation Workflow

The following diagram illustrates the decision logic for confirming the structure of the synthesized batch.

G Start Crude Product [C5C1im]Br Wash Purification (Wash w/ Ethyl Acetate + Vacuum Dry) Start->Wash HNMR Step 1: 1H NMR (DMSO-d6) Wash->HNMR Decision1 Are assignments correct? (Esp. 4H integral at 1.3 ppm) HNMR->Decision1 Recryst Recrystallize / Wash (Remove Methylimidazole) Decision1->Recryst No (Impure) MS Step 2: ESI-MS (Positive Mode) Decision1->MS Yes (Structure Valid) Recryst->Wash Decision2 m/z = 153.1? MS->Decision2 Decision2->Start No (Wrong Homolog) AnionCheck Step 3: Anion Verification (FTIR / AgNO3 Precip Test) Decision2->AnionCheck Yes Final CONFIRMED STRUCTURE [C5C1im]Br AnionCheck->Final

Caption: Logic flow for the multi-modal structural validation of this compound.

References

  • Imidazolium Synthesis & Characterization: Dupont, J., et al. "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews, 2002. [Link] (Foundational text on imidazolium synthesis and NMR characterization trends).

  • ESI-MS of Ionic Liquids: Gozzo, F. C., et al. "ESI-MS studies of imidazolium based ionic liquids."[1] Journal of Mass Spectrometry, 2004. [Link] (Establishes the fragmentation patterns and clustering observed in ESI-MS for this class of compounds).

  • Physical Property Comparisons (C4 vs C5): Seddon, K. R., et al. "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 2000. [Link] (Provides the basis for viscosity and phase behavior differences between homologs).

  • NMR Solvent Effects: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link] (Authoritative source for solvent-solute interactions affecting chemical shifts in heterocyclic compounds).

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Safety Operating Guide

Senior Scientist's Guide: Safe Handling & PPE for 1-Methyl-3-pentylimidazolium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "One-Minute" Safety Card

Do not treat Ionic Liquids (ILs) as benign solvents. While 1-Methyl-3-pentylimidazolium bromide exhibits negligible vapor pressure, it is a potent skin and eye irritant with high hygroscopicity.

  • Primary Hazard: Irritating to eyes (Cat 2A) and skin (Cat 2).[1]

  • Critical PPE: Nitrile gloves (0.11 mm min) for splash; Double-gloving recommended for synthesis. Chemical splash goggles are mandatory.

  • Immediate Action: In case of skin contact, wash immediately with soap and water for 15 minutes. ILs adhere strongly to skin due to their viscosity.

  • Storage: Desiccator required. Substance is hygroscopic; water absorption alters physical properties and toxicity profiles.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the physicochemical behavior of the target analyte.

Chemical Identity:

  • Name: this compound[1][2][3][4]

  • Synonyms: [C5mim]Br, [Pmim]Br

  • CAS Number: 343851-31-0[1][2][3][5]

  • Physical State: Viscous liquid (often supercooled) or waxy solid depending on purity and water content.

GHS Classification (29 CFR 1910.1200):

Hazard Class Category Hazard Statement Signal Word
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation WARNING
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation WARNING

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | WARNING |

Technical Insight: Unlike volatile organic solvents (VOCs), the risk here is not inhalation of vapors at room temperature. The risk is contact transfer . The high viscosity of [C5mim]Br means splashes do not evaporate; they remain on PPE or skin until mechanically removed.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed for Standard Laboratory Scale (<100g) operations.

Hand Protection Strategy
  • Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (standard exam glove) for incidental contact.

  • Protocol:

    • General Handling: Single nitrile glove. Change immediately upon splash.[6]

    • Synthesis/Heating: Double gloving is required. Imidazolium cations can act as plasticizers, potentially degrading nitrile integrity over prolonged exposure [1].

    • Prohibited: Do not use Latex (poor chemical resistance to organic salts) or PVA (water soluble).

Eye & Face Protection[2][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why: Safety glasses with side shields are insufficient for viscous ionic liquids. A splash to the face will stick and is difficult to rinse. Goggles provide the necessary seal.

Respiratory Protection[11]
  • Standard: Not required under ambient conditions due to negligible vapor pressure.

  • Exception: If heating >60°C or generating aerosols (e.g., sonication), use a half-face respirator with P100 (HEPA) cartridges. While the IL itself doesn't vaporize, thermal decomposition products or mist can be hazardous.

Body Protection[2]
  • Standard: 100% Cotton Lab Coat (long sleeves) and closed-toe chemical-resistant shoes.

  • Logic: Synthetic blends (polyester) can melt if the IL is heated and splashed; cotton is more resistant to thermal injury.

Decision Logic & Workflows

PPE Selection Logic

Use the following decision tree to determine the necessary protection level based on your specific experimental setup.

PPE_Logic Start Start: Risk Assessment Activity Define Activity Start->Activity Ambient Ambient Temp (Weighing/Transfer) Activity->Ambient Standard Heated Heated (>60°C) or Aerosol Generation Activity->Heated High Risk Level1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Splash Goggles - Lab Coat Ambient->Level1 Level2 LEVEL 2 PPE: - Double Nitrile Gloves - Face Shield + Goggles - Respirator (P100) Heated->Level2 CheckGlove Glove Check: Inspect for rips/degradation every 30 mins Level1->CheckGlove Level2->CheckGlove

Figure 1: PPE Selection Logic Flowchart based on operational temperature and aerosol risk.

Operational Protocols

Handling & Transfer
  • Desiccation: [C5mim]Br is hygroscopic. Always handle in a low-humidity environment or use a glove box if high purity is required for electrochemical applications.

  • Weighing: Use a glass or PTFE spatula. Avoid metal spatulas if the bromide salt is slightly acidic (due to impurities), which can cause corrosion.

  • Viscosity Management: If the liquid is too viscous to pipette, gently warm to 40°C in a water bath to lower viscosity. Do not microwave.

Spill Management Workflow

Ionic liquids are notoriously difficult to clean because they do not evaporate and are oily.

Spill_Response Spill Spill Detected Isolate Isolate Area Alert Personnel Spill->Isolate PPE Don PPE: Double Gloves, Goggles Isolate->PPE Absorb Absorb: Use Sand or Vermiculite (Do NOT use water initially) PPE->Absorb Collect Collect: Scoop into Haz Waste Container Absorb->Collect Wash Wash: Scrub surface with Soap + Water Collect->Wash

Figure 2: Step-by-step spill response protocol.[1][7][8] Note that adding water initially spreads the oily IL; absorb first.

Waste Disposal

Never pour [C5mim]Br down the drain. Imidazolium salts are poorly biodegradable and can be toxic to aquatic life [2].

  • Classification: Hazardous Chemical Waste.

  • Segregation: Collect in a separate container labeled "Halogenated Organic Solvents" or "Ionic Liquid Waste."

  • Labeling: Clearly mark the container with the full chemical name and "Warning: Irritant."

Emergency Response (First Aid)

Exposure RouteImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.ILs are hypertonic and viscous; extended rinsing is required to fully solubilize and remove the salt from the eye surface [3].
Skin Contact Wash with copious soap and water. Do not use organic solvents (ethanol/acetone) to clean skin.Solvents may increase skin permeability, driving the IL deeper into the dermal layers. Soap emulsifies the IL safely.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[9]Ingestion is rare but can cause gastric irritation.

References

  • Marzec, A., Laskowska, A., & Boiteux, G. (2014). The impact of imidazolium ionic liquids on the properties of nitrile rubber composites. ResearchGate. Link

  • Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. Link

  • Tokyo Chemical Industry (TCI).[1] (2023).[1] Safety Data Sheet: this compound. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link

Sources

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